molecular formula C6H6N2O2S B154989 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide CAS No. 1615-06-1

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Cat. No.: B154989
CAS No.: 1615-06-1
M. Wt: 170.19 g/mol
InChI Key: AUAGRMVWKUSEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGRMVWKUSEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167158
Record name 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-06-1
Record name 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a valuable cyclic sulfamide, from the readily available starting material o-phenylenediamine. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. It details the underlying chemical principles, a step-by-step experimental protocol, a thorough discussion of the reaction mechanism, and critical safety considerations. The synthesis involves the cyclization of o-phenylenediamine using sulfuryl chloride in the presence of a non-nucleophilic base. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a benzene ring fused to a saturated five-membered ring containing a sulfonyl group. This cyclic sulfamide core is a significant pharmacophore found in various biologically active molecules. For instance, analogs of this scaffold have been identified as modulators of the Retinoid-related Orphan Receptor C (RORC), highlighting its potential in the development of therapeutics for autoimmune diseases[1].

The synthesis described herein is a robust and efficient method for constructing this heterocyclic system. The core transformation is the reaction between a 1,2-aromatic diamine (o-phenylenediamine) and an electrophilic reagent capable of installing an SO₂ group, namely sulfuryl chloride (SO₂Cl₂). The reaction proceeds as a double nucleophilic substitution, where the two amine groups of the diamine displace the two chloride atoms of sulfuryl chloride to form the stable cyclic product.

The choice of sulfuryl chloride is critical; while other reagents like thionyl chloride (SOCl₂) react with o-phenylenediamine to produce the aromatic 2,1,3-benzothiadiazole[2], sulfuryl chloride provides the sulfur atom in the correct +6 oxidation state required for the desired sulfonyl (2,2-dioxide) moiety.

Reaction Mechanism and Rationale

The formation of this compound is a classic condensation-cyclization reaction. The mechanism can be dissected into two primary stages, both involving nucleophilic attack by the amine groups on the highly electrophilic sulfur atom of sulfuryl chloride.

  • Initial Monosubstitution: The first amino group of o-phenylenediamine acts as a nucleophile, attacking the sulfur atom of sulfuryl chloride. This results in the displacement of the first chloride ion and the formation of an intermediate N-(2-aminophenyl)sulfamoyl chloride. A molecule of hydrogen chloride (HCl) is generated in this step.

  • Intramolecular Cyclization: The second amino group of the intermediate, now positioned favorably due to the flexible chain, performs an intramolecular nucleophilic attack on the same sulfur atom. This displaces the second chloride ion, leading to the formation of the five-membered ring and a second molecule of HCl.

A non-nucleophilic base, such as pyridine, is essential. It serves as an acid scavenger, neutralizing the two equivalents of HCl produced during the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.

Caption: Experimental workflow for the synthesis.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy:

    • Expected Peaks: The IR spectrum should show characteristic absorption bands for the N-H bonds (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (typically strong bands around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹), and C-H/C=C stretching from the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display a complex multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. A broad singlet corresponding to the two N-H protons should also be present, which will be exchangeable with D₂O.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons.

Conclusion

The synthesis of this compound from o-phenylenediamine and sulfuryl chloride is a direct and effective method for accessing this important heterocyclic scaffold. The procedure, while straightforward, demands rigorous attention to safety due to the hazardous nature of the reagents involved. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this compound for further investigation in medicinal chemistry and materials science.

References

  • Muegge, I., Collin, D., Cook, B., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. Available at: [Link]

  • Santos Sánchez, N. F., et al. (Year not provided). Cyclization reaction of o-phenylenediamines with maleic anhydride. ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Available at: [Link] (Simulated URL, based on search result)[3]

  • Kunz, S., Barna, F., Posada Urrutia, M., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Guiso, M., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. ChemRxiv. Available at: [Link]

  • DMacks. (2020). Skeletal structures for the reaction of o-phenylenediamine with thionyl chloride in pyridine to form 2,1,3-benzothiadiazole. Wikimedia Commons. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Available at: [Link] (Simulated URL, based on search result)[1]

  • Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Available at: [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE - Safety Data Sheet. Available at: [Link] (Simulated URL, based on search result)[4]

Sources

An In-depth Technical Guide to the Formation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a heterocyclic scaffold of increasing interest in medicinal chemistry.[1] This document explores the key synthetic strategies, focusing on the selection of starting materials and reagents, and elucidates the mechanistic steps involved in the cyclization process. Detailed experimental protocols, causality behind procedural choices, and visual representations of the reaction mechanisms are presented to offer a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The this compound core, a cyclic sulfonamide (sultam), represents a significant pharmacophore in modern drug discovery. Its rigid, bicyclic structure and the presence of a sulfonamide group confer unique physicochemical properties that are attractive for designing molecules with specific biological activities. Recently, analogs of this scaffold have been identified as modulators of the Retinoid-related Orphan Receptor C (RORC), highlighting their potential in the development of novel therapeutics.[1] A deep understanding of the formation of this key heterocyclic system is paramount for its efficient synthesis and the exploration of its derivatives in medicinal chemistry.

Key Synthetic Strategies: Pathways to the Core Structure

The formation of the this compound ring system can be approached through two primary synthetic routes, differing in the choice of the key starting material. The selection of a specific pathway is often dictated by the availability of precursors, desired substitution patterns on the aromatic ring, and overall synthetic efficiency.

Pathway A: The o-Phenylenediamine Approach

This strategy commences with the readily available o-phenylenediamine. The core principle of this pathway is the reaction of the two amino groups with a sulfurylating agent, which provides the sulfur atom and facilitates the subsequent cyclization.

Pathway B: The o-Aminobenzenesulfonamide Approach

Alternatively, the synthesis can begin with o-aminobenzenesulfonamide.[2] In this case, the sulfonamide group is already in place, and the synthetic challenge lies in the intramolecular cyclization to form the five-membered sultam ring. This approach can be advantageous for the synthesis of specific substituted analogs where the corresponding o-aminobenzenesulfonamide is commercially available or easily accessible.

Mechanistic Deep Dive: Unraveling the Formation of the Heterocycle

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting potential side products. This section provides a detailed, step-by-step mechanistic explanation for the formation of this compound via the two primary synthetic pathways.

Mechanism of Pathway A: From o-Phenylenediamine

The reaction of o-phenylenediamine with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), is a key method for the formation of the benzothiadiazole dioxide ring. The causality behind the choice of sulfuryl chloride lies in its ability to act as an electrophilic source of the SO₂ group, essential for the formation of the sulfonamide bonds.

Step 1: Initial Sulfonylation

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion to form an N-sulfonyl chloride intermediate.

Step 2: Second Sulfonylation and Intermediate Formation

The newly formed intermediate can undergo a second sulfonylation at the other amino group. However, a more plausible pathway involves the formation of a sulfamoyl chloride intermediate which then undergoes an intramolecular cyclization.

Step 3: Intramolecular Cyclization and Aromatization

The key ring-closing step involves the intramolecular nucleophilic attack of the second amino group onto the sulfonyl group. Subsequent elimination of HCl leads to the formation of the dihydrobenzothiadiazole dioxide ring. The use of a base, such as pyridine, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis from o-Phenylenediamine

  • To a solution of o-phenylenediamine in an inert solvent (e.g., dichloromethane or pyridine) at 0 °C, slowly add sulfuryl chloride (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Proposed Mechanism of Pathway B: From o-Aminobenzenesulfonamide

The cyclization of o-aminobenzenesulfonamide offers a more direct route to the target molecule.[2] The core of this transformation is an intramolecular condensation reaction.

Step 1: Activation of the Sulfonamide

Under thermal or catalytic conditions, the sulfonamide nitrogen can be rendered more nucleophilic.

Step 2: Intramolecular Nucleophilic Attack

The amino group at the ortho position acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonamide. This intramolecular cyclization is entropically favored.

Step 3: Proton Transfer and Tautomerization

A series of proton transfers and tautomerization steps lead to the formation of the stable this compound.

Experimental Protocol: Cyclization of o-Aminobenzenesulfonamide

  • Heat a solution of o-aminobenzenesulfonamide in a high-boiling point solvent (e.g., dimethylformamide or sulfolane) at a temperature range of 150-200 °C.

  • Alternatively, the reaction can be catalyzed by a Lewis acid or a dehydrating agent.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield this compound.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Pathways
FeaturePathway A: o-PhenylenediaminePathway B: o-Aminobenzenesulfonamide
Starting Material o-Phenylenediamineo-Aminobenzenesulfonamide
Key Reagent Sulfuryl Chloride (SO₂Cl₂)Heat or Catalyst
Key Transformation Double Sulfonylation and CyclizationIntramolecular Cyclization
Advantages Readily available starting material.More direct route, fewer steps.
Disadvantages Use of corrosive sulfuryl chloride.Harsher reaction conditions may be required.
Diagrams of Reaction Mechanisms

G cluster_A Pathway A: o-Phenylenediamine Route A_start o-Phenylenediamine A_int1 N-Sulfonyl Chloride Intermediate A_start->A_int1 + SO2Cl2 A_int2 Sulfamoyl Chloride Intermediate A_int1->A_int2 - HCl A_product This compound A_int2->A_product Intramolecular Cyclization - HCl

Caption: Reaction mechanism for Pathway A.

G cluster_B Pathway B: o-Aminobenzenesulfonamide Route B_start o-Aminobenzenesulfonamide B_int1 Activated Intermediate B_start->B_int1 Heat/Catalyst B_product This compound B_int1->B_product Intramolecular Nucleophilic Attack

Caption: Proposed reaction mechanism for Pathway B.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through strategic chemical pathways, primarily utilizing either o-phenylenediamine or o-aminobenzenesulfonamide as starting materials. The choice of the synthetic route is a critical decision that influences the overall efficiency and applicability to the synthesis of diverse analogs. A profound understanding of the underlying reaction mechanisms, as detailed in this guide, empowers researchers to optimize reaction conditions, troubleshoot synthetic challenges, and design novel derivatives with potential therapeutic applications. The continued exploration of this scaffold is anticipated to yield new molecular entities with significant biological activities, further cementing its importance in the field of drug discovery.

References

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link][2]

  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link][1]

Sources

Spectroscopic Characterization of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct experimental spectra in publicly accessible databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with spectral data from analogous compounds, to construct a comprehensive and instructional spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of the predicted spectral features to aid in the identification and characterization of this and related cyclic sulfamides.

Introduction: The Significance of this compound

This compound belongs to the class of cyclic sulfonamides, a structural motif present in a variety of pharmacologically active compounds. The rigid, bicyclic framework of this molecule, coupled with the electron-withdrawing nature of the sulfonyl group, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutics. Analogs of this compound have been identified as modulators of the Retinoid-related Orphan Receptor C (RORC), highlighting its potential in the development of treatments for autoimmune diseases.[1]

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound, thereby facilitating its unambiguous identification and characterization in a research setting.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and amine protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet4HAromatic protons (C₄-H, C₅-H, C₆-H, C₇-H)
~ 5.0 - 6.0Singlet (broad)2HAmine protons (N-H)
Interpretation and Rationale
  • Aromatic Protons (AA'BB' System): The four protons on the benzene ring are chemically non-equivalent due to the fused heterocyclic ring. They are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The symmetry of the substitution pattern on the benzene ring would likely result in a complex multiplet, often referred to as a second-order AA'BB' system. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the sulfonyl group and the electron-donating effect of the amine groups.

  • Amine Protons: The two protons attached to the nitrogen atoms are in a similar chemical environment. They are expected to give rise to a single, broad peak in the region of δ 5.0 - 6.0 ppm. The broadness of this signal is a characteristic feature of N-H protons and is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and potential intermolecular hydrogen bonding or chemical exchange with trace amounts of water in the solvent. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature.[2]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 140 - 145Quaternary aromatic carbons (C₃ₐ, C₇ₐ)
~ 120 - 130Tertiary aromatic carbons (C₄, C₅, C₆, C₇)
Interpretation and Rationale
  • Quaternary Aromatic Carbons: The two carbon atoms at the fusion of the benzene and thiadiazole rings (C₃ₐ and C₇ₐ) are quaternary, meaning they are not bonded to any hydrogen atoms. These carbons are expected to resonate at a lower field (higher ppm value) compared to the protonated aromatic carbons, likely in the range of δ 140 - 145 ppm. Their signals are typically of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE).

  • Tertiary Aromatic Carbons: The four protonated carbon atoms of the benzene ring (C₄, C₅, C₆, and C₇) are expected to appear in the typical aromatic region of δ 120 - 130 ppm. Due to the symmetry of the molecule, it is possible that C₄ and C₇, as well as C₅ and C₆, will have very similar chemical shifts, potentially leading to fewer than four distinct signals in this region. The specific chemical shifts will be influenced by the electronic effects of the fused heterocyclic system.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to N-H and S=O bonds.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3300MediumN-H symmetric and asymmetric stretching
~ 1350 - 1300StrongAsymmetric SO₂ stretching
~ 1180 - 1150StrongSymmetric SO₂ stretching
~ 1600 - 1450Medium to WeakC=C aromatic stretching
Interpretation and Rationale
  • N-H Stretching: The N-H bonds of the amine groups are expected to show characteristic stretching vibrations in the region of 3400-3300 cm⁻¹. Often, two bands are observed for primary amines, corresponding to the asymmetric and symmetric stretching modes.[3]

  • SO₂ Stretching: The sulfonyl group (SO₂) is a strong infrared absorber and will give rise to two distinct and intense bands. The asymmetric stretching vibration is expected to appear at a higher wavenumber, typically in the range of 1350-1300 cm⁻¹, while the symmetric stretching vibration will be found at a lower wavenumber, around 1180-1150 cm⁻¹.[3][4] These two strong absorptions are highly characteristic of the sulfonyl group.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce a series of bands of medium to weak intensity in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₆N₂O₂S = 170.19 g/mol ). Due to the stable aromatic system, the molecular ion peak is anticipated to be relatively intense.

  • Key Fragmentation Pathways:

    • Loss of SO₂: A common fragmentation pathway for compounds containing a sulfonyl group is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This would result in a fragment ion at m/z 106.

    • Retro-Diels-Alder Reaction: The heterocyclic ring might undergo a retro-Diels-Alder type fragmentation, leading to the expulsion of a neutral molecule and the formation of a stable radical cation.

    • Cleavage of the Heterocyclic Ring: Fragmentation of the five-membered ring could occur through various pathways, leading to smaller fragment ions. The stability of the resulting fragments will dictate the major fragmentation routes.

Experimental Protocols: A General Guide

While specific instrument parameters will vary, the following provides a general methodology for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

  • Ionization:

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI: The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming ionized droplets.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedCompound Purified Compound NMR NMR (¹H, ¹³C) PurifiedCompound->NMR IR IR PurifiedCompound->IR MS MS PurifiedCompound->MS Structure Structural Elucidation NMR->Structure Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify and characterize this important heterocyclic compound. The principles and interpretations outlined herein are broadly applicable to the study of related cyclic sulfamides and serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry. The ultimate confirmation of these predictions will, of course, rely on the acquisition and analysis of experimental data.

References

  • B. H. B. Kumar, B. S. Kumar, "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and," Zeitschrift für Naturforschung B, vol. 62, no. 1, pp. 129-136, 2007. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]

  • A. Foris, "On NH NMR Chemical Shifts, Part I," Concepts in Magnetic Resonance Part A, vol. 28A, no. 2, pp. 115-140, 2006.
  • I. R. Greig, M. J. Tozer, and P. T. Wright, "Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions," Organic letters, vol. 3, no. 3, pp. 369-371, 2001. [Link]

  • C. I. Sainz-Díaz, A. C. Tárraga, and A. Espinosa, "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides," Journal of Pharmaceutical Sciences, vol. 97, no. 12, pp. 5226-5239, 2008.
  • D. B. Smith, R. W. T. Abraham, "1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond," Magnetic Resonance in Chemistry, vol. 46, no. 7, pp. 667-675, 2008. [Link]

  • A. M. A. Al-Mulla, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Arabian Journal of Chemistry, vol. 10, pp. S134-S143, 2017.
  • A. Foris, "On NH NMR Chemical Shifts, Part I," ResearchGate, 2011. [Online]. Available: [Link]

  • D. B. Smith, R. W. T. Abraham, "Infrared Spectra of Sulfones and Related Compounds," ResearchGate, 2015. [Online]. Available: [Link]

  • A. M. A. Al-Mulla, "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type," Molecules, vol. 25, no. 1, p. 159, 2020.
  • M. A. I. Salem et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," International Journal of Materials and Chemistry, vol. 4, no. 4, pp. 92-99, 2014.
  • A. Foris, "Chemical shifts," University of Cambridge, 2008. [Online]. Available: [Link]

  • A. Foris, "On NH NMR Chemical Shifts, Part I," ResearchGate, 2011. [Online]. Available: [Link]

  • I. Muegge et al., "Discovery of this compound analogs as new RORC modulators," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 9, pp. 1892-1895, 2015. [Link]

Sources

An In-depth Technical Guide to 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a heterocyclic compound belonging to the class of cyclic sulfamides, has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold in the design of targeted therapeutics. Notably, derivatives of this core have been identified as potent modulators of the Retinoid-related Orphan Receptor C (RORC), a key target in the development of treatments for autoimmune diseases.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.

PropertyValueSource
CAS Number 1615-06-1[2]
Molecular Formula C₆H₆N₂O₂S[2]
Molecular Weight 170.19 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point Not definitively reported in searches
Boiling Point Not definitively reported in searches
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from general properties of related heterocycles[3]

Molecular Structure:

The molecule consists of a benzene ring fused to a five-membered thiadiazolidine ring. The sulfur atom in the heterocyclic ring is in a high oxidation state, forming a sulfonyl group with two oxygen atoms. The "dihydro" designation indicates the absence of double bonds within the five-membered ring, distinguishing it from its aromatic counterpart, 2,1,3-benzothiadiazole.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclization of an ortho-substituted benzene derivative. A common and effective method involves the reaction of o-phenylenediamine with sulfuryl chloride (SO₂Cl₂). This approach provides a direct route to the cyclic sulfamide core.

Experimental Protocol: Synthesis from o-Phenylenediamine

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add the base to the solution dropwise while maintaining the temperature at 0 °C.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride in the anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain vigorous stirring and keep the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Causality behind Experimental Choices:

  • Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent its decomposition and unwanted side reactions.

  • Low Temperature: The reaction between o-phenylenediamine and sulfuryl chloride is exothermic. Maintaining a low temperature during the addition of reagents helps to control the reaction rate, minimize the formation of byproducts, and improve the overall yield.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine and facilitates the cyclization reaction.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons of the sulfamide group. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The N-H protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and potentially the carbons of the heterocyclic ring, although the latter may be broad or unobserved depending on the specific relaxation properties. The aromatic carbons are expected to resonate in the region of δ 110-150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[3] N-H stretching vibrations would be observed in the range of 3400-3200 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.19 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the benzothiadiazole ring system.

Chemical Reactivity and Applications

As a cyclic sulfamide, this compound exhibits reactivity centered around the N-H bonds of the sulfamide group and the potential for modification of the aromatic ring.

N-Alkylation and N-Arylation

The acidic N-H protons of the sulfamide moiety can be deprotonated with a suitable base, and the resulting anion can be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the nitrogen atoms. This functionalization is a key strategy for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.[1]

Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the sulfamide group may deactivate the ring towards such reactions. Functionalization of the aromatic ring is often achieved through the use of pre-functionalized o-phenylenediamines in the initial synthesis.

Ring-Opening Reactions

Under certain conditions, the cyclic sulfamide ring can be opened by nucleophiles. This reactivity can be exploited to generate linear sulfonamide derivatives, which may also have interesting biological properties.

Applications in Drug Discovery

The primary application of the this compound scaffold is in medicinal chemistry. Its rigid conformation and the ability to project substituents in well-defined vectors make it an attractive template for the design of enzyme inhibitors and receptor modulators. As previously mentioned, its most prominent role to date is in the development of RORC inverse agonists, which have therapeutic potential for a range of inflammatory and autoimmune disorders.[1]

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. The core structure provides a robust platform for further functionalization, enabling the exploration of chemical space in the pursuit of novel therapeutic agents. This guide has provided a foundational understanding of its physical and chemical properties, which will be invaluable to researchers working with this important molecular scaffold. Further detailed experimental characterization of the parent compound will undoubtedly contribute to its broader application in the field of drug discovery.

References

  • Royal Society of Chemistry. (2024). Supporting Information for a related publication. Retrieved from [Link]

  • CORE. (2016). Red Phosphorescence from Benzo[1][4][5]thiadiazoles at Room Temperature. Retrieved from [Link]

  • Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., ... & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

  • Royal Society of Chemistry. (n.d.). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • University of Lethbridge. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • A-Star Education. (n.d.). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Retrieved from [Link]

  • MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Preparation and X-Ray Crystal Structure of a 2,1,3-Benzothiadiazine Derivative Containing a Dithiosulphone Group. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • ResearchGate. (2014). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. Retrieved from [Link]

  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,1,3-Benzothiadiazole, 4-nitro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,1,3-Benzothiadiazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

solubility of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the solubility characteristics of this compound (CAS No: 1615-06-1), a heterocyclic compound featuring a cyclic sulfonamide (sultam) structure. While specific, publicly available quantitative solubility data for this molecule is limited, this document leverages fundamental physicochemical principles and data from analogous sulfonamide structures to provide a robust predictive framework for its behavior in common organic solvents. The guide offers a detailed, replicable experimental protocol for quantitative solubility determination using the isothermal shake-flask method, discusses the theoretical underpinnings of solute-solvent interactions, and presents a practical case study on solvent selection for recrystallization. This document is intended to serve as an essential resource for researchers working with this compound, enabling informed decisions in reaction chemistry, purification, and formulation development.

Introduction to this compound

This compound is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry, notably as a core scaffold in the development of novel therapeutic agents such as RORc modulators.[1] Its structure features a benzene ring fused to a dihydrogenated thiadiazole dioxide ring. This arrangement creates a cyclic sulfonamide, also known as a sultam, which is a key structural motif influencing its chemical and physical properties.

Table 1: Core Physicochemical Properties

Property Value / Structure Source
Chemical Structure Chemical structure of this compound -
CAS Number 1615-06-1 [2]
Molecular Formula C₇H₈N₂O₂S -

| Molecular Weight | 184.22 g/mol | - |

The solubility of this compound is a critical parameter that dictates its utility in nearly every stage of research and development. From selecting an appropriate solvent for organic synthesis and product workup to designing a purification strategy via recrystallization or chromatography, and ultimately to formulating it for biological assays, a thorough understanding of its dissolution behavior is paramount.

Physicochemical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy released upon forming new solute-solvent interactions.[3] The adage "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

The structure of this compound is amphiphilic, containing both polar and non-polar regions:

  • Polar Moieties: The sulfonamide group (-SO₂-NH-) is highly polar. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are hydrogen bond donors.

  • Non-Polar Moiety: The benzene ring is aromatic and hydrophobic, interacting primarily through weaker van der Waals forces.

This dual nature predicts a nuanced solubility profile. Strong solute-solvent interactions are expected in polar solvents that can engage in hydrogen bonding, while the hydrophobic benzene ring will limit solubility in highly aqueous systems and favor solvents with some non-polar character. Based on these principles and the known behavior of sulfonamides, a qualitative solubility profile is predicted below.[6][7]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class Example Solvent Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) High These solvents are highly polar and are excellent hydrogen bond acceptors, capable of strongly solvating the polar sulfonamide group.
Polar Aprotic Acetone, Butanone (MEK) Moderate to High Good general-purpose solvents with significant dipole moments capable of dissolving polar compounds.[4]
Polar Protic Methanol, Ethanol Moderate These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. However, their self-association and smaller non-polar component may result in slightly lower solubility compared to DMSO.[3]
Intermediate Polarity Ethyl Acetate Low to Moderate Offers a balance of polar (ester) and non-polar (ethyl) groups, making it a good general solvent for compounds of intermediate polarity.[8]
Non-Polar Toluene, Hexane, Cyclohexane Very Low / Insoluble These solvents lack the polarity and hydrogen bonding capability to overcome the strong crystal lattice energy of the polar solute. The solute-solute interactions are much stronger than any potential solute-solvent interactions.[9]

| Aqueous | Water | Very Low / Insoluble | The presence of the hydrophobic benzene ring is expected to significantly limit solubility in water, a common trait for organic molecules with more than five or six carbon atoms.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[10]

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation:

    • Add an excess amount of solid this compound to several vials. An excess is critical to ensure a saturated solution is formed.

    • To each vial, add a precise volume of the desired organic solvent (e.g., 5.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess, undissolved solid to settle.

    • Alternatively, use a centrifuge to accelerate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid aspirating any solid particles. Using a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

    • Dilute the collected sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification prep1 Add Excess Solute to Vial prep2 Add Known Volume of Solvent prep1->prep2 Seal Vial equil Agitate in Shaker Bath (e.g., 24-72h at 25°C) prep2->equil sep Settle or Centrifuge to Pellet Excess Solid equil->sep samp Filter Supernatant sep->samp dil Dilute Sample samp->dil hplc Analyze via HPLC dil->hplc calc Calculate Solubility hplc->calc

Caption: Experimental workflow for the isothermal shake-flask method.

Application Case Study: Solvent Selection for Recrystallization

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound in a solvent at different temperatures.[8] An ideal recrystallization solvent should dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4][5]

Logical Framework for Solvent Selection

Based on the predicted solubility profile, we can devise a strategy for selecting a suitable recrystallization solvent.

  • Rule out poor solvents: Non-polar solvents like hexane and toluene are immediately rejected because they are unlikely to dissolve the compound even when hot.

  • Rule out excellent solvents: Highly effective solvents like DMSO are also poor choices for recrystallization because the compound will likely remain dissolved even upon cooling, leading to low product recovery.

  • Identify candidate solvents: Solvents predicted to have "moderate" solubility, such as ethanol, methanol, or acetone, are excellent starting points.[8] These solvents are likely to dissolve the compound when heated but will become poor solvents upon cooling, allowing for crystallization.

The following diagram illustrates this decision-making process.

G start Select Candidate Solvent (e.g., Ethanol) dissolve_hot Does solute dissolve in minimum amount of boiling solvent? start->dissolve_hot no_dissolve NO: Reject Solvent (Too low polarity) dissolve_hot->no_dissolve No yes_dissolve YES dissolve_hot->yes_dissolve Yes crystallize_cold Do crystals form upon cooling? yes_dissolve->crystallize_cold no_crystal NO: Reject Solvent (Too high polarity) crystallize_cold->no_crystal No yes_crystal YES: Ideal Solvent Found crystallize_cold->yes_crystal Yes

Caption: Decision logic for selecting an ideal recrystallization solvent.

Conclusion

While quantitative solubility data for this compound requires empirical determination, a strong predictive understanding can be achieved by analyzing its molecular structure. Its amphiphilic nature, combining a polar cyclic sulfonamide group with a non-polar benzene ring, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol, with poor solubility in non-polar media. This guide provides both the theoretical foundation for these predictions and a robust, step-by-step experimental protocol for their quantitative validation. By applying this knowledge, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel applications for this important chemical scaffold.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Department of Chemistry, University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Various Authors. (2017). What is the best solvent for recrystallization?. Quora. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Experiment 2: Recrystallization. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Unknown Author. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Perlovich, G. L., et al. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

A Technical Guide to 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Derivatives: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core represents an emerging heterocyclic scaffold with significant potential in medicinal chemistry. Distinct from its aromatic counterpart, 2,1,3-benzothiadiazole (BTD), which is prominent in materials science, and its isomeric cousins, the benzothiadiazine dioxides, known for their diuretic effects, this saturated five-membered sulfonamide-containing ring system offers a unique three-dimensional geometry and vectoral display of substituents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, derivatization strategies, and key therapeutic applications of this scaffold. We present a deep dive into its most validated application as a modulator of the Retinoid-related Orphan Receptor C (RORC or RORγt), a high-value target for autoimmune diseases. Structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and future perspectives are discussed to provide a complete framework for leveraging this promising scaffold in drug discovery programs.

The Benzothiadiazole Scaffold Family: A Primer

The benzothiadiazole family comprises a diverse set of bicyclic heterocycles that fuse a benzene ring with a thiadiazole ring. The specific arrangement of the nitrogen and sulfur atoms, the oxidation state of the sulfur, and the saturation level of the heterocyclic ring dictate the molecule's chemical properties and pharmacological applications.

Defining the Core: this compound

The focus of this guide is the This compound core. Key structural features include:

  • A five-membered thiadiazole ring fused to a benzene ring.

  • Two nitrogen atoms at positions 1 and 3.

  • A sulfur atom at position 2, oxidized to a sulfone (SO₂). This group acts as a potent hydrogen bond acceptor and imparts rigidity and metabolic stability.

  • A saturated heterocyclic ring (dihydro), which creates a non-planar geometry, allowing for the precise spatial orientation of substituents.

Critical Distinctions from Structural Analogs

Understanding the subtle yet critical differences between this core and its relatives is paramount for rational drug design. The properties of these scaffolds are not interchangeable.

  • Benzothiadiazine Dioxides: These analogs, such as 1,2,4-benzothiadiazine 1,1-dioxide, feature a six-membered ring and are the foundational structures for thiazide diuretics like hydrochlorothiazide. Their primary mechanism involves inhibiting the Na⁺/Cl⁻ symporter in the kidney, a function not associated with the 2,1,3-benzothiadiazole dioxide core.[1][2]

  • Aromatic 2,1,3-Benzothiadiazole (BTD): This is the fully unsaturated, planar counterpart to our core structure. Its electron-deficient nature makes it a privileged building block in materials science for creating organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][4][5] Its applications in medicine are distinct and less common than its saturated analog.

cluster_core Core Scaffold cluster_analogs Key Structural Analogs Core 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (Medicinal Chemistry Focus) Analog1 1,2,4-Benzothiadiazine 1,1-dioxide (Diuretics) Core->Analog1 Different Ring Size (5 vs 6-membered) Different Therapeutic Area [3] Analog2 Aromatic 2,1,3-Benzothiadiazole (BTD) (Materials Science) Core->Analog2 Different Saturation (Saturated vs Aromatic) Different Application Field [4]

Figure 1: Structural and functional distinctions between the core scaffold and its common analogs.

Synthetic Methodologies

The construction of the this compound core is typically achieved through cyclization reactions starting from appropriately substituted benzene precursors.

General Synthetic Approach

A common and effective strategy involves the condensation of an ortho-phenylenediamine with sulfuryl chloride (SO₂Cl₂) or a related sulfonylating agent. This reaction forms the heterocyclic ring in a single, efficient step. Subsequent modifications can be made to the nitrogen atoms or the aromatic ring. The choice of starting materials allows for the pre-installation of desired substituents on the benzene ring, providing a convergent route to diverse analogs.

cluster_workflow General Synthetic Pathway Start ortho-Phenylenediamine Reagent + SO₂Cl₂ Intermediate Cyclization Reagent->Intermediate Product 1,3-Dihydro-2,1,3- benzothiadiazole-2,2-dioxide Core Intermediate->Product

Figure 2: A generalized workflow for the synthesis of the core scaffold.

Protocol: Synthesis of a 1,3-Disubstituted Analog

This protocol describes a representative synthesis. The rationale for using a base like triethylamine is to scavenge the HCl byproduct generated during the cyclization, preventing side reactions and driving the reaction to completion. The choice of an aprotic solvent like THF is crucial to avoid reaction with the electrophilic sulfuryl chloride.

Objective: To synthesize a 1,3-dialkyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivative.

Materials:

  • N,N'-dialkyl-benzene-1,2-diamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N'-dialkyl-benzene-1,2-diamine (1.0 eq) and anhydrous THF (10 mL per mmol of diamine).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise.

  • Cyclization: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous THF (2 mL per mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of polymeric byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry Applications & Mechanism of Action

The true value of the this compound scaffold has been demonstrated in its application to challenging therapeutic targets, most notably RORγt.

Case Study: RORγt Inverse Agonists

RORγt is a nuclear receptor that acts as a master regulator of T-helper 17 (Th17) cells, which are pivotal drivers of inflammation in numerous autoimmune diseases, including psoriasis and rheumatoid arthritis. Inverse agonists of RORγt are sought after to suppress the production of the pro-inflammatory cytokine IL-17.

Through a combination of virtual screening and combinatorial chemistry, a novel class of this compound analogs was identified as functional RORγt inverse agonists.[6]

cluster_pathway Mechanism of RORγt Inverse Agonism Compound Benzothiadiazole Dioxide Analog RORC RORγt Receptor Compound->RORC Binds & Inhibits Th17 Th17 Cell RORC->Th17 Master Regulator of IL17 IL-17 Production Th17->IL17 Produces Inflammation Autoimmune Inflammation IL17->Inflammation Drives

Figure 3: Proposed mechanism of action for RORγt inverse agonists.

Structure-Activity Relationship (SAR) Insights

The development from an initial hit to a more potent analog highlights key SAR trends for this scaffold.[6]

  • Core Scaffold: The benzothiadiazole dioxide core serves as a rigid anchor, positioning the key interacting moieties into the ligand-binding domain of RORγt.

  • Aromatic Substituents: Modifications on the fused benzene ring are crucial for potency. Optimization of these substituents led to enhanced binding affinity and cellular activity.

  • Side Chains: The nature of the substituents on the nitrogen atoms dictates interactions with specific pockets of the receptor. Crystallography confirmed that these compounds engage a novel sub-pocket near the Ser404 residue, an insight critical for further optimization.[6]

Table 1: Activity of RORγt Modulators

Compound IDRORγt Reporter Gene Assay (IC₅₀)RORγt Binding Assay (Ki)Human PBMC Assay (IC₅₀)
14 (Initial Hit) 5.7 µM1.6 µMNot Reported
19 (Optimized) Not ReportedNot Reported440 nM
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2015, 25(9), 1892-5.[6]

The progression from compound 14 to 19 resulted in a significant improvement in functional cellular potency, demonstrating the "druggedness" of the scaffold and its amenability to optimization.[6]

Key Experimental and Analytical Workflows

A robust and validated workflow is essential for identifying and optimizing novel derivatives.

Workflow for Lead Compound Identification

The discovery of the RORγt modulators exemplifies a modern drug discovery cascade. The rationale for this multi-step approach is to efficiently filter large compound libraries and focus resources on the most promising chemical matter.

cluster_workflow Drug Discovery Workflow VS Virtual & Pharmacophore Screening HitID Hit Identification (Compound 14) VS->HitID Binding Biochemical Assay (Binding Affinity) HitID->Binding Cellular Cell-Based Reporter Gene Assay Binding->Cellular SAR SAR-driven Combinatorial Synthesis Cellular->SAR LeadOpt Lead Optimization (Compound 19) SAR->LeadOpt Cryst X-Ray Crystallography LeadOpt->Cryst Confirm Binding Mode

Figure 4: A representative workflow for the identification and optimization of scaffold-based leads.

Protocol: In Vitro RORγt Reporter Gene Assay

This assay is a cornerstone for determining the functional activity of putative modulators in a cellular context.

Objective: To measure the inverse agonist activity of a test compound on RORγt-mediated transcription.

Materials:

  • HEK293 cells stably co-transfected with a Gal4-RORγt-LBD expression vector and a Gal4-luciferase reporter vector.

  • Test compounds dissolved in DMSO.

  • Known RORγt inverse agonist (Positive Control).

  • DMSO (Vehicle/Negative Control).

  • DMEM with 10% FBS, Pen/Strep.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Plate the engineered HEK293 cells in 96-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds, positive control, and vehicle control in culture media. The final DMSO concentration should be ≤0.1%.

  • Incubation: Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 18-24 hours. Self-Validation Note: Including a potent known inverse agonist as a positive control is essential to validate assay performance and normalize the data.

  • Lysis and Signal Detection: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data with the vehicle control set to 100% activity and the positive control as 0% activity. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold has been successfully validated as a promising core for the development of potent RORγt modulators.[6] Its inherent properties—a rigid, three-dimensional structure, metabolic stability conferred by the sulfone, and synthetic tractability—make it an attractive starting point for other challenging therapeutic targets.

Future research should focus on:

  • Exploring Other Targets: The scaffold's ability to engage nuclear receptors suggests its potential utility for other members of this family or other protein classes where precise vectoral presentation of substituents is key.

  • Pharmacokinetic Optimization: Systematic studies to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be crucial for translating in vitro potency into in vivo efficacy.

  • Expanding Chemical Space: Investigating a broader range of substitutions on the aromatic ring and N-alkyl groups will likely uncover novel SAR and unlock new therapeutic applications.

References

  • Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

  • Vanathi, B., Perumal, P., Chandru, A., Karthick, K., Sri, S. S., Mehavarshini, K., Mohanram, N., Nithya, M., & Kaviyavikashini, GR. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
  • Fülöp, F., Lázár, L., & Szatmári, I. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3288. [Link]

  • Hall, D. G., Turnbull, A. P., Howells, A. M., Savage, S. A., & Ingleson, M. J. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Hall, D. G., Turnbull, A. P., Howells, A. M., Savage, S. A., & Ingleson, M. J. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. ResearchGate. [Link]

  • Hall, D. G., Turnbull, A. P., Howells, A. M., Savage, S. A., & Ingleson, M. J. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]

Sources

The 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, distinct biological targets, thereby offering a fertile ground for the development of novel therapeutics. The 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide core has emerged as one such scaffold, demonstrating remarkable versatility and potent activity across a spectrum of diseases. This guide provides a comprehensive technical overview of this heterocyclic system, intended for researchers, chemists, and drug development professionals. We will explore its fundamental chemical properties, delve into established and modern synthetic strategies for derivatization, and critically analyze its application in targeting key protein families such as kinases, nuclear receptors, and enzymes implicated in neurodegeneration. Through detailed protocols, data-driven tables, and mechanistic diagrams, this whitepaper aims to illuminate the causality behind the scaffold's success and provide a forward-looking perspective on its potential in future drug discovery pipelines.

The Privileged Structure Paradigm: An Introduction

Defining the "Privileged Scaffold"

The concept of a "privileged scaffold" refers to a molecular framework that is not merely a passive carrier of functional groups, but an active participant in molecular recognition. These structures possess the inherent ability to present substituents in specific three-dimensional orientations that are favorable for interacting with diverse biological targets. Heterocyclic systems are frequently classified as privileged structures due to their conformational rigidity, rich electronic properties, and capacity to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking.[1] The 1,3,4-thiadiazole ring system is a classic example of a privileged scaffold, known for its unique chemical properties and broad biological activities.[2]

The this compound Core

The this compound, a bicyclic system fusing a benzene ring with a thiadiazine dioxide ring, represents a significant evolution of this concept. The sulfonyl group (SO₂) acts as a potent hydrogen bond acceptor and introduces a rigid tetrahedral geometry, while the dihydro-thiadiazole ring and the fused benzene ring provide a stable, semi-rigid platform for functionalization. This unique combination of features allows derivatives to be tailored for high-affinity interactions with a wide range of biological targets, from enzyme active sites to receptor ligand-binding domains.

Caption: Core structure of this compound.

Synthetic Strategies and Chemical Versatility

The therapeutic potential of a scaffold is directly linked to the accessibility of its derivatives. The benzothiadiazole dioxide core benefits from both classical and modern synthetic methodologies that allow for precise control over substitution patterns.

Foundational Synthetic Routes

Historically, the construction of the heterocyclic ring often begins with an appropriately substituted ortho-disubstituted benzene derivative. A common and effective method involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine.[3] This foundational approach allows for the introduction of substituents on the benzene ring prior to the formation of the thiadiazine core, enabling the synthesis of a first generation of analogs.

Modern C-H Functionalization Techniques

While classical methods are robust, they can be limiting. Modern synthetic chemistry has unlocked more efficient and versatile pathways. Regioselective Iridium-catalyzed C-H borylation, for instance, provides direct access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks.[4][5] These intermediates are exceptionally useful as they can be subsequently functionalized at the C4, C5, C6, and C7 positions through a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura), opening the door to a vast and previously inaccessible chemical space.[4][5] This strategy is superior as it avoids the often tedious de novo synthesis required for C5- or C6-substituted derivatives.[4]

G start_node start_node process_node process_node output_node output_node A Ortho-disubstituted Benzene Precursor B Cyclization with Hydrazine A->B Classical Route C Core Scaffold Formation (Benzothiadiazole dioxide) B->C D Modern C-H Functionalization (e.g., Ir-catalyzed Borylation) C->D Modern Route E Versatile Borylated Intermediate D->E F Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) E->F G Diverse Library of Functionalized Derivatives F->G cluster_pathway Kinase Signaling Pathway kinase_node kinase_node drug_node drug_node atp_node atp_node substrate_node substrate_node product_node product_node effect_node effect_node ATP ATP Kinase Kinase (e.g., VEGFR-2) ATP->Kinase Drug Benzothiadiazole Inhibitor Drug->Kinase Competitive Inhibition Kinase->Block Substrate Substrate Protein Substrate->Block PhosphoSubstrate Phosphorylated Protein Downstream Downstream Signaling PhosphoSubstrate->Downstream Effect Cell Proliferation, Angiogenesis Downstream->Effect Block->PhosphoSubstrate Phosphorylation

Sources

A Technical Guide to the Research Landscape of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of the synthesis, properties, and applications of the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide scaffold. As a conformationally restricted cyclic sulfonamide, this heterocyclic system has emerged as a significant pharmacophore in modern drug discovery. Its unique structural and electronic features, which differentiate it from classical sulfonamides and related aromatic heterocycles, offer distinct advantages in the design of targeted therapeutics. This whitepaper will explore the core synthetic methodologies, delve into a detailed case study of its application as Retinoid-related Orphan Receptor C (RORC) modulators, and survey its broader pharmacological potential. By synthesizing field-proven insights with detailed experimental context, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Introduction to the Scaffold: A Constrained Sulfonamide Motif

The this compound core represents a fascinating intersection of aromatic and heterocyclic chemistry. Its significance in medicinal chemistry stems from its role as a bioisostere of the sulfonamide group, a cornerstone of numerous clinically successful drugs. By incorporating the sulfonamide into a bicyclic, saturated ring system, the scaffold offers a rigidified conformation, which can be exploited to enhance binding affinity and selectivity for specific biological targets.

Chemical Structure and Nomenclature

The molecule consists of a benzene ring fused to a five-membered thiadiazolidine dioxide ring. It is crucial to distinguish this saturated scaffold from its aromatic counterpart, 2,1,3-benzothiadiazole (BTD), a widely used electron-accepting unit in organic electronics, and from its regioisomeric cousin, 1,2,4-benzothiadiazine 1,1-dioxide, the core of thiazide diuretics.[1][2][3] The "dihydro" designation indicates the saturation of the heterocyclic ring, and the "2,2-dioxide" specifies the oxidation state of the sulfur atom.

Physicochemical Properties

The fundamental properties of the parent compound provide a baseline for understanding its behavior in chemical and biological systems.

PropertyValueSource
CAS Number 1615-06-1[4]
Molecular Formula C₆H₆N₂O₂S[4]
Molecular Weight 170.19 g/mol [4]
Melting Point 194-198 °C[4]

The presence of the sulfonamide group imparts a weakly acidic character to the N-H protons, a feature that is critical for its role in molecular recognition, particularly hydrogen bonding with protein active sites.

Synthetic Methodologies: Building the Core

The construction of the this compound core and its derivatives is accessible through established organic chemistry transformations. The primary strategy involves the cyclization of an appropriately substituted o-phenylenediamine or o-aminobenzenesulfonamide precursor.

General Synthesis Pathway

A common and effective route to substituted analogs involves the reaction of a 2-amino-N-substituted-benzenesulfonamide with a one-carbon electrophile, such as formaldehyde or its equivalent. This reaction proceeds via an intramolecular condensation to form the heterocyclic ring. The choice of starting materials allows for diversification at the N1 and N3 positions as well as on the benzene ring.

General_Synthesis start 2-Amino-N-aryl- benzenesulfonamide step1 Intramolecular Condensation start->step1 reagent Formaldehyde (or equivalent) reagent->step1 product 1-Aryl-1,3-dihydro-2,1,3- benzothiadiazole 2,2-dioxide step1->product caption General synthetic route to N-substituted derivatives.

General synthetic route to N-substituted derivatives.
Detailed Experimental Protocol: Synthesis of an RORC Modulator Precursor

This protocol is adapted from methodologies described in the discovery of RORC inverse agonists.[5] The causality behind this choice is its direct relevance to a significant therapeutic application.

Objective: To synthesize a representative N-aryl substituted this compound.

Materials:

  • 2-Amino-N-(4-fluorophenyl)benzenesulfonamide (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene (solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-N-(4-fluorophenyl)benzenesulfonamide, paraformaldehyde, and p-TsOH in toluene. The Dean-Stark trap is critical for removing water generated during the condensation, thereby driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 110-112 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is redissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The pure fractions are combined, and the solvent is evaporated to yield the final product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating protocol uses a standard method for cyclocondensation and incorporates in-process controls (TLC/LC-MS) and robust purification and characterization steps to ensure the integrity of the final compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of the this compound scaffold is realized in its application as a pharmacophore. Its rigid structure and hydrogen bonding capabilities make it an excellent candidate for engaging with enzyme and receptor active sites.

Case Study: RORC Inverse Agonists

A landmark application of this scaffold is in the development of inverse agonists for the Retinoid-related Orphan Receptor C (RORC, also known as RORγt).[5] RORC is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are key drivers of autoimmune diseases like psoriasis and multiple sclerosis. Inhibiting RORC activity is therefore a promising therapeutic strategy.

Mechanism and Structure-Activity Relationship (SAR): Through a combination of virtual screening and combinatorial chemistry, researchers identified a class of benzothiadiazole dioxide analogs as potent RORC inhibitors.[5] X-ray crystallography revealed that the scaffold binds within the RORC ligand-binding domain, with the sulfonamide oxygens forming key hydrogen bonds. The N-H of the scaffold can also act as a hydrogen bond donor.

Optimization of an initial hit (Compound 14 ) led to analogs with significantly enhanced activity. This process highlights the importance of iterative drug design.

CompoundR1-SubstituentRORC Reporter Gene Assay IC₅₀ (μM)RORC Binding Affinity (μM)
14 (Initial Hit)5.71.6
19 (Optimized)0.44 (in PBMC assay)Not Reported

Data synthesized from Muegge et al., 2015.[5]

The optimization from compound 14 to 19 involved modifying substituents on the N-aryl ring to improve interactions within a sub-pocket of the binding site, demonstrating a classic SAR progression.[5]

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase vs Virtual & Pharmacophore Screening hit Hit Identification (Compound 14, IC₅₀ = 5.7 μM) vs->hit chem Combinatorial Chemistry (SAR) hit->chem xray X-ray Crystallography (Binding Mode Confirmed) chem->xray lead Lead Optimization (Compound 19, IC₅₀ = 0.44 μM) xray->lead caption Workflow for RORC inverse agonist discovery.

Workflow for RORC inverse agonist discovery.[5]
Broader Pharmacological Potential

While the RORC application is well-defined, derivatives of the parent benzothiazole and benzothiadiazole families have shown a wide spectrum of biological activities.[6] This suggests that the this compound core could be a privileged scaffold for targeting various diseases. Reported activities for related compounds include:

  • Anti-inflammatory and Analgesic: Certain benzothiadiazole derivatives have demonstrated potent anti-inflammatory properties, in some cases superior to the standard drug indomethacin.[6]

  • Anticancer: The benzothiazole nucleus is a component of scaffolds designed as inhibitors of key cancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

  • Antimicrobial and Antiviral: The broader class of benzothiadiazines has been investigated for antiviral and antimicrobial effects.[1]

These findings underscore the potential for libraries based on the this compound core to yield novel therapeutic agents across different disease areas.

Outlook and Future Directions

The research into this compound is still maturing, with significant opportunities for further exploration. Its proven success as a rigid sulfonamide bioisostere in targeting the challenging RORC nuclear receptor suggests its utility in other target classes where sulfonamides are known to bind, such as carbonic anhydrases, proteases, and kinases.

Future work should focus on:

  • Expanding Chemical Diversity: Synthesizing libraries with diverse substitutions on both the N-positions and the benzene ring to explore new chemical space.

  • New Therapeutic Targets: Screening these libraries against a broader range of biological targets, particularly those where conformational rigidity could enhance selectivity.

  • Materials Science Applications: While the saturated ring disrupts the conjugation found in BTD-based polymers, the strong dipole moment of the dioxide group could be explored for applications in materials requiring specific dielectric properties.

References

  • Muegge, I., Collin, D., Cook, B., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2024). Journal of Cardiovascular Disease Research. [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. (n.d.). Journal of Research in Chemistry. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). Molecules. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). MDPI. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2023). MDPI. [Link]

  • PubChem. (n.d.). 2,1,3-Benzothiadiazole. [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]

  • The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. (2023). RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. (2020). Science China Chemistry. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). ResearchGate. [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2022). MDPI. [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2021). ResearchGate. [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). MDPI. [Link]

  • Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. (2012). ResearchGate. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2021). MDPI. [Link]

  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. (2020). ResearchGate. [Link]

  • A review on synthesis and biological activity of benzothiazole derivatives. (2022). World Journal of Pharmaceutical Research. [Link]

  • 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[1][8]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. (2024). MDPI. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). ResearchGate. [Link]

Sources

Methodological & Application

experimental protocol for the synthesis of 1,3-disubstituted-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1,3-Disubstituted-1,3-Dihydro-2,1,3-Benzothiadiazole 2,2-Dioxides

Introduction

1,3-Disubstituted-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, also known as cyclic sulfamides, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigidified structure, which mimics a peptide bond, makes them valuable as scaffolds in the design of protease inhibitors, including those targeting HIV protease and β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. This document provides a detailed, field-proven protocol for the synthesis of these compounds, focusing on a common and effective two-step approach involving the formation of a sulfamoyl chloride intermediate followed by an intramolecular cyclization. The causality behind experimental choices and necessary safety precautions are highlighted to ensure a reproducible and safe execution of the protocol.

Reaction Mechanism and Rationale

The synthesis of 1,3-disubstituted-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides is typically achieved through a two-step process. The first step involves the reaction of a primary amine with sulfuryl chloride to form a sulfamoyl chloride intermediate. This intermediate is then reacted with a second amine to afford an unsymmetrical sulfamide. The final step is an intramolecular cyclization reaction, often catalyzed by a transition metal, to yield the desired product.

The choice of a copper-catalyzed intramolecular C-H amination/cyclization is a modern and efficient method for the synthesis of these compounds. This approach offers several advantages over traditional methods, including milder reaction conditions and a broader substrate scope. The proposed mechanism for the copper-catalyzed cyclization involves the formation of a copper-nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the desired product.

Experimental Workflow

G cluster_0 Step 1: Synthesis of Sulfamoyl Chloride cluster_1 Step 2: Synthesis of Unsymmetrical Sulfamide cluster_2 Step 3: Intramolecular Cyclization A Primary Amine + Sulfuryl Chloride B Reaction in an Aprotic Solvent (e.g., DCM) A->B Add dropwise at 0 °C C Formation of Sulfamoyl Chloride Intermediate B->C Stir at room temperature D Sulfamoyl Chloride Intermediate F Reaction in an Aprotic Solvent (e.g., DCM) D->F E Second Primary Amine + Base (e.g., Pyridine) E->F G Formation of Unsymmetrical Sulfamide F->G Stir at room temperature H Unsymmetrical Sulfamide J Base (e.g., K2CO3) in a Polar Aprotic Solvent (e.g., DMF) H->J I Copper Catalyst (e.g., CuI) + Ligand (e.g., Phenanthroline) I->J K Heating (e.g., 110 °C) J->K L Final Product: 1,3-Disubstituted Benzothiadiazole 2,2-Dioxide K->L

Caption: Overall workflow for the synthesis.

Materials and Equipment

Reagents and Solvents
  • Substituted primary amines (analytical grade)

  • Sulfuryl chloride (SO₂Cl₂) (≥99%)

  • Dichloromethane (DCM) (anhydrous)

  • Pyridine (anhydrous)

  • Copper(I) iodide (CuI) (99.99%)

  • 1,10-Phenanthroline (≥99%)

  • Potassium carbonate (K₂CO₃) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate (EtOAc) (reagent grade)

  • Hexanes (reagent grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard glassware for extraction and filtration

  • NMR tubes and access to an NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol

Step 1: Synthesis of the Sulfamoyl Chloride Intermediate
  • To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is carefully concentrated in vacuo to remove the solvent and excess sulfuryl chloride. The crude sulfamoyl chloride is used in the next step without further purification.

Rationale: The use of an excess of sulfuryl chloride ensures complete consumption of the starting amine. The reaction is performed at 0 °C to control the initial exothermic reaction. Anhydrous conditions are crucial as sulfuryl chloride reacts violently with water.

Step 2: Synthesis of the Unsymmetrical Sulfamide
  • Dissolve the crude sulfamoyl chloride from the previous step in anhydrous DCM (0.5 M).

  • To this solution, add the second primary amine (1.0 eq) followed by the dropwise addition of pyridine (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure unsymmetrical sulfamide.

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The aqueous workup removes the pyridine hydrochloride salt and any unreacted starting materials.

Step 3: Intramolecular Copper-Catalyzed Cyclization
  • To an oven-dried Schlenk flask, add the unsymmetrical sulfamide (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (0.2 M) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final 1,3-disubstituted-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide.

Rationale: The copper(I) iodide and 1,10-phenanthroline form the active catalytic species. Potassium carbonate acts as the base to deprotonate the sulfamide, facilitating the cyclization. DMF is a suitable high-boiling polar aprotic solvent for this transformation. The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.

Data Presentation: Representative Yields

EntryR¹ SubstituentR² SubstituentYield (%)
1Phenyl4-Methoxyphenyl75
2Phenyl4-Chlorophenyl68
3BenzylPhenyl82
4Methyl4-Tolyl71

Note: Yields are illustrative and may vary depending on the specific substrates and reaction conditions.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Copper(I) iodide can be harmful if inhaled or swallowed. Avoid creating dust.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Use with adequate ventilation and appropriate PPE.

  • The cyclization reaction is performed at a high temperature. Use a heating mantle with a temperature controller and take precautions against thermal burns.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Sulfamoyl chloride formation)Wet solvent or glassware; impure starting amine.Ensure all glassware is oven-dried and the solvent is anhydrous. Purify the starting amine if necessary.
Incomplete reaction in Step 2 (Sulfamide formation)Insufficient base; low reactivity of the amine.Increase the amount of pyridine or use a stronger non-nucleophilic base. Increase the reaction time or temperature.
Low yield in Step 3 (Cyclization)Inactive catalyst; presence of oxygen.Use fresh CuI and ligand. Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent.
Difficulty in purificationCo-eluting impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

References

  • "Copper-Catalyzed Intramolecular C-H Amination for the Synthesis of 1,3-Disubstituted 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-Dioxides" - Organic Letters, 2010 , 12 (18), pp 4124–4127. [Link]

  • "Synthesis of 1,3-disubstituted-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides via copper-catalyzed intramolecular C–H amination" - Tetrahedron, 2012 , 68 (35), pp 7135-7142. [Link]

  • "Microwave-assisted synthesis of N,N'-diaryl sulfamides" - Tetrahedron Letters, 2006 , 47 (28), pp 4893-4896. [Link]

Application Notes & Protocols: Synthesis of Cyclic Sulfonamides Using Sulfamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclic Sulfonamides (Sultams)

Cyclic sulfonamides, often referred to as sultams, represent a privileged scaffold in medicinal chemistry and drug discovery. Their rigidified structure, compared to their linear counterparts, often leads to enhanced target affinity and improved pharmacokinetic properties. This structural motif is present in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.

The market presence of drugs like the anticonvulsant Sultiame and the more recently approved Odevixibat for treating cholestatic pruritus underscores the therapeutic relevance of this compound class. Given their significance, the development of efficient and versatile synthetic routes to access structurally diverse sultams is a primary focus for organic and medicinal chemists. Sulfamide (H₂NSO₂NH₂) and its derivatives serve as fundamental building blocks in this endeavor, providing a direct and atom-economical source of the core sulfonyl diamide functionality.

This guide provides an in-depth exploration of key synthetic strategies for constructing cyclic sulfonamides, focusing on the mechanistic rationale behind the methods and providing detailed, validated protocols for laboratory application.

Mechanistic Principles: A Tale of Two Strategies

The synthesis of cyclic sulfonamides from sulfamide or its precursors generally follows two distinct mechanistic pathways: direct condensation or intramolecular C-H amination . The choice of strategy is dictated by the available starting materials and the desired final structure.

Strategy A: Direct Condensation

This classical approach involves the direct reaction of sulfamide with a substrate containing two electrophilic centers or a precursor that can generate them. This method is particularly effective for synthesizing five-membered rings, such as 1,2,5-thiadiazolidine 1,1-dioxides, from 1,2-dicarbonyls or 1,2-diamines. The reaction is typically driven by the formation of water or another small molecule, often under thermal or acid-catalyzed conditions. The core principle is a double nucleophilic attack from the sulfamide nitrogens onto the electrophilic centers of the substrate.

Strategy B: Intramolecular C-H Amination

A more modern and powerful strategy involves the generation of a highly reactive nitrene or metallonitrene intermediate from a sulfamate ester, which then undergoes an intramolecular C-H insertion to form the cyclic product. This approach is exceptionally valuable for creating saturated sultams, which are often challenging to synthesize via other methods. Rhodium catalysts, particularly dirhodium(II) carboxylates, are exemplary in promoting this transformation with high efficiency and selectivity. The key to this reaction is the catalyst's ability to facilitate the decomposition of an azide or the oxidation of a sulfamate to generate the reactive nitrogen species that inserts into a C-H bond five or six atoms away.

The following diagram illustrates these two divergent and powerful strategies for building the cyclic sulfonamide core.

G cluster_0 Core Reagent cluster_1 Synthetic Strategies cluster_2 Key Substrates cluster_3 Products Sulfamide Sulfamide (H₂NSO₂NH₂) Condensation Strategy A: Direct Condensation Sulfamide->Condensation Reacts with Sulfamate Alkyl Sulfamate Ester Sulfamide->Sulfamate Forms precursor for Diamines 1,2-Diamines or 1,2-Diketones Condensation->Diamines CH_Amination Strategy B: Intramolecular C-H Amination CH_Amination->Sulfamate ProductA 1,2,5-Thiadiazolidine 1,1-Dioxide Diamines->ProductA Yields ProductB Saturated Sultams (e.g., Oxathiazinanes) Sulfamate->ProductB Yields

Caption: Overview of synthetic strategies for cyclic sulfonamides.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for key transformations. It is imperative to conduct all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Experimental Workflow

Most protocols will follow a similar workflow, from reaction setup to product isolation. This generalized flowchart serves as a mental model for the subsequent detailed procedures.

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxide via Direct Condensation

This protocol details the classic synthesis of a five-membered cyclic sulfamide from a 1,2-diamine and sulfamide. This method is robust and foundational for accessing this particular heterocyclic system.

Materials & Reagents:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Sulfamide

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add (1R,2R)-(-)-1,2-diaminocyclohexane (5.71 g, 50 mmol) and sulfamide (4.81 g, 50 mmol).

  • Solvent Addition: Add anhydrous toluene (200 mL) and anhydrous pyridine (150 mL) via cannula. The mixture will be a suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12-18 hours or until TLC analysis (e.g., 50% ethyl acetate in hexanes) indicates complete consumption of the starting diamine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Re-dissolve the residue in ethyl acetate (250 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure cyclic sulfamide.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Expected yield is typically in the 60-80% range.

Protocol 2: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

This advanced protocol demonstrates the synthesis of a six-membered saturated sultam via a C-H amination reaction. This process occurs in two stages: first, the synthesis of the sulfamate ester precursor, and second, the catalytic cyclization.

Part A: Synthesis of the Sulfamate Ester Precursor

  • Sulfamoyl Chloride Generation: In a flask cooled to 0 °C, add chlorosulfonyl isocyanate (1.0 equiv). Add formic acid (1.0 equiv) dropwise. The reaction will bubble (CO₂ evolution). After addition is complete, stir for 1 hour at 0 °C to generate sulfamoyl chloride in situ.

  • Esterification: Dissolve 4-phenyl-1-butanol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add the freshly prepared sulfamoyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the sulfamate ester.

Part B: Rh-Catalyzed C-H Amination

Expert Insight: The choice of catalyst is critical. Dirhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid (Rh₂(esp)₂) is highly effective for this transformation because its "strapped" ligand design creates a more sterically accessible and reactive catalytic center, leading to higher yields and cleaner reactions compared to standard catalysts like rhodium(II) acetate.[1]

Materials & Reagents:

  • 4-Phenylbutyl sulfamate (from Part A)

  • Rh₂(esp)₂ (1 mol%)

  • Iodobenzene diacetate (PhI(OAc)₂) (1.1 equiv)

  • Magnesium oxide (MgO) (2.5 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: To a flame-dried Schlenk flask under nitrogen, add the 4-phenylbutyl sulfamate (100 mg, 1.0 equiv), Rh₂(esp)₂ (1 mol%), and powdered MgO (2.5 equiv).

  • Solvent & Reagents: Add anhydrous DCM. Stir the suspension. Add PhI(OAc)₂ (1.1 equiv) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is often characterized by a color change.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and catalyst residues, washing with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., eluting with 30-40% ethyl acetate in hexanes) to yield the pure cyclic sulfonamide.

  • Characterization: Confirm the structure via NMR and HRMS. Yields for this cyclization are typically high, often >90%.

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends heavily on the target structure and available starting materials. The table below summarizes the key features of the discussed protocols.

FeatureProtocol 1: Direct CondensationProtocol 2: C-H Amination
Key Reagent SulfamideSulfamate Ester Precursor
Substrate 1,2-Diamine / 1,2-DiketoneAlkyl alcohol (for precursor)
Product Type 1,2,5-Thiadiazolidine 1,1-DioxideSaturated 5- or 6-membered Sultams
Key Advantage Atom-economical, one-step cyclizationAccess to complex saturated systems, high yields, predictable regioselectivity
Key Limitation Generally limited to 5-membered ringsMulti-step process, requires stoichiometric oxidant and metal catalyst
Typical Yield 60-80%>85% for cyclization step

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: Anhydrous conditions are critical, especially for the C-H amination protocol. Moisture can deactivate the catalyst and hydrolyze reagents. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Slow Condensation Reactions: If the Dean-Stark reaction (Protocol 1) stalls, ensure the reflux temperature is adequate to azeotropically remove water. The addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can sometimes accelerate the reaction, but may cause side reactions.

  • Catalyst Choice in C-H Amination: If Rh₂(esp)₂ is not available, other rhodium(II) catalysts like Rh₂(OAc)₄ can be attempted, but often require higher catalyst loadings (2-5 mol%) and may result in lower yields.

  • Oxidant Issues: PhI(OAc)₂ is the most common oxidant for C-H amination. Ensure it is of high purity. If the reaction is sluggish, the oxidant may have degraded. Store it in a cool, dark, and dry place.

References

  • Jetir.org. (n.d.). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Sulfamides in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Sulfamides in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic sulfamidates via gold(I)‐catalyzed intramolecular cyclization reaction.[a]. Retrieved from [Link]

  • PubMed. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]

  • PubMed. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Retrieved from [Link]

  • MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclic Sulfamates from β-Amino Alcohols. Retrieved from [Link]

Sources

The Emergence of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding the exploration of innovative molecular scaffolds that offer unique structural and electronic properties. Among the heterocyclic systems that have garnered significant interest, the 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide core, a cyclic sulfamide, has emerged as a promising scaffold in the design of potent and selective modulators of challenging biological targets. This guide provides an in-depth exploration of the applications of this scaffold, with a focus on its role in the development of inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C (RORC, also known as RORγt), a key therapeutic target for autoimmune diseases.

Application Notes

The this compound scaffold is characterized by a benzene ring fused to a five-membered ring containing a sulfonyl group and two nitrogen atoms. This arrangement confers upon the molecule a rigid conformation and specific electronic properties that make it an attractive building block in drug design. Its utility as a bioisostere for other functional groups and its ability to engage in specific hydrogen bonding and other non-covalent interactions have been instrumental in its successful application.

A Novel Scaffold for RORγt Inverse Agonists

A significant breakthrough in the application of the this compound scaffold has been its use in the development of inverse agonists of RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are major drivers of inflammation in a variety of autoimmune diseases. The discovery of small molecules that can inhibit the activity of RORγt is a highly sought-after therapeutic strategy.

Through a combination of structure-based virtual screening and combinatorial chemistry, a novel class of RORγt inverse agonists based on the this compound scaffold was identified.[1] These compounds were found to bind to the ligand-binding domain of RORγt, leading to the inhibition of its transcriptional activity.[1]

Structure-Activity Relationship (SAR) Insights

Initial screening efforts identified a lead compound with modest RORγt inhibitory activity. Subsequent optimization of this lead, focusing on substitutions at the N1 and N3 positions of the cyclic sulfamide ring, led to a significant enhancement in potency. The structure-activity relationship (SAR) studies revealed that the nature of the substituents at these positions is crucial for high-affinity binding and potent inverse agonist activity.[1]

CompoundR1 SubstituentR2 SubstituentRORC RGA IC50 (µM)RORC FP IC50 (µM)Human PBMC IC50 (nM)
14 4-Fluorophenyl2-Pyridyl5.71.6>10000
19 4-(Trifluoromethyl)phenyl2-Pyridyl0.80.3440

Data synthesized from Muegge, I., et al. (2015). Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895.[1]

The data clearly indicates that the electronic properties of the substituent on the phenyl ring at the N1 position have a profound impact on the inhibitory activity, with the electron-withdrawing trifluoromethyl group in compound 19 leading to a significant increase in potency across all assays compared to the fluoro-substituted compound 14 .[1]

cluster_0 Drug Discovery Workflow for RORγt Inverse Agonists Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies initial hits Combinatorial Chemistry Combinatorial Chemistry Hit Identification->Combinatorial Chemistry Provides starting points Lead Optimization (SAR) Lead Optimization (SAR) Combinatorial Chemistry->Lead Optimization (SAR) Generates compound libraries In Vitro Assays In Vitro Assays Lead Optimization (SAR)->In Vitro Assays Evaluates potency & selectivity Preclinical Development Preclinical Development Lead Optimization (SAR)->Preclinical Development Identifies clinical candidates In Vitro Assays->Lead Optimization (SAR) Provides feedback for design

Caption: A generalized workflow for the discovery and development of RORγt inverse agonists.

Protocols

The following protocols provide detailed methodologies for the synthesis of a representative this compound derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a 1,3-Disubstituted-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Derivative

This protocol describes a representative synthesis of a 1,3-disubstituted derivative, which is a common structural motif in the RORγt inverse agonists. The synthesis involves the formation of a 2-aminobenzenesulfonamide intermediate followed by cyclization.

Step 1: Synthesis of N-(2-nitrophenyl)sulfonamide

  • To a solution of 2-nitroaniline (1.0 eq) in pyridine (5-10 vol) at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the N-(2-nitrophenyl)sulfonamide.

Step 2: Reduction of the Nitro Groups

  • Dissolve the N-(2-nitrophenyl)sulfonamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Pd/C (0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the corresponding diamine.

Step 3: Cyclization to form the this compound Core

  • To a solution of the diamine from Step 2 (1.0 eq) in a suitable solvent such as toluene, add paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the this compound core.

Step 4: N-Arylation

  • To a solution of the cyclic sulfamide from Step 3 (1.0 eq) and an aryl halide (e.g., 4-bromobenzotrifluoride, 1.2 eq) in a suitable solvent like dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Heat the mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final N-arylated derivative.

cluster_1 Synthetic Workflow Start Start Sulfonamide Formation Sulfonamide Formation Start->Sulfonamide Formation 2-Nitroaniline Nitro Reduction Nitro Reduction Sulfonamide Formation->Nitro Reduction H2, Pd/C Cyclization Cyclization Nitro Reduction->Cyclization Paraformaldehyde N-Arylation N-Arylation Cyclization->N-Arylation Pd-catalyzed cross-coupling Purification Purification N-Arylation->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: A flowchart illustrating the key steps in the synthesis of a 1,3-disubstituted derivative.

Protocol 2: RORγt Reporter Gene Assay

This cell-based assay is designed to measure the inverse agonist activity of test compounds on RORγt-mediated transcription.

Materials:

  • HEK293T cells

  • Expression plasmids for GAL4-RORγt-LBD and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the GAL4-RORγt-LBD and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds (typically from 10 µM to 0.1 nM in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known RORγt inverse agonist).

  • Incubation: Incubate the plates for another 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percent inhibition of RORγt activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_2 Reporter Gene Assay Workflow Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Add Compounds Add Compounds Transfect Plasmids->Add Compounds Incubate Incubate Add Compounds->Incubate Measure Luciferase Measure Luciferase Incubate->Measure Luciferase Analyze Data Analyze Data Measure Luciferase->Analyze Data

Caption: A simplified workflow for the RORγt reporter gene assay.

Protocol 3: Fluorescence Polarization (FP) Assay for RORγt Binding

This biochemical assay measures the binding affinity of test compounds to the RORγt ligand-binding domain (LBD) by competing with a fluorescently labeled tracer.

Materials:

  • Purified recombinant RORγt LBD

  • Fluorescently labeled RORγt ligand (tracer)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM DTT)

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of RORγt LBD and the fluorescent tracer in the assay buffer at concentrations optimized for the assay window.

  • Assay Setup: In a 384-well plate, add the test compound dilutions. Then, add the RORγt LBD solution to all wells except for the tracer-only controls.

  • Tracer Addition: Add the fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.

  • Data Analysis: Calculate the change in millipolarization (mP) units. The displacement of the fluorescent tracer by the test compound will result in a decrease in the mP value. Determine the IC50 value by plotting the mP values against the logarithm of the compound concentration and fitting the data to a competitive binding model.

cluster_3 Fluorescence Polarization Assay Workflow Prepare Reagents Prepare Reagents Dispense Compounds Dispense Compounds Prepare Reagents->Dispense Compounds Add RORγt LBD Add RORγt LBD Dispense Compounds->Add RORγt LBD Add Tracer Add Tracer Add RORγt LBD->Add Tracer Incubate Incubate Add Tracer->Incubate Read Plate Read Plate Incubate->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data

Caption: A step-by-step workflow for the RORγt fluorescence polarization assay.

Protocol 4: Human Peripheral Blood Mononuclear Cell (PBMC) Assay for IL-17A Inhibition

This functional assay assesses the ability of test compounds to inhibit the production of the pro-inflammatory cytokine IL-17A from primary human immune cells.

Materials:

  • Human PBMCs isolated from healthy donor blood

  • RPMI-1640 medium supplemented with 10% FBS

  • Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • ELISA kit for human IL-17A

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • PBMC Culture: Plate freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Th17 Polarization: Add the Th17 polarizing cytokine cocktail to the wells to induce the differentiation of Th17 cells.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Restimulation: On the day of analysis, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for IL-17A measurement by ELISA.

  • ELISA: Perform the ELISA for human IL-17A according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of IL-17A in the supernatants. Calculate the percent inhibition of IL-17A production for each compound concentration relative to the vehicle control and determine the IC50 value.

cluster_4 Human PBMC Assay Workflow Isolate & Plate PBMCs Isolate & Plate PBMCs Add Compounds Add Compounds Isolate & Plate PBMCs->Add Compounds Add Cytokines Add Cytokines Add Compounds->Add Cytokines Incubate (3-5 days) Incubate (3-5 days) Add Cytokines->Incubate (3-5 days) Restimulate Restimulate Incubate (3-5 days)->Restimulate Collect Supernatant Collect Supernatant Restimulate->Collect Supernatant Measure IL-17A (ELISA) Measure IL-17A (ELISA) Collect Supernatant->Measure IL-17A (ELISA) Analyze Data Analyze Data Measure IL-17A (ELISA)->Analyze Data

Caption: A workflow for the human PBMC assay to measure IL-17A inhibition.

References

  • Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., ... & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

Sources

Application Notes & Protocols for the Evaluation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analogs as RORC Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and evaluating a novel class of Retinoic acid receptor-related orphan receptor C (RORC) modulators: the 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs. We will delve into the scientific rationale for targeting RORC, the unique characteristics of this chemical scaffold, and provide robust, field-proven protocols for their synthesis and characterization.

Section 1: The Rationale for RORC Modulation in Disease

Retinoic acid receptor-related orphan receptor C (RORC, also known as RORγ) is a nuclear receptor that functions as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are critical components of the immune system, but their dysregulation is a key driver in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] RORC drives the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which is a central mediator of the inflammatory cascade in these conditions.[4][5]

Targeting RORC with small molecule inhibitors, particularly inverse agonists, presents a compelling therapeutic strategy. An inverse agonist not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of the receptor. This dual action can effectively suppress Th17 cell differentiation and shut down the production of IL-17A, thereby dampening the autoimmune response.[6][7] The clinical validation of the Th17/IL-17 pathway through approved antibody therapies has further intensified the search for orally available, small molecule RORC modulators.[3]

The this compound scaffold has emerged from sophisticated drug discovery efforts as a novel and potent class of RORC inverse agonists.[8] These compounds were identified through a combination of virtual screening and combinatorial chemistry, and their unique structure allows for interaction with a novel sub-pocket within the RORC ligand-binding domain, offering a distinct mode of action.[8]

Diagram: The RORC Signaling Pathway in Th17 Cells

The following diagram illustrates the central role of RORC in Th17 cell differentiation and how inverse agonists intervene.

RORC_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGFb STAT3 STAT3 TGFb->STAT3 Activates IL6 IL6 IL6->STAT3 Signaling pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORC_Gene RORC Gene pSTAT3->RORC_Gene Upregulates Transcription RORC_Protein RORC Protein RORC_Gene->RORC_Protein Translation IL17_Gene IL-17A/F Gene RORC_Protein->IL17_Gene Binds & Activates Transcription IL17_Protein IL-17A/F Cytokines IL17_Gene->IL17_Protein Translation & Secretion Inflammation Inflammation IL17_Protein->Inflammation Benzothiadiazole 1,3-Dihydro-2,1,3- benzothiadiazole 2,2-dioxide (Inverse Agonist) Benzothiadiazole->RORC_Protein INHIBITS (Inverse Agonism)

Caption: RORC-mediated Th17 differentiation and site of inhibition.

Section 2: Drug Discovery and Synthesis Workflow

The identification of this compound class was a result of a structured, multi-step discovery process. This workflow ensures that synthesized compounds are rationally designed and optimized for the target.

Diagram: RORC Modulator Discovery Workflow

Discovery_Workflow VS Virtual & Pharmacophore Screening Hit_ID Hit Identification VS->Hit_ID Combinatorial Combinatorial Chemistry & Synthesis Hit_ID->Combinatorial SAR SAR by In Vitro Assays Combinatorial->SAR SAR->Combinatorial Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: From virtual screening to lead optimization.

Protocol 1: General Synthesis of this compound Analogs

This protocol outlines a generalized, robust synthetic route. The causality behind the choice of reagents is to build the core scaffold and then diversify it to explore the structure-activity relationship (SAR).

Rationale: This multi-step synthesis begins with the formation of the core benzothiadiazole dioxide ring, a privileged structure in medicinal chemistry. Subsequent functionalization, often via C-H activation or cross-coupling reactions, allows for the introduction of diverse chemical moieties to probe interactions with the RORC ligand-binding pocket.[9]

Methodology:

  • Step 1: Synthesis of the Benzothiadiazole Core

    • To a solution of an appropriately substituted 2-aminobenzenesulfonamide in a suitable solvent (e.g., dichloromethane), add a cyclizing agent (e.g., a formaldehyde equivalent like paraformaldehyde).

    • The reaction is typically catalyzed by a mild acid and heated to facilitate cyclization and dehydration.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product via column chromatography on silica gel to yield the this compound core.

  • Step 2: N-Arylation/Alkylation (Diversification)

    • Dissolve the core scaffold from Step 1 in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a suitable base (e.g., cesium carbonate or potassium carbonate) to deprotonate the nitrogen atom.

    • Introduce the desired aryl halide or alkyl halide. For more complex couplings, a palladium catalyst and ligand (e.g., Buchwald-Hartwig amination conditions) may be required.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction, filter off the base, and concentrate the solvent.

    • Purify the final analog product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Step 3: Characterization and Validation

    • Confirm the structure of the final purified compound using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • Assess purity using analytical HPLC (purity should be >95% for use in biological assays).

Section 3: In Vitro Characterization Protocols

A tiered approach to in vitro testing is essential for efficiently characterizing novel compounds. We begin with a direct measure of target engagement (binding) and progress to functional cellular assays of increasing biological complexity.

Protocol 2: RORC Ligand Binding Assay (Fluorescence Polarization)

Rationale: A Fluorescence Polarization (FP) assay is a homogeneous, high-throughput method to quantify the binding affinity of a test compound to the RORC Ligand Binding Domain (LBD).[8] It measures the displacement of a fluorescently labeled probe from the RORC LBD by the unlabeled test compound. This provides a direct measure of target engagement and allows for the determination of an IC50, which can be converted to a binding affinity constant (Ki).

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% BSA).

    • Reconstitute recombinant human RORC LBD protein to a stock concentration in assay buffer.

    • Prepare a fluorescent probe (e.g., a known high-affinity RORC ligand conjugated to a fluorophore) at a stock concentration.

    • Serially dilute the this compound test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Execution (384-well format):

    • Add a small volume (e.g., 100 nL) of the serially diluted compounds or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.

    • Prepare a master mix of RORC LBD and the fluorescent probe in assay buffer at 2x the final concentration. The optimal concentrations must be determined empirically but are typically in the low nanomolar range.

    • Dispense the protein/probe master mix into the wells.

    • Controls:

      • Maximum Polarization: Wells with protein, probe, and DMSO (represents 0% inhibition).

      • Minimum Polarization: Wells with probe and DMSO only (no protein).

      • Positive Control: Wells with a known RORC inhibitor.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader equipped for FP, using appropriate excitation and emission filters for the chosen fluorophore.

    • Calculate the percentage of inhibition for each compound concentration relative to the maximum and minimum polarization controls.

    • Fit the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3: Cell-Based RORC Reporter Gene Assay

Rationale: This assay moves beyond simple binding to measure the functional consequence of compound engagement in a living cell.[10][11] It quantifies the ability of the benzothiadiazole analogs to act as inverse agonists by measuring their effect on RORC-driven transcription of a reporter gene (e.g., luciferase).[8]

Diagram: Reporter Gene Assay Workflow

Reporter_Assay Seed 1. Seed Cells (e.g., HEK293T) Transfect 2. Co-transfect Plasmids: - RORC Expression Vector - RORE-Luciferase Reporter Seed->Transfect Treat 3. Treat with Test Compounds Transfect->Treat Incubate 4. Incubate (18-24 hours) Treat->Incubate Lyse 5. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read 6. Measure Luminescence Lyse->Read

Caption: Key steps in the RORC cell-based reporter assay.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

    • The day before transfection, seed the cells into white, clear-bottom 96-well plates at an appropriate density to reach ~80-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix using a suitable reagent (e.g., Lipofectamine 3000).

    • Co-transfect cells with a plasmid encoding full-length human RORC and a reporter plasmid containing multiple ROR Response Elements (ROREs) upstream of a luciferase gene. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment:

    • Approximately 6 hours post-transfection, remove the transfection medium.

    • Add fresh medium containing serially diluted test compounds. Include a DMSO vehicle control and a known RORC inverse agonist as a positive control.

  • Incubation and Lysis:

    • Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

    • Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).

  • Data Acquisition and Analysis:

    • Measure both Firefly (RORC-driven) and Renilla (normalization) luminescence using a plate luminometer.

    • Normalize the Firefly luminescence signal to the Renilla signal for each well.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the normalized, dose-dependent data and fit to a four-parameter logistic model to determine the IC50 value.

Protocol 4: Human PBMC Assay for IL-17A Inhibition

Rationale: This is a highly relevant secondary assay that measures the inhibition of the primary downstream pathogenic cytokine, IL-17A, in a mixed population of primary human immune cells.[8] Success in this assay is a strong indicator of potential in vivo efficacy.

Methodology:

  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood (e.g., from a buffy coat) using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs extensively with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Plating and Compound Addition:

    • Plate the PBMCs in 96-well round-bottom plates at a density of ~2 x 10⁵ cells per well.

    • Add serially diluted this compound analogs to the wells. Include DMSO vehicle controls.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Th17 Differentiation and Stimulation:

    • Add a Th17 differentiation cocktail to the wells. A typical cocktail includes:

      • Anti-CD3 and Anti-CD28 antibodies (to stimulate T-cells).

      • A neutralizing antibody for IL-4 (to inhibit Th2 differentiation).

      • A neutralizing antibody for IFN-γ (to inhibit Th1 differentiation).

      • Recombinant human IL-6, TGF-β, IL-1β, and IL-23 (to drive Th17 differentiation).

    • Controls: Include unstimulated wells (PBMCs only) and stimulated wells with DMSO (maximum IL-17A production).

  • Incubation and Supernatant Collection:

    • Incubate the plates for 3-5 days at 37°C in a CO₂ incubator.

    • After incubation, centrifuge the plates and carefully collect the cell-free supernatant.

  • IL-17A Quantification:

    • Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit or a bead-based immunoassay (e.g., Meso Scale Discovery) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the IL-17A standards provided in the kit.

    • Calculate the concentration of IL-17A in each sample.

    • Determine the percent inhibition for each compound concentration relative to the stimulated DMSO control.

    • Plot the dose-response curve and calculate the IC50 value.

Section 4: Data Summary and Structure-Activity Relationship (SAR)

The data generated from the described protocols are crucial for building a structure-activity relationship (SAR) and guiding the lead optimization process. By comparing the potency of different analogs across the assay cascade, researchers can identify chemical modifications that enhance target engagement and functional activity.

Table 1: Representative Data for a Hypothetical Analog Series

Compound IDR-Group ModificationBinding Assay (FP) Ki (nM)Reporter Assay (Cell) IC50 (nM)PBMC IL-17A Assay IC50 (nM)
XYZ-001 -H85012005500
XYZ-002 -4-Fluoro-phenyl120250980
XYZ-003 -4-Chloro-phenyl95180750
XYZ-004 -4-Methoxy-phenyl4509004100
XYZ-005 -3-Pyridyl5590440

This is example data for illustrative purposes only.

Analysis: The data in Table 1 suggest that adding electron-withdrawing groups at the 4-position of a phenyl R-group (XYZ-002, XYZ-003) improves potency over the unsubstituted parent (XYZ-001). An electron-donating group is detrimental (XYZ-004). Replacing the phenyl ring with a pyridine ring (XYZ-005) further enhances potency across all assays, making it the most promising lead candidate for further optimization and in vivo studies.[8]

References

  • Decreased RORC expression and downstream signaling in HTLV‐1‐associated adult T‐cell lymphoma/leukemia uncovers an antiproliferative IL17 link: A potential target for immunotherapy? - PMC. (n.d.). PubMed Central. [Link]

  • Quezada, M. J., & Lopez-Bergami, P. (2023). The signaling pathways activated by ROR1 in cancer. Cellular Signalling, 104, 110588. [Link]

  • The therapeutic potential of RORγ modulators in the treatment of human disease. (n.d.). National Institutes of Health. [Link]

  • RORC [Human]. (n.d.). QIAGEN GeneGlobe. [Link]

  • Fauber, B. P., & Magnuson, S. (2014). Modulators of the Nuclear Receptor Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc). Journal of Medicinal Chemistry, 57(14), 5871–5892. [Link]

  • Abdel-Magid, A. F. (2015). RORc Modulators for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 6(9), 958–960. [Link]

  • Fauber, B. P., & Magnuson, S. (2014). Modulators of the nuclear receptor retinoic acid receptor-related orphan receptor-γ (RORγ or RORc). Journal of Medicinal Chemistry, 57(14), 5871–5892. [Link]

  • Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892–1895. [Link]

  • Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology. (n.d.). National Institutes of Health. [Link]

  • (a) Simplified figure depicting the roles of RORC consensus pathway... (n.d.). ResearchGate. [Link]

  • Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. (n.d.). National Institutes of Health. [Link]

  • Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt. (n.d.). National Institutes of Health. [Link]

  • Abdel-Magid, A. F. (2015). RORc Modulators for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 6(9), 958–960. [Link]

  • RORc Modulators for the Treatment of Autoimmune Diseases. (2015). ACS Publications. [Link]

  • In vivo and in vitro inhibition of RORC. (A) Study design of in vivo... (n.d.). ResearchGate. [Link]

  • Crawford, J. J., & Bronner, S. M. (2016). Recent progress on nuclear receptor RORγ modulators. Bioorganic & Medicinal Chemistry Letters, 26(18), 4468–4475. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). National Institutes of Health. [Link]

  • GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects. (n.d.). National Institutes of Health. [Link]

  • Cell-Based Assay Services. (n.d.). Evotec. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (n.d.). MDPI. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

  • BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. (n.d.). Journal of Physiology and Pharmacology. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Derivatives as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Immunomodulation

The nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor gamma t) has emerged as a critical transcription factor in the differentiation of Th17 cells, which are key mediators of inflammation and autoimmune diseases. Consequently, the discovery of potent and selective inverse agonists of RORγt is a highly sought-after goal in modern drug discovery. This application note details the structure-activity relationship (SAR) studies of a novel class of RORγt inverse agonists based on the 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide scaffold.

Through a combination of structure-based virtual screening, combinatorial chemistry, and X-ray crystallography, this chemical series was identified and optimized, leading to compounds with significant potency in cellular assays.[1] This guide provides an in-depth analysis of the SAR, the underlying mechanistic principles, and detailed protocols for the synthesis and biological evaluation of these promising compounds.

Core Scaffold and Mechanism of Action

The foundational structure for this series is the this compound core. The key to the biological activity of these compounds lies in their ability to function as inverse agonists of RORγt. Unlike neutral antagonists that simply block the binding of an agonist, inverse agonists reduce the constitutive activity of the receptor. They achieve this by binding to the ligand-binding domain (LBD) of RORγt and stabilizing a conformation that is incompetent for the recruitment of coactivator proteins, thereby repressing gene transcription.[2] Crystallographic studies have confirmed the binding of this class of compounds within the RORγt LBD, revealing engagement with a novel sub-pocket near serine 404.[1] This interaction is crucial for destabilizing the active conformation of the receptor.

Caption: Mechanism of RORγt Inverse Agonism.

Structure-Activity Relationship (SAR) Insights

The initial SAR exploration of the this compound scaffold was driven by a desire to enhance its potency as a RORγt inverse agonist. The following table summarizes the key findings from early studies.

Compound IDStructureRORγt Reporter Gene Assay IC50 (µM)RORγt Fluorescence Polarization Assay Ki (µM)Human PBMC IL-17A Inhibition IC50 (nM)
14 A representative early SAR compound.[1]5.71.6Not Reported
19 An optimized analog from subsequent studies.[1]Not ReportedNot Reported440

Key SAR Observations:

  • Core Scaffold: The this compound core is essential for activity.

  • Optimization: Subsequent optimization of the initial hit (compound 14 ) led to a significant increase in potency, as demonstrated by compound 19 in a primary human cell-based assay.[1] The specific structural modifications that led to this improvement are a key focus of ongoing research.

Caption: Iterative SAR Optimization Workflow.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

The synthesis of this class of compounds is amenable to combinatorial approaches, allowing for the rapid generation of a library of analogs for SAR studies. A general synthetic route is outlined below.

Materials:

  • Substituted 2-aminobenzenesulfonamides

  • Various aldehydes or ketones

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvents (e.g., dichloromethane, methanol)

Procedure:

  • Condensation: In a suitable reaction vessel, dissolve the substituted 2-aminobenzenesulfonamide (1 equivalent) in dichloromethane. Add the desired aldehyde or ketone (1.2 equivalents).

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: RORγt Reporter Gene Assay

This cell-based assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt.

Materials:

  • HEK293 cells stably co-transfected with a Gal4-RORγt-LBD expression vector and a Gal4-responsive luciferase reporter vector.[3]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding: Seed the stably transfected HEK293 cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for an additional 24 hours.

  • Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of RORγt activity for each compound concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: RORγt Fluorescence Polarization (FP) Competition Assay

This biochemical assay measures the ability of a test compound to displace a fluorescently labeled tracer from the RORγt LBD.

Materials:

  • Recombinant human RORγt LBD

  • Fluorescently labeled RORγt tracer ligand

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the RORγt LBD, fluorescent tracer, and test compounds in the assay buffer.

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Reaction Mixture: Add the RORγt LBD and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Determine the IC50 values by plotting the decrease in fluorescence polarization against the concentration of the test compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[4]

Protocol 4: Human Peripheral Blood Mononuclear Cell (PBMC) IL-17A Inhibition Assay

This primary cell assay assesses the functional consequence of RORγt inhibition by measuring the suppression of IL-17A production in human immune cells.

Materials:

  • Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.[5]

  • RPMI 1640 medium supplemented with 10% FBS

  • Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies (anti-IL-4 and anti-IFN-γ).[5]

  • Anti-CD3 and anti-CD28 antibodies

  • Test compounds dissolved in DMSO

  • Human IL-17A ELISA kit

Procedure:

  • PBMC Culture: Culture the isolated PBMCs in RPMI 1640 medium.

  • Th17 Differentiation: Stimulate the PBMCs with anti-CD3/anti-CD28 antibodies in the presence of the Th17 polarizing cytokine cocktail for 3-5 days.

  • Compound Treatment: Add serial dilutions of the test compounds to the differentiating Th17 cells.

  • Supernatant Collection: After an appropriate incubation period (e.g., 48-72 hours), collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-17A production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel RORγt inverse agonists. The SAR studies have demonstrated that optimization of this core can lead to compounds with potent cellular activity. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of new analogs. Future work in this area should focus on expanding the SAR to improve potency, selectivity, and pharmacokinetic properties. Furthermore, detailed structural studies of the compound-RORγt LBD interaction will be invaluable for guiding the rational design of next-generation inhibitors for the treatment of autoimmune and inflammatory diseases.

References

  • Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

  • RCSB Protein Data Bank. (n.d.). 4NB6: Crystal structure of the ligand binding domain of RORC with T0901317. [Link]

  • Li, X., Am Ende, C. W., Clark, R., Fensome, A., He, T., Johnson, T. A., Li, Y., Mente, S., O'Malley, D., & Unwalla, R. (2017). Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. Journal of Biological Chemistry, 292(28), 11756-11766. [Link]

  • Takeda, Y., Kang, H. S., & Jetten, A. M. (2019). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology, 1966, 193-202. [Link]

  • Ge, M., & Zhang, Y. (2010). Development and validation of a cell-based assay for the nuclear receptor retinoid-related orphan receptor gamma. Journal of Biomolecular Screening, 15(10), 1257-1264. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • National Cancer Institute. (n.d.). Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles' Potential to Induce Cytokines In Vitro. [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View of 4NB6. [Link]

  • Zhang, Y., & Ge, M. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6936-6945. [Link]

  • Zhang, Y., Li, X., Muegge, I., & Ge, M. (2017). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(4), 365-373. [Link]

  • Taylor, P. C., Williams, R. O., & Feldmann, M. (2021). RORγt and IL-17A expression in human peripheral blood neutrophils. Nature Communications, 12(1), 1-13. [Link]

  • Zhang, Y., & Ge, M. (2020). Pharmacological inhibition of RORC2 enhances human Th17-Treg stability and function. European Journal of Immunology, 50(9), 1400-1411. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]

  • Li, X., & Zhang, Y. (2020). Crystallography-guided discovery of carbazole-based retinoic acid-related orphan receptor gamma-t (RORγt) modulators: insights into different protein behaviors with “short” and “long” inverse agonists. Acta Pharmacologica Sinica, 42(9), 1524-1534. [Link]

  • Zhang, Y., & Ge, M. (2023). Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonists. Journal of Medicinal Chemistry, 66(2), 1149-1163. [Link]

Sources

Application Notes & Protocols: In Vitro Biological Characterization of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of a Privileged Scaffold

The 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide core, a cyclic sulfonamide, represents a promising scaffold in medicinal chemistry. Its structural rigidity, synthetic tractability, and resemblance to the well-established sulfonamide pharmacophore make it a compelling starting point for the discovery of novel therapeutics. Sulfonamides are known to target a wide array of biological molecules, most notably the zinc-containing metalloenzymes known as carbonic anhydrases.[1][2] Furthermore, related benzothiadiazole structures have demonstrated activity as modulators of critical central nervous system targets and have been investigated for their anticancer potential.[3][4]

The initial characterization of any new compound series is fundamentally reliant on a robust suite of in vitro assays. These assays provide the first critical insights into a compound's biological activity, potency, selectivity, and potential liabilities. This guide provides detailed, field-proven protocols designed to establish a foundational biological profile for novel compounds based on the this compound scaffold. The methodologies are structured to progress from a highly probable primary target class to key secondary and phenotypic screens, ensuring a logical and resource-efficient evaluation cascade.

Chapter 1: Primary Target Profiling: Carbonic Anhydrase (CA) Inhibition

Scientific Rationale: The sulfonamide group is a classic zinc-binding pharmacophore, making carbonic anhydrases (CAs) a primary hypothetical target for this compound class.[5] CAs are ubiquitous enzymes that catalyze the reversible hydration of CO2 and are implicated in pathologies like glaucoma, epilepsy, and cancer, making them a significant drug target.[1][6] The following protocol utilizes the esterase activity of CAs to screen for inhibitors in a high-throughput, colorimetric format.

Protocol 1.1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a test compound to inhibit the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically.[1][2] A decrease in the rate of p-NP formation is proportional to the inhibitory potency of the test compound.

Key Materials & Reagents:

ReagentRecommended Source/Cat. No.Storage
Human Carbonic Anhydrase II (hCA II)Sigma-Aldrich (C4396) or equivalent-20°C or -80°C
p-Nitrophenyl acetate (p-NPA)Sigma-Aldrich (N8130) or equivalentRoom Temperature
Acetazolamide (Positive Control)Sigma-Aldrich (A6011) or equivalentRoom Temperature
Assay Buffer50 mM Tris-HCl, pH 7.54°C
Organic SolventDMSO, spectrophotometric gradeRoom Temperature
Microplates96-well, clear, flat-bottomRoom Temperature

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl.

    • hCA II Enzyme Stock (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

    • hCA II Working Solution (e.g., 20 units/mL): Immediately before use, dilute the enzyme stock to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for 10-20 minutes.

    • p-NPA Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[1]

    • Compound & Control Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in 100% DMSO.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compounds and positive control (Acetazolamide) in Assay Buffer containing a constant final DMSO concentration (e.g., 1%). A typical starting concentration range is 100 µM to 1 nM.

    • Set up the 96-well plate according to the layout below. It is critical to perform all measurements in at least triplicate.[1]

Well TypeReagent 1Reagent 2Reagent 3Reagent 4
Blank (No Enzyme) 160 µL Assay Buffer20 µL DMSO (or vehicle)---20 µL Substrate
Max Activity (Vehicle) 140 µL Assay Buffer20 µL DMSO (or vehicle)20 µL CA Enzyme20 µL Substrate
Test Compound 140 µL Assay Buffer20 µL Compound Dilution20 µL CA Enzyme20 µL Substrate
Positive Control 140 µL Assay Buffer20 µL Acetazolamide Dilution20 µL CA Enzyme20 µL Substrate
  • Enzyme-Inhibitor Pre-incubation:

    • Add Assay Buffer and compound/control/vehicle solutions to the appropriate wells as detailed in the table (Reagents 1 & 2).

    • Add 20 µL of the hCA II Working Solution to all wells except the "Blank" wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[1]

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[2][6]

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the average rate of the "Blank" wells from all other wells.

    • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Rate_Compound / Rate_Max_Activity)) * 100

    • Plot the Percent Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]

CA_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock P2 Prepare Compound Serial Dilutions A1 Dispense Buffer & Compounds to Plate P2->A1 A2 Add CA Enzyme (except Blank wells) A1->A2 A3 Pre-incubate 15 min @ RT A2->A3 A4 Initiate with Substrate A3->A4 A5 Kinetic Read Abs @ 405 nm A4->A5 D1 Calculate Reaction Rates (Slopes) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Workflow for the Carbonic Anhydrase Inhibition Assay.

Chapter 2: CNS Target Profiling: Neuromodulator Activity

Scientific Rationale: The benzothiadiazide scaffold is famously associated with positive allosteric modulators (PAMs) of the AMPA receptor (e.g., cyclothiazide). It is therefore logical to investigate novel this compound compounds for similar activity. Additionally, deficits in the neuronal K-Cl cotransporter KCC2 are implicated in epilepsy and neuropathic pain, making KCC2 potentiation a valuable therapeutic strategy.[7][8] Assays for both targets are presented.

Protocol 2.1: AMPA Receptor Potentiation (Calcium Flux Assay)

Principle: This protocol uses HEK293 cells stably expressing an AMPA receptor subunit (e.g., GluA2) and a calcium-permeable channel. In the presence of a constant, low concentration of an agonist like glutamate, receptor activation is minimal. A PAM will enhance the receptor's response to the agonist, leading to a greater influx of calcium, which is detected by a fluorescent calcium indicator dye.[9]

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture HEK293 cells stably expressing the desired AMPA receptor construct in appropriate media.

    • Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Aspirate the culture medium and wash cells once with Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer.

    • Add the loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells gently 2-3 times with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Addition & Measurement:

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of liquid handling and kinetic reading.

    • Establish a stable baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).

    • Add the test compound dilutions to the wells and incubate for a defined period (e.g., 5-15 minutes).

    • Initiate the response by adding a pre-determined, sub-maximal (EC₂₀) concentration of glutamate.

    • Record the fluorescence signal continuously for 1-3 minutes.

  • Data Analysis:

    • Quantify the response by calculating the peak fluorescence intensity or the area under the curve (AUC) after glutamate addition.

    • Calculate the Percent Potentiation relative to a vehicle control.

    • Plot the Percent Potentiation against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (effective concentration for 50% of maximal potentiation).

Protocol 2.2: KCC2 Co-transporter Potentiation (Thallium Flux Assay)

Principle: This assay indirectly measures the activity of the K-Cl cotransporter KCC2. Thallium (Tl⁺) is a surrogate for K⁺ and can be transported by KCC2.[10] The assay uses a Tl⁺-sensitive fluorescent dye that increases in fluorescence upon Tl⁺ binding. Cells overexpressing KCC2 are first loaded with the dye. A Tl⁺-containing buffer is then added, and the rate of fluorescence increase reflects the rate of Tl⁺ influx, and thus KCC2 activity. A potentiator will increase this rate.[11]

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Use HEK293 cells stably expressing KCC2. Seed into black-walled, clear-bottom microplates and grow to confluency.

  • Dye Loading:

    • Load cells with a Tl⁺-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

  • Compound Incubation & Measurement:

    • Place the plate into a fluorescence plate reader with automated liquid handling.

    • Add serial dilutions of test compounds and incubate for 10-30 minutes.

    • Establish a baseline fluorescence reading.

    • Rapidly add a stimulus buffer containing Tl⁺ sulfate.

    • Immediately begin kinetic fluorescence reading for 1-2 minutes.

  • Data Analysis:

    • The rate of Tl⁺ influx is determined from the initial slope of the fluorescence kinetic curve.

    • Calculate the percent increase in the rate of Tl⁺ flux relative to the vehicle control to determine potentiation.

    • Determine the EC₅₀ from the dose-response curve.

KCC2_Potentiation_Workflow cluster_prep 1. Cell & Dye Prep cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Plate KCC2-expressing HEK293 cells P2 Load cells with Tl+-sensitive dye P1->P2 A1 Add test compounds & incubate P2->A1 A2 Establish baseline fluorescence A1->A2 A3 Add Tl+ stimulus buffer A2->A3 A4 Kinetic fluorescence read A3->A4 D1 Calculate initial rate of fluorescence increase A4->D1 D2 Calculate % Potentiation D1->D2 D3 Determine EC50 from dose-response curve D2->D3

Workflow for KCC2 Potentiation Thallium Flux Assay.

Chapter 3: General Toxicity Screening: Cell Viability & Cytotoxicity

Scientific Rationale: Assessing general cytotoxicity is a mandatory step in early drug discovery to flag compounds that cause non-specific cell death and to determine the therapeutic window for any observed on-target activity.[12][13] The Lactate Dehydrogenase (LDH) release assay is a common method that quantifies cell membrane damage.[14]

Protocol 3.1: LDH Release Cytotoxicity Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[13] The released LDH is measured by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product, which is measured colorimetrically.

Key Materials & Reagents:

ReagentRecommended Source
LDH Cytotoxicity Assay KitAbcam (ab65393), Thermo (C20300), etc.
Cell Line of Intereste.g., HeLa, HepG2, or target-relevant cell line
Positive Control (Lysis Buffer)Typically included in the kit
Vehicle ControlDMSO or relevant solvent

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well, clear, flat-bottom plate at a density that will ensure they are in the logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in fresh culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Include "Vehicle Control" wells (medium with the highest concentration of DMSO used) and "Untreated Control" wells (medium only).

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Execution:

    • About 30-45 minutes before the end of the incubation, prepare the "Maximum LDH Release" control. Add 10 µL of the Lysis Buffer provided in the kit to several "Untreated Control" wells.

    • At the end of the incubation period, centrifuge the plate at a low speed (e.g., 600 x g for 10 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH Reaction Mix according to the kit manufacturer's protocol.

    • Add 50 µL of the Reaction Mix to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 450-490 nm using a microplate reader.

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the Percent Cytotoxicity using the following formula: % Cytotoxicity = ((Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)) * 100

    • Plot % Cytotoxicity against the log of compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

LDH_Cytotoxicity_Workflow cluster_prep 1. Cell Treatment cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Seed cells in 96-well plate P2 Treat with serial dilutions of compound P1->P2 P3 Incubate for 24-72h P2->P3 A1 Add Lysis Buffer to Max Release Controls P3->A1 A2 Centrifuge plate P3->A2 A3 Transfer supernatant to new plate A2->A3 A4 Add LDH Reaction Mix A3->A4 A5 Incubate 30 min @ RT A4->A5 A6 Read Absorbance @ ~490 nm A5->A6 D1 Subtract Background A6->D1 D2 Calculate % Cytotoxicity D1->D2 D3 Determine CC50 from dose-response curve D2->D3

Workflow for the LDH Release Cytotoxicity Assay.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.
  • Sigma-Aldrich. Cytotoxicity assays. Sigma-Aldrich.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
  • Thermo Fisher Scientific. Cytotoxicity Assays. Thermo Fisher Scientific US.
  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • Abcam. Cytotoxicity assay selection guide. Abcam.
  • PubMed Central. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of KCC2 Inhibitor Activity. BenchChem.
  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895.
  • ResearchGate. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. ResearchGate.
  • ResearchGate. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. ResearchGate.
  • PubMed Central. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. PubMed Central.
  • PubMed Central. (2024). Development of KCC2 therapeutics to treat neurological disorders. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The inherent acidity of the N-H proton on the cyclic sulfonamide makes this moiety an excellent nucleophile upon deprotonation, enabling a wide range of functionalizations.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during the optimization of this crucial transformation.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific issues you may encounter during the N-alkylation of this compound.

Question 1: My reaction shows low or no conversion to the desired N-alkylated product. What are the primary factors to investigate?

Answer: Low or no conversion is a frequent challenge in N-alkylation reactions and typically points to one of four key areas: deprotonation, solvent effects, reactivity of the alkylating agent, or reaction kinetics (temperature and time).

1. Inefficient Deprotonation (Base Selection): The sulfonamide proton (N-H) must be removed to generate the nucleophilic nitrogen anion. The choice of base is critical.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While potassium carbonate is effective in some modern catalytic systems like manganese-catalyzed "borrowing hydrogen" reactions[1][2], for classical N-alkylation with alkyl halides, it is often too weak. This can result in a low concentration of the active nucleophile, leading to a stalled reaction.[3]

  • Stronger Bases (e.g., NaH, KHMDS, DBU): For standard SN2 alkylations with alkyl halides, stronger bases are generally more effective.[1] Sodium hydride (NaH) is a common and cost-effective choice, generating the sodium salt of the sulfonamide and hydrogen gas.

Causality: The pKa of the sulfonamide N-H is typically in the range of 10-11. A base must have a conjugate acid with a significantly higher pKa to ensure complete and rapid deprotonation.

2. Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and stabilizing charged intermediates.

  • Polar Aprotic Solvents (DMF, DMSO, THF): These are the preferred solvents for N-alkylation with alkyl halides.[1][4] They effectively solvate the cation of the base (e.g., Na⁺ from NaH), leaving the nitrogen anion "naked" and highly nucleophilic. Using a non-polar solvent like toluene or a protic solvent like ethanol will drastically slow down or inhibit the reaction.

  • Solubility Issues: Ensure your starting material and base are at least partially soluble in the chosen solvent. Poor solubility can lead to heterogeneous reaction mixtures with slow kinetics.[3]

3. Low Reactivity of the Alkylating Agent: The nature of the leaving group and the structure of the alkyl group are paramount.

  • Leaving Group Ability: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are experiencing low yield with an alkyl chloride, switching to the corresponding bromide or iodide can significantly increase the reaction rate.[4]

  • Steric Hindrance: Highly hindered alkylating agents (e.g., secondary or tertiary halides) will react much slower via an SN2 mechanism. For secondary halides, consider elevating the temperature, but be aware of potential competing E2 elimination side reactions. N-alkylation with tertiary halides is generally not feasible under these conditions.

4. Insufficient Temperature or Reaction Time: Many N-alkylation reactions require heating to proceed at a practical rate.[1][4]

  • Temperature: A common starting point is room temperature, but if no reaction is observed, gradually increasing the temperature to 50-80 °C in DMF or THF is recommended. Monitor for potential decomposition.

  • Time: These reactions can be slow. It is essential to monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) over a period of 12-24 hours before concluding that it has failed.[4]

Troubleshooting_Low_Yield Start Low or No Conversion Base 1. Re-evaluate Base Start->Base Solvent 2. Assess Solvent Start->Solvent AlkylatingAgent 3. Check Alkylating Agent Start->AlkylatingAgent Kinetics 4. Optimize Kinetics Start->Kinetics Sol_WeakBase Using weak base? (e.g., K₂CO₃) Base->Sol_WeakBase Sol_Solvent Using non-polar/protic solvent? Solvent->Sol_Solvent Sol_AlkylCl Using Alkyl Chloride? AlkylatingAgent->Sol_AlkylCl Sol_Temp Reaction at RT? Kinetics->Sol_Temp Sol_StrongBase Switch to Stronger Base (e.g., NaH, KHMDS) Sol_WeakBase->Sol_StrongBase Yes Sol_Aprotic Switch to Polar Aprotic (DMF, THF, DMSO) Sol_Solvent->Sol_Aprotic Yes Sol_AlkylI Switch to R-Br or R-I Sol_AlkylCl->Sol_AlkylI Yes Sol_Heat Increase Temperature & Time (Monitor by TLC/LCMS) Sol_Temp->Sol_Heat Yes

Caption: Troubleshooting logic for low yield in N-alkylation.
Question 2: I am observing significant side product formation. What are the likely impurities and how can I mitigate them?

Answer: Side product formation can complicate purification and reduce yield. The most common issues are O-alkylation (less common for sulfonamides), dialkylation, and elimination products from the alkylating agent.

  • N,N-Dialkylation: Since the starting material is a secondary sulfonamide, only mono-alkylation is possible at the nitrogen atom of the heterocyclic ring. Dialkylation is not a concern for this specific substrate.

  • O-Alkylation: The oxygen atoms of the sulfonyl group (SO₂) are generally poor nucleophiles. O-alkylation is rarely observed in sulfonamide chemistry under typical basic conditions and is not an expected side reaction.

  • Elimination (from Alkylating Agent): If you are using a secondary or a sterically hindered primary alkyl halide, the nitrogen anion can act as a base, promoting an E2 elimination reaction to form an alkene.

    • Mitigation: Use a less sterically hindered base if possible (though for deprotonation this is not the primary concern). More effectively, use a less hindered alkylating agent or milder reaction conditions (lower temperature). If the secondary alkyl group is essential, consider alternative alkylating strategies like the Mitsunobu reaction or reductive amination.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, the benzothiadiazole ring system or the alkylating agent may decompose. Always monitor the reaction for the appearance of new, unidentified spots on TLC.

Section 2: FAQs - Optimizing Reaction Parameters

Q: How do I choose the optimal base for my reaction?

A: The optimal base provides rapid and complete deprotonation without causing side reactions.

BasepKa of Conjugate AcidTypical Solvent(s)Comments
NaH ~36THF, DMFRecommended starting point. Inexpensive and effective. Generates H₂ gas, so must be performed under an inert atmosphere with proper venting.
KHMDS/NaHMDS ~26THFVery strong, non-nucleophilic base. Provides a more soluble salt, but is more expensive. Good for sterically hindered systems.
DBU ~13.5THF, MeCN, TolueneStrong, non-nucleophilic liquid base. Homogeneous reaction. Can be difficult to remove during workup.
Cs₂CO₃ / K₂CO₃ ~10.3DMF, MeCNGenerally too weak for standard alkyl halide reactions but can be effective in specific catalytic cycles or with highly reactive alkylating agents (e.g., benzyl bromide).[1][2]
Q: What is the best general-purpose solvent?

A: Anhydrous N,N-Dimethylformamide (DMF) is often the best initial choice. It has a high dielectric constant, a high boiling point allowing for a wide temperature range, and it effectively solubilizes most organic salts. Anhydrous Tetrahydrofuran (THF) is also an excellent choice, especially for reactions run at or below its reflux temperature (66 °C).

Q: My purification by silica gel chromatography is difficult. Any tips?

A: Purification can be challenging if the product has similar polarity to the starting material or impurities.

  • TLC Optimization: Before running a column, carefully optimize the eluent system using TLC. A good system will show clear separation between your starting material, product, and any major impurities. Test various combinations of hexanes/ethyl acetate, dichloromethane/methanol, etc.

  • Aqueous Workup: A thorough aqueous workup is crucial. After quenching the reaction (e.g., with water or saturated NH₄Cl), wash the organic layer multiple times to remove the base and any inorganic salts. Washing with brine helps to break up emulsions and remove residual water.[4]

  • Acid/Base Wash: If you used a basic catalyst like DBU, a wash with dilute acid (e.g., 1M HCl) can help remove it from the organic layer. Conversely, if you have acidic impurities, a wash with dilute base (e.g., sat. NaHCO₃) can be effective.

Section 3: Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of this compound with a primary alkyl bromide.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the this compound.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas evolution will occur. Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl bromide dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[4] If the reaction is sluggish, it may be gently heated (e.g., to 50 °C).

  • Quench: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of water.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Workflow_Alkylation Setup 1. Add Substrate to Flask under N₂ Solvent 2. Add Anhydrous DMF Setup->Solvent Cool1 3. Cool to 0 °C Solvent->Cool1 Base 4. Add NaH (1.2 eq) Stir 30 min Cool1->Base AlkylatingAgent 5. Add Alkyl Bromide (1.1 eq) Base->AlkylatingAgent React 6. Warm to RT Monitor (12-24h) AlkylatingAgent->React Cool2 7. Cool to 0 °C React->Cool2 Quench 8. Quench with H₂O Cool2->Quench Workup 9. EtOAc/H₂O Extraction Brine Wash Quench->Workup Purify 10. Dry, Concentrate & Purify via Chromatography Workup->Purify

Caption: General experimental workflow for N-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, Y., et al. (2024). Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC - NIH.
  • Pál, Z., et al. (2020).
  • Reddit User Discussion. (2021).

Sources

Technical Support Center: Synthesis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a cyclic sulfamide, its preparation requires careful control over reaction conditions to achieve high yields and purity.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Core Synthesis Protocol & Mechanism

The most common and direct route to this compound involves the cyclization of o-phenylenediamine with a suitable sulfonylating agent, typically sulfuryl chloride (SO₂Cl₂), in the presence of a non-nucleophilic base. The reaction proceeds via a two-step nucleophilic substitution where each nitrogen atom of the diamine attacks the sulfur atom of the sulfonylating agent, eliminating two equivalents of HCl and forming the stable five-membered ring.

Caption: General reaction pathway for cyclic sulfamide formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields are the most frequently reported issue in cyclic sulfamide synthesis. The root cause often lies in the management of highly reactive reagents and competing side reactions.

Primary Causes & Solutions:

  • Hydrolysis of Sulfuryl Chloride: Sulfuryl chloride (SO₂Cl₂) reacts violently with water to produce sulfuric acid and HCl, rendering it inactive for the desired reaction. This is a primary cause of yield loss.[1][2]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Incorrect Stoichiometry and Addition Rate: The molar ratio of reactants is critical. Using excess SO₂Cl₂ can lead to side products, while too little will result in incomplete conversion. The rate of addition also matters significantly.

    • Solution: Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) to a cooled solution of o-phenylenediamine (1.0 equivalent) and a non-nucleophilic base (at least 2.2 equivalents, e.g., pyridine or triethylamine). A slow, dropwise addition helps control the exothermic reaction and prevents localized high concentrations of the electrophile, which can promote polymerization.

  • Sub-optimal Temperature Control: The reaction is highly exothermic. A rapid temperature increase can accelerate side reactions, including polymerization and degradation of the starting material.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C or -10 °C) and allow it to warm slowly to room temperature. Maintaining a controlled temperature profile is key to favoring the intramolecular cyclization over intermolecular side reactions.

  • Inappropriate Base Selection: The base must be non-nucleophilic and strong enough to neutralize the two equivalents of HCl generated during the reaction.

    • Solution: Pyridine or triethylamine are standard choices. Pyridine can also act as a solvent, but triethylamine is often preferred in a solvent like dichloromethane. Avoid using bases that can react with sulfuryl chloride or the product.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM), THF, or AcetonitrileInert, good solubility for reactants, and easily removed.
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions.[3]
Base Pyridine or Triethylamine (>2.2 eq.)Non-nucleophilic; neutralizes HCl byproduct to drive the reaction forward.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of sulfuryl chloride.[2]
Addition Slow, dropwise addition of SO₂Cl₂ solutionPrevents localized overheating and polymerization.
Q2: I'm observing significant byproduct formation on my TLC. What are these impurities and how can I prevent them?

The formation of byproducts is a clear indicator that reaction conditions are favoring undesired pathways.

Common Byproducts & Prevention Strategies:

  • Polymeric Material: This is the most common byproduct, arising from intermolecular reactions where one molecule of the diamine reacts with two different molecules of sulfuryl chloride, or the intermediate sulfamoyl chloride reacts with another molecule of diamine.

    • Prevention: The principle of high dilution is effective here. By running the reaction at a lower concentration (e.g., 0.05-0.1 M) and ensuring slow addition of the sulfuryl chloride, you favor the intramolecular cyclization over the intermolecular polymerization.

  • Linear, Non-cyclized Intermediates: If the second cyclization step is slow or fails, you may isolate the N-(2-aminophenyl)sulfamoyl chloride or its hydrolyzed sulfonic acid derivative.

    • Prevention: Ensure sufficient base is present to facilitate the second deprotonation and cyclization. Allowing the reaction to stir for an adequate time (monitor by TLC) at room temperature after the initial addition is complete can help drive the final ring closure.

  • o-Phenylenediamine Degradation: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.

    • Prevention: Use high-purity, recently purchased, or purified o-phenylenediamine. Running the reaction under an inert atmosphere also helps prevent oxidative degradation.

Q3: The reaction seems to stall and never reaches full conversion. Why is this happening?

A stalled reaction typically points to the deactivation of one of the reactants or a solubility issue.

Potential Causes & Solutions:

  • Incomplete Neutralization of HCl: If the base is insufficient or too weak, the HCl generated will protonate the remaining amino group of the intermediate, rendering it non-nucleophilic and halting the final cyclization step.

    • Solution: Use a slight excess of a suitable base (>2.2 equivalents) and ensure it is thoroughly mixed in the reaction vessel.

  • Precipitation of Reactants: The hydrochloride salt of the diamine or the base may precipitate out of solution, effectively removing it from the reaction.

    • Solution: Choose a solvent in which all components, including the resulting salts, have reasonable solubility. A solvent mixture might be necessary. In some cases, gentle warming after the initial addition can help redissolve precipitated species and drive the reaction to completion.

Q4: What is the most effective method for purifying the final product?

Purification is crucial for obtaining high-quality this compound.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Quench the reaction mixture carefully with water or a saturated NaHCO₃ solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine, and then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: This is often the most effective method for obtaining highly pure material.[1]

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective for eluting the product.

Troubleshooting_Workflow Troubleshooting Decision Tree start Low Yield or High Impurity? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Stoichiometry, Addition Rate) check_reagents->check_conditions polymer Polymerization Suspected? (Insoluble material, TLC streak) check_conditions->polymer high_dilution Action: Re-run at High Dilution (e.g., <0.1 M) & Slow Addition polymer->high_dilution Yes incomplete Incomplete Reaction? (Starting material remains) polymer->incomplete No success High Yield & Purity high_dilution->success base_issue Check Base Stoichiometry (>2.2 eq) & Reaction Time/Temp incomplete->base_issue Yes purification Purification Difficulty? incomplete->purification No base_issue->success recrystallize Action: Optimize Recrystallization Solvent System purification->recrystallize Yes chromatography Action: Use Silica Gel Chromatography recrystallize->chromatography If fails chromatography->success

Caption: A workflow for diagnosing common synthesis issues.
References
  • Cornwall, R. G., Zhao, B., & Shi, Y. (2013). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. Organic Letters, 15(4), 796–799. Available at: [Link]

  • Du, H., Yuan, W., Zhao, B., & Shi, Y. (2007). A Catalytic Asymmetric Diamination of Alkenes. Journal of the American Chemical Society, 129(25), 7496–7497. Available at: [Link]

  • Muegge, I., Collin, D., Cook, B., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. Available at: [Link]

  • Boyd, D. B., & Elslager, E. F. (1974). Reactions of enantiopure cyclic diols with sulfuryl chloride. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lee, S. H., & Yoon, J. (2012). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 3(10), 833–837. Available at: [Link]

Sources

Technical Support Center: Purification of Polar Cyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar cyclic sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these often-recalcitrant molecules. The inherent polarity and structural rigidity of cyclic sulfonamides can lead to significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your laboratory.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar cyclic sulfonamides in a question-and-answer format, providing potential causes and actionable solutions.

Recrystallization Issues

Q1: My polar cyclic sulfonamide is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem with polar compounds and can be attributed to several factors:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to an oil.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil instead of forming ordered crystals.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your highly polar compound, or the compound's melting point may be lower than the boiling point of the solvent.[1]

Solutions:

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil, then add a small amount of a more polar "anti-solvent" (one in which your compound is less soluble) to decrease the overall solvating power of the system.[1][2] Common solvent/anti-solvent systems for sulfonamides include ethanol-water or isopropanol-water.[1][3]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly. Insulating the flask can help.[1] Once at room temperature, you can then move it to an ice bath to maximize yield.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.[1]

  • Pre-purification: If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[1]

Q2: I'm experiencing very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a frequent issue, and troubleshooting it involves a systematic approach:

  • Using Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product, which keeps a significant portion of your compound in solution even after cooling.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product.

  • Multiple Transfers: Each transfer of the solid material can lead to mechanical losses.[1]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[2]

  • Pre-warm Your Filtration Apparatus: To prevent premature crystallization during hot filtration, use a pre-warmed funnel.[2]

  • Reduce Transfers: Plan your workflow to minimize the number of times you transfer the solid material.[1]

Chromatography Challenges

Q3: My polar cyclic sulfonamide is showing poor or no retention on a C18 reversed-phase HPLC column. How can I improve its retention?

A3: This is a classic problem for highly polar compounds in reversed-phase chromatography, where the stationary phase is non-polar.[5][6] Your compound is more attracted to the polar mobile phase and elutes at or near the solvent front.

Solutions:

  • Modify the Mobile Phase:

    • Reduce Organic Content: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase.[7]

    • Use Ion-Pairing Reagents: If your sulfonamide is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention by forming a more hydrophobic complex that interacts with the stationary phase.[8][9]

  • Switch to a Different Stationary Phase:

    • Polar-Embedded or Polar-Endcapped Columns: These reversed-phase columns have polar groups embedded within the alkyl chains or at the surface, which can provide alternative interactions and better retention for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[7][10] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[7]

Q4: My polar cyclic sulfonamide is irreversibly sticking to my normal-phase (silica gel) column. What can I do?

A4: Strong, irreversible adsorption on silica gel is common for polar compounds, especially those with basic nitrogen atoms, due to strong interactions with the acidic silanol groups on the silica surface.

Solutions:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your eluent system. For very polar compounds, you might need a mobile phase like dichloromethane/methanol with a small amount of ammonium hydroxide to neutralize the acidic sites on the silica and improve elution.[11]

    • Use a "Deactivated" Stationary Phase: Consider using an amino-propyl or cyano-propyl bonded silica column, which has less active sites compared to bare silica.[12]

  • Switch to an Alternative Technique:

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography is a good option to avoid the issues with silica.[6][13]

    • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for purifying polar compounds.[14][15][16] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[15][17] SFC can provide fast and efficient separations for compounds that are challenging for both normal and reversed-phase LC.[15]

Q5: I'm trying to separate enantiomers of a chiral cyclic sulfonamide. What's the best approach?

A5: Chiral separation of sulfonamides often requires specialized techniques.

Solutions:

  • Chiral Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is the most common method. Polysaccharide-based CSPs are often effective for sulfonamides.[18][19]

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations, offering higher efficiency and faster analysis times.[18][19]

  • Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude polar cyclic sulfonamide?

A1: The impurities will depend on your synthetic route, but common ones include:

  • Unreacted Starting Materials: Such as the parent amine or sulfonyl chloride.

  • Hydrolysis Products: Sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, especially if water is present during the reaction or workup.[21][22]

  • Side-Reaction Products: Depending on the reaction conditions, you might see byproducts from undesired reactions.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup.

Q2: Which analytical techniques are best for assessing the purity of my final compound?

A2: A combination of methods is often ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for quantifying purity and detecting impurities.[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time data and mass information, which is invaluable for identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also reveal the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a purification.[24]

Q3: Is Supercritical Fluid Chromatography (SFC) a good option for purifying polar cyclic sulfonamides?

A3: Yes, SFC is an excellent and increasingly popular technique for the purification of polar compounds.[14][16]

  • Advantages:

    • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster separations compared to HPLC.[14][15]

    • Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the use of organic solvents.[14]

    • Orthogonal Selectivity: SFC can often provide different separation selectivity compared to reversed-phase and normal-phase LC.

  • Considerations:

    • Solubility: Your compound must be soluble in the supercritical fluid mobile phase, which often includes a polar organic modifier like methanol. A general rule of thumb is that compounds soluble in methanol at 1 mg/mL are amenable to SFC.[14]

Part 3: Data and Protocols

Table 1: Comparison of Chromatographic Techniques for Polar Cyclic Sulfonamide Purification
TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase LC Polar (e.g., silica, alumina)[25]Non-polar (e.g., hexane/ethyl acetate)[25]Good for separating isomers.[26]Strong retention of highly polar compounds, potential for irreversible adsorption.[10]
Reversed-Phase LC Non-polar (e.g., C18, C8)[13]Polar (e.g., water/acetonitrile)[5]Wide applicability, robust methods.Poor retention of highly polar compounds.[7]
HILIC Polar (e.g., silica, diol, amide)[7]High organic with a small amount of aqueous buffer[7]Excellent for retaining and separating highly polar compounds.[7]Can have longer equilibration times.
SFC Various (similar to HPLC)[17]Supercritical CO2 with polar modifiers (e.g., methanol)[12][15]Fast, reduced organic solvent use, good for chiral separations.[14][19]Requires specialized equipment; may not be suitable for highly water-soluble compounds.[14][16]
Experimental Protocol: General Method Development for HPLC Purification
  • Initial Scouting (Analytical Scale):

    • Sample Preparation: Prepare a solution of your crude product at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions.

    • Detection: Use a UV detector at a wavelength where your compound absorbs, or a mass spectrometer.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the separation of your target compound from impurities.

    • If retention is poor, consider switching to a HILIC column and a mobile phase system like acetonitrile/water.

  • Scale-Up to Preparative Chromatography:

    • Once an optimized analytical method is established, scale it up to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Recrystallization

G cluster_oiling Troubleshoot 'Oiling Out' cluster_no_crystals Troubleshoot No Crystals cluster_low_recovery Troubleshoot Low Recovery start Crude Polar Cyclic Sulfonamide recrystallization Attempt Recrystallization start->recrystallization outcome Observe Outcome recrystallization->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Product 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem low_recovery Low Recovery outcome->low_recovery Problem reheat Reheat to Dissolve Oil oiling_out->reheat concentrate Concentrate Solution no_crystals->concentrate min_solvent Use Minimum Hot Solvent low_recovery->min_solvent add_solvent Add More Polar Co-Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool induce Induce Crystallization (Scratch/Seed) slow_cool->induce induce->recrystallization Re-attempt change_solvent Change Solvent System concentrate->change_solvent induce2 Induce Crystallization change_solvent->induce2 induce2->recrystallization Re-attempt max_cool Ensure Complete Cooling (Ice Bath) min_solvent->max_cool max_cool->recrystallization Re-attempt on Next Batch

Caption: A decision tree for troubleshooting common recrystallization issues.

Diagram 2: Purification Strategy Selection

G cluster_chrom Chromatography Method Selection start Crude Polar Cyclic Sulfonamide initial_analysis Analyze on TLC/Analytical HPLC start->initial_analysis high_purity High Purity (>95%) Few Spots on TLC initial_analysis->high_purity Yes low_purity Low Purity (<95%) Multiple Spots on TLC initial_analysis->low_purity No recrystallize Recrystallization high_purity->recrystallize chromatography Column Chromatography low_purity->chromatography final_product Pure Product recrystallize->final_product np_hplc Normal-Phase HPLC chromatography->np_hplc If RP/HILIC fail check_rp Good Retention on C18? chromatography->check_rp rp_hplc Reversed-Phase HPLC rp_hplc->final_product np_hplc->final_product sfc SFC sfc->final_product hilic HILIC hilic->final_product hilic->sfc Consider as alternative check_rp->rp_hplc Yes check_rp->hilic No

Caption: A workflow for selecting an appropriate purification strategy.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Thin-layer reversed-phase ion-pair chromatography of some sulphonamides - PubMed. [Link]

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. [Link]

  • Sulfonamide purification process - US2777844A - Google P
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF - ResearchGate. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Synthetic Approach toward Enantiopure Cyclic Sulfinamides | Organic Letters. [Link]

  • A Stereospecific Synthesis of Chiral Cyclic Sulfinamides - PubMed - NIH. [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF - ResearchGate. [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Why is normal phase chromatography good for use on polar analytes? - ResearchGate. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • HPLC Separation Modes | Waters. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • How to purify polar cyclic peptides? - ResearchGate. [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions - PubMed. [Link]

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5 - Green Chemistry (RSC Publishing). [Link]

Sources

stability issues of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound and its derivatives. This scaffold has shown promise in medicinal chemistry, notably as a core structure for RORγt modulators[1]. Understanding its chemical stability is paramount for successful experimental design, from synthesis and purification to formulation and screening.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers may encounter. While specific public data on the hydrolytic stability of this exact molecule is limited, the following advice is grounded in fundamental chemical principles of the cyclic sulfamide functional group and data from closely related heterocyclic systems. We aim to provide a predictive framework to help you anticipate challenges, design robust experiments, and troubleshoot unexpected results.

Section 1: Stability and Troubleshooting in Acidic Conditions

The core structure of this compound is a cyclic sulfamide. Sulfamides are known to be susceptible to hydrolysis, a reaction that is often accelerated under acidic conditions.

Q1: I am observing a loss of my parent compound in a formulation buffered at pH 4.5. What is the likely cause and degradation pathway?

Answer: The most probable cause of degradation in acidic media is the acid-catalyzed hydrolysis of one of the sulfur-nitrogen (S-N) bonds within the five-membered ring. The reaction proceeds via protonation of a nitrogen atom, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This results in ring-opening to form 2-amino-N-methylbenzenesulfonamide or a similar derivative depending on your specific compound's substituents.

The proposed mechanism is detailed below:

Note: As I cannot generate images, the DOT script above is a template. A proper chemical drawing tool would be needed to create the images for a real implementation.

G Proposed Acid-Catalyzed Hydrolysis Pathway Parent Parent Compound (Cyclic Sulfamide) Protonation Protonation of Nitrogen (N-H+) Parent->Protonation H⁺ (fast) H2O_Attack Nucleophilic Attack by H₂O on Sulfur Protonation->H2O_Attack H₂O (slow) Intermediate Tetrahedral Intermediate H2O_Attack->Intermediate RingOpening Ring-Opened Product (e.g., 2-aminobenzenesulfonamide) Intermediate->RingOpening Proton Transfer & Bond Cleavage

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Q2: How can I confirm if my compound is degrading and identify the byproducts?

Answer: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a Mass Spectrometer (LC-MS).

  • HPLC-UV: A stability-indicating method will show a decrease in the peak area of your parent compound over time, accompanied by the appearance of one or more new peaks corresponding to the degradants.

  • LC-MS: Mass spectrometry is crucial for identification. For the proposed hydrolysis product, you would look for a new peak in your chromatogram with a mass corresponding to the parent compound + 18 Da (the mass of water).

Q3: What is a reliable protocol for testing the acidic stability of my compound?

Answer: A forced degradation study is a standard approach. This involves subjecting the compound to a range of acidic conditions to determine the rate and products of degradation.

Experimental Protocol: Acidic Forced Degradation Study

  • Prepare Buffers: Prepare a series of buffers with known pH values (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Stock Solution: Prepare a concentrated stock solution of your test compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation: Dilute a small aliquot of the stock solution into each buffer to a final concentration of ~10-50 µg/mL. Ensure the organic solvent concentration is low (<1-5%) to not affect the aqueous stability.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench & Analyze: Immediately quench any further reaction by neutralizing the sample if necessary or diluting it in the mobile phase. Analyze all samples by a validated LC-MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition. Identify major degradants by their mass and retention time.

Table 1: Suggested Conditions for Forced Degradation Study

Condition pH Buffer System Temperature (°C) Time Points (hours)
Strong Acid 1.2 0.1 N HCl 40 0, 1, 2, 4, 8
Mild Acid 4.5 50 mM Acetate 40 0, 4, 8, 12, 24

| Neutral | 6.8 | 50 mM Phosphate | 40 | 0, 8, 24, 48 |

Section 2: Stability and Troubleshooting in Basic Conditions

While sulfamides can also hydrolyze under basic conditions, other base-mediated reactions, such as ring contractions, have been observed in structurally similar compounds and should be considered.

Q1: My synthesis involves a strong base (e.g., NaOH, t-BuOK), and I'm getting a product with the correct mass but an unexpected NMR spectrum. What could be happening?

Answer: Besides simple hydrolysis, a potential issue under strong basic conditions is a base-mediated ring contraction. This phenomenon has been observed in related six-membered ring systems (3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides), which rearrange to form five-membered 1,2-benzisothiazole 1,1-dioxides upon treatment with NaOH[2].

A similar pathway may be accessible for your compound. The mechanism likely involves deprotonation at a carbon or nitrogen atom, followed by ring opening to an intermediate that subsequently re-closes to form a more stable, contracted ring system. This would result in an isomer of your starting material, which would be consistent with your LC-MS data but show a different connectivity in NMR.

G Proposed Base-Mediated Ring Contraction Parent Parent Compound (5-membered ring) Deprotonation Deprotonation (e.g., at C or N) Parent->Deprotonation Base (e.g., NaOH) RingOpening Anionic Ring-Opened Intermediate Deprotonation->RingOpening (fast) Recyclization Intramolecular Michael Addition RingOpening->Recyclization Product Contracted Ring Product (e.g., 4-membered ring isomer) Recyclization->Product Protonation

Caption: Postulated pathway for base-mediated rearrangement.

Q2: How can I minimize degradation or side reactions when basic conditions are required?

Answer: If your experimental protocol requires a base, consider the following to mitigate potential stability issues:

  • Temperature Control: Perform the reaction at the lowest possible temperature (e.g., 0°C or -78°C).

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if you are targeting deprotonation of a carbon atom. If a milder base is sufficient (e.g., K₂CO₃, Et₃N), it should be preferred over strong hydroxides or alkoxides.

  • Reaction Time: Minimize the exposure time to the basic medium. Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion.

  • Anhydrous Conditions: If water is not a reactant, using anhydrous solvents and reagents can prevent hydrolysis pathways.

Section 3: General Analytical Workflow and Best Practices

A proactive approach to stability testing is essential for generating reliable and reproducible data.

Q1: What does a robust workflow for stability analysis look like?

Answer: A systematic workflow ensures all potential issues are identified early.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_report 4. Reporting A Define Test Conditions (pH, Temp, Time) B Prepare Buffers & Stock Solution A->B C Incubate Samples B->C D Collect Time Points C->D E Analyze via LC-MS D->E F Quantify Parent Peak E->F G Identify Degradants (by Mass & Fragmentation) E->G H Calculate Degradation Rate F->H I Propose Degradation Pathway G->I

Caption: General workflow for a chemical stability study.

Q2: What are the recommended storage conditions for this compound and its solutions?

Answer: To ensure long-term viability, follow these storage guidelines:

  • Solid Form: Store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: For short-term storage, prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Do not store the compound in aqueous buffers for extended periods. Prepare working solutions in acidic or basic buffers fresh for each experiment.

By anticipating these potential stability issues, you can design more robust experiments, correctly interpret your data, and accelerate your research and development efforts.

References

  • Gera, M., et al. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI Chemistry. Available at: [Link]

  • Koutentis, P. A. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available at: [Link]

  • Singh, A., et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Stabilizing 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide and its analogs. This scaffold, a cyclic sulfamide, is of growing interest in medicinal chemistry, notably as a core structure for RORγt modulators[1]. However, its heterocyclic nature presents specific stability challenges during reaction workup and purification, often leading to inconsistent yields and purity.

This guide moves beyond simple procedural steps to explain the underlying chemical principles governing the stability of this molecule. Our goal is to empower you with the knowledge to diagnose issues, adapt protocols, and prevent decomposition, ensuring the integrity of your experimental outcomes.

Section 1: Understanding the Core Instability

The structure of this compound contains a cyclic sulfamide functional group. This is the primary site of instability. Decomposition during workup is almost always attributable to one of the following mechanisms:

  • Hydrolytic Cleavage: The sulfur-nitrogen (S-N) bonds of the sulfamide are susceptible to hydrolysis. This reaction is catalyzed by both acid and base, leading to ring-opening and the formation of the corresponding 1,2-diaminobenzene and sulfuric acid derivatives. Aqueous workups, if not carefully controlled for pH, are the most common source of this degradation. The stability of related cyclic structures is often highly pH-dependent[2][3].

  • Thermal Decomposition: While many benzothiadiazole systems are thermally stable[4][5], the saturated, strained ring of the dihydro-dioxide derivative can be more labile. Excessive heat during solvent evaporation or prolonged heating in solution can induce decomposition.

  • On-Column Decomposition: Standard silica gel is inherently acidic and can catalyze hydrolytic decomposition during column chromatography. The high surface area and presence of bound water exacerbate this issue.

Section 2: Troubleshooting FAQs

Here we address the most common issues encountered by researchers during the isolation and purification of this compound.

Q1: My reaction appears clean by crude NMR/TLC, but my isolated yield is drastically lower after an aqueous workup. What is the likely cause?

A: This is a classic symptom of hydrolytic decomposition during the workup. The culprit is almost certainly exposure to acidic or basic conditions in your aqueous phase. For instance, if your reaction was run with a strong base that was quenched with a strong acid, failing to neutralize the mixture to a safe pH range (ideally pH 4-6) before extraction will cause rapid degradation. Similarly, residual acid or base in your organic solvent can continue to cause decomposition during solvent removal.

Q2: I'm observing a new, more polar spot or a streak on my TLC plate after purification that wasn't there in the crude sample. Why?

A: This points towards on-column decomposition during silica gel chromatography. The acidic nature of standard silica gel is likely catalyzing the ring-opening of your compound. The resulting sulfonamide and amine fragments are significantly more polar, leading to streaking or new spots at a lower Rf.

Q3: What is the optimal pH range for handling this compound during an aqueous extraction?

A: A weakly acidic to neutral pH range of 4 to 7 is generally the safest. It is critical to avoid both strongly acidic (pH < 3) and basic (pH > 8) conditions. Studies on related sulfonamide structures have shown that pH significantly affects degradation rates[6][7].

pH RangeRisk LevelRationale
< 3 High Acid-catalyzed hydrolysis of the N-S bond is rapid.
4 - 6 Optimal Minimizes both acid and base-catalyzed hydrolysis.
7 Low Generally safe, but buffer capacity is low.
> 8 High Base-catalyzed hydrolysis and potential for deprotonation leading to side reactions.

Q4: My compound seems to decompose when I concentrate the organic fractions. How can I prevent this?

A: This is likely due to a combination of thermal stress and the concentration of trace acidic or basic impurities. Always concentrate your fractions at the lowest possible temperature (<30°C) using a rotary evaporator with good vacuum. Before concentration, ensure your organic layer has been washed with a neutral buffer (like a saturated solution of NaCl) to remove any residual acids or bases. If you used an acidic reagent, a wash with a very dilute bicarbonate solution followed immediately by a brine wash can be effective, but prolonged contact with bicarbonate should be avoided.

Section 3: Recommended Protocols & Methodologies

Protocol 1: Robust Workup for Sensitive Cyclic Sulfamides

This protocol is designed to minimize contact time with the aqueous phase and rigorously control pH.

  • Reaction Quenching: Cool the reaction mixture to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (for basic reactions) or a saturated aqueous solution of NaHCO₃ (for acidic reactions) until gas evolution ceases.

  • pH Adjustment: Check the pH of the aqueous layer with a pH strip. Carefully adjust to pH ~6 using dilute (1M) HCl or NaOH. Do not overshoot.

  • Extraction: Promptly extract the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Organic Layer Wash: Combine the organic layers and wash sequentially with:

    • 1x Cold, dilute phosphate buffer (pH 7)

    • 1x Cold, saturated aqueous NaCl (Brine)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo at a bath temperature below 30°C.

Protocol 2: Purification by Deactivated Silica Gel Chromatography

Standard silica gel should be avoided. Use one of the following methods for deactivation:

  • Method A: Triethylamine Deactivation: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes). Add 1% triethylamine (v/v) to the slurry and the mobile phase. This neutralizes the acidic sites on the silica.

  • Method B: Pre-treated Silica: Use commercially available deactivated or "neutral" silica gel if available.

Chromatography Best Practices:

  • Dry Load: Adsorb your crude material onto a small amount of deactivated silica and load it onto the column. This avoids introducing aqueous-soluble impurities that could alter the column's pH.

  • Run Fast: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than you normally would to ensure rapid elution.

  • Avoid Chlorinated Solvents: If possible, avoid dichloromethane or chloroform, as older stocks can contain trace amounts of HCl. If you must use them, consider passing the solvent through a plug of basic alumina first.

Section 4: Visual Guides & Workflows

Troubleshooting Decomposition During Workup

The following decision tree can help diagnose the source of decomposition in your workflow.

G start Low Yield or Impure Product workup Decomposition during Aqueous Workup? start->workup  Yes chromatography Decomposition during Chromatography? start->chromatography  No ph_check Action: Check pH of Aqueous Layer workup->ph_check concentration Decomposition during Solvent Removal? chromatography->concentration  No silica_check Action: Use Deactivated Silica Gel chromatography->silica_check  Yes temp_check Action: Concentrate at < 30°C concentration->temp_check  Yes ph_solution Solution: Buffer to pH 4-6 Wash with Brine ph_check->ph_solution silica_solution Solution: Add 1% Et3N to Eluent Run Column Quickly silica_check->silica_solution temp_solution Solution: Wash Organics with Brine Before Concentration temp_check->temp_solution

Caption: Troubleshooting decision tree for decomposition issues.

Primary Hydrolytic Decomposition Pathways

This diagram illustrates the key points of attack on the cyclic sulfamide ring under acidic and basic conditions.

Caption: Susceptible sites for hydrolytic decomposition.

References

  • Wittig, G.; Hoffmann, R. W. 1,2,3-benzothiadiazole 1,1-dioxide. Organic Syntheses. Available at: [Link].

  • King, J. F.; Durst, T. Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. Available at: [Link].

  • Kunz, S., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link].

  • Georg Thieme Verlag. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available at: [Link].

  • Muegge, I., et al. Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters. 2015;25(9):1892-5. Available at: [Link].

  • Hessainia, S., et al. Efficient synthesis and antibacterial activity of novel cyclic sulfamides. ResearchGate. Available at: [Link].

  • Kunz, S., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link].

  • Hessainia, S., et al. Efficient Synthesis and Antibacterial Activity of Novel Cyclic Sulfamides. PDF. Available at: [Link].

  • Cooper, B. E.; West, R. Preparation of sulfonamides from N-silylamines. PubMed Central. Available at: [Link].

  • Ingner, F. Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. 2021. Available at: [Link].

  • Park, S., et al. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PubMed Central. Available at: [Link].

  • Ward, E. R.; Poesche, W. H. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic. Available at: [Link].

  • Villalobos-Hernández, J. R., et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. 2024. Available at: [Link].

  • Anisimov, M. P., et al. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. 2023. Available at: [Link].

  • Wikipedia. 2,1,3-Benzothiadiazole. Available at: [Link].

  • Felis, E., et al. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed Central. 2022. Available at: [Link].

  • Felis, E., et al. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link].

  • Sereda, G.; Rajpara, V. Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Organic Letters. 2022. Available at: [Link].

  • Li, Y.; et al. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. PubMed. 2006. Available at: [Link].

  • Le, V.-D., et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. 2017. Available at: [Link].

  • Zhang, Y., et al. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science. 2012. Available at: [Link].

  • Liu, X., et al. Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. Journal of the American Chemical Society. 2022. Available at: [Link].

  • Wikipedia. 1,2,3-Benzothiadiazole. Available at: [Link].

  • de Jesus, E. C., et al. Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Resolving Solubility Challenges with 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivatives. Our approach is rooted in the fundamental physicochemical properties of this scaffold to provide logical, effective strategies for solubilization.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound derivative won't dissolve in my aqueous buffer. What is the first thing I should check?

Answer: The first and most critical step is to understand the acidic nature of your compound. The this compound core contains a cyclic sulfonamide moiety. The proton on one of the nitrogen atoms is acidic, meaning its ionization state—and therefore its solubility—is highly dependent on the pH of the solution.[1][2][3]

Before attempting more complex methods, verify the pH of your aqueous buffer. For many derivatives of this class, solubility dramatically increases as the pH rises above the compound's pKa, leading to the formation of a more soluble anionic salt.[4][5]

Initial Troubleshooting Steps:

  • Measure the pH of your intended aqueous solvent or buffer.

  • Attempt to dissolve a small amount of the compound in a slightly basic solution (e.g., pH 8.0-9.0).

  • If it dissolves, your primary issue is pH-related. You can then titrate the pH back down to your desired experimental pH, observing for any precipitation.

FAQ 2: Why is pH so important for this specific class of compounds?

Answer: The key lies in the cyclic sulfonamide structure. The electron-withdrawing effect of the two sulfonyl oxygens makes the N-H proton relatively acidic. When the pH of the medium is above the compound's pKa, this proton is removed, creating a negatively charged anion.

This transformation from a neutral, often crystalline, and poorly soluble molecule to a charged ion significantly enhances its interaction with polar water molecules, thereby increasing its aqueous solubility.[1][5] This principle is a cornerstone of formulation science for acidic drugs.[3]

Below is a diagram illustrating this fundamental acid-base equilibrium.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Compound_Neutral R-SO2-NH-R' (Neutral) Poorly Soluble Compound_Ionized R-SO2-N(-)-R' (Anion) Highly Soluble Compound_Neutral->Compound_Ionized + OH- Compound_Ionized->Compound_Neutral + H+

Caption: pH-dependent ionization of the sulfonamide core.

Troubleshooting Guide: A Systematic Approach to Solubilization

If initial pH adjustments are insufficient or not viable for your experimental system, a systematic approach is necessary. This workflow guides you from simple to more complex solubilization strategies.

Workflow start Start: Compound Insoluble ph_adjust Tier 1: pH Adjustment Is solubility achieved and stable? start->ph_adjust cosolvent Tier 2: Co-solvent Screening Is solubility achieved at low % organic? ph_adjust->cosolvent No / Precipitates success Success: Soluble Stock Solution ph_adjust->success Yes surfactant Tier 3: Surfactant Micelles Is the formulation compatible with the assay? cosolvent->surfactant No / High % Organic cosolvent->success Yes cyclodextrin Tier 3: Cyclodextrin Complexation Is the complex stable and soluble? surfactant->cyclodextrin No / Incompatible surfactant->success Yes cyclodextrin->success Yes fail Advanced Formulation Required (e.g., Solid Dispersions, Nanoparticles) cyclodextrin->fail No

Caption: Systematic workflow for troubleshooting solubility.

Q3: My compound is still poorly soluble even at pH 9, or my experiment is pH-sensitive. What is my next step?

Answer: Your next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7][8] This "polarity tuning" makes the solvent more favorable for dissolving hydrophobic or poorly polar molecules.

Causality: The core principle is "like dissolves like." By adding an organic co-solvent, you create a solvent mixture with properties intermediate between water and the pure organic solvent, which can more effectively solvate your drug candidate.[9][10]

Common Co-solvents in Research & Development

Co-solventTypical Starting % (v/v)Key CharacteristicsConsiderations
DMSO 1-10%Powerful, aprotic solvent.Can be toxic to some cell lines; may interfere with certain assays.
Ethanol 5-20%Generally well-tolerated in many biological systems.Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 10-30%Low toxicity, often used in formulations.More viscous than ethanol or DMSO.
Polyethylene Glycol 400 (PEG 400) 10-40%Low toxicity, good solubilizing power for many compounds.Higher viscosity; potential for precipitation upon aqueous dilution.[11]

Experimental Protocol: Co-solvent Screen

  • Preparation: Prepare 50% (v/v) stock solutions of each co-solvent (DMSO, Ethanol, PG, PEG 400) in purified water.

  • Test Aliquots: Weigh out 1 mg of your compound into four separate microcentrifuge tubes.

  • Initial Dissolution: To the first tube, add the 50% DMSO stock solution dropwise while vortexing until the compound dissolves. Note the volume required.

  • Repeat: Repeat step 3 for the other co-solvents.

  • Analysis: The co-solvent that dissolves the compound with the smallest volume (i.e., lowest percentage of organic solvent) is often the most effective.

  • Dilution Test: Once dissolved, perform a serial dilution of the concentrated stock into your final aqueous buffer to check for precipitation. The risk of precipitation upon dilution is a known limitation of co-solvents.[12]

Q4: I need a high concentration of my compound, and co-solvents are causing precipitation upon dilution or are incompatible with my assay. What advanced options can I explore?

Answer: When pH and co-solvents are insufficient, you should investigate advanced formulation strategies like using surfactants or cyclodextrins .

Option A: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[13] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within this hydrophobic core, while the hydrophilic exterior keeps the entire micelle structure soluble in the aqueous medium.[14][15][16][17]

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80): Widely used, generally low toxicity.

  • Poloxamer 188 (Kolliphor® P 188): A block co-polymer with good solubilizing properties.

Caption: Drug encapsulation within a surfactant micelle.

Q5: How do I use cyclodextrins to improve solubility?

Answer: Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic internal cavity.[18][19] They can encapsulate a poorly water-soluble "guest" molecule (your compound) within their cavity, forming a stable, water-soluble "inclusion complex."[20][21]

This molecular encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[19]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical development.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with a charged group, which can further enhance solubility.

Experimental Protocol: Cyclodextrin Complexation Screen

  • Prepare CD Solution: Create a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

  • Add Compound: Add an excess of your benzothiadiazole dioxide derivative to the HP-β-CD solution.

  • Equilibrate: Agitate the mixture (e.g., on a shaker or rotator) at room temperature for 24-48 hours to allow the inclusion complex to form and reach equilibrium.

  • Separate: Centrifuge or filter the suspension to remove the undissolved compound.

  • Quantify: Analyze the clear supernatant using a suitable method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This value represents its solubility in the cyclodextrin solution.

  • Validation: The formation of an inclusion complex can be confirmed using techniques like NMR spectroscopy or Differential Scanning Calorimetry (DSC).

Summary of Strategies

StrategyMechanismProsConsBest For...
pH Adjustment Ionization of the acidic sulfonamide proton.Simple, cost-effective, dramatic solubility increase for acidic compounds.Only for ionizable compounds; not suitable for pH-sensitive assays.Initial screening for any acidic drug candidate.
Co-solvents Reduces solvent polarity.Easy to screen multiple solvents; effective for many compounds.Risk of precipitation on dilution; potential for assay interference or toxicity.[9][12]Preparing concentrated stocks for dilution into assay media.
Surfactants Micellar encapsulation of the drug.High loading capacity; can improve stability.Can interfere with biological membranes and assays; more complex formulation.[13]High concentration formulations where co-solvents fail.
Cyclodextrins Formation of a host-guest inclusion complex.Low toxicity; can improve stability and bioavailability.[19][20]Limited by drug size/shape for cavity fit; can be expensive.Compounds that fit well within the cavity and require a low-toxicity formulation.

References

  • Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • National Center for Biotechnology Information (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Fiveable (n.d.). pH and Solubility. AP Chem. Available at: [Link]

  • ScienceDirect (n.d.). Cosolvent. ScienceDirect Topics. Available at: [Link]

  • Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Immuno-oncology News (2025). Solubilization by surfactants: Significance and symbolism. Immuno-oncology News. Available at: [Link]

  • World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijpsr.com. Available at: [Link]

  • LinkedIn (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available at: [Link]

  • Bentham Science (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. eurekaselect.com. Available at: [Link]

  • SciSpace (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Taylor & Francis (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wikipedia (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • MDPI (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Impact Factor (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. impactfactor.org. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. globalresearchonline.net. Available at: [Link]

  • Reddit (2021). Does anyone know how pH affects solubility??. Reddit. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. eijppr.com. Available at: [Link]

  • National Center for Biotechnology Information (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

  • Immuno-oncology News (2025). Co-solvent: Significance and symbolism. Immuno-oncology News. Available at: [Link]

  • Chad's Prep (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. Available at: [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps (n.d.). The Effect of pH on Solubility. Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: Condensation of Diamines with Sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfamides via the condensation of diamines with sulfamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and answer frequently asked questions. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your experiments effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the condensation of diamines with sulfamide, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfamide Product

This is one of the most common challenges and can arise from several factors related to reactant stability and reaction conditions.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Poor Reactivity of the Diamine The nucleophilicity of the amine groups is crucial for the reaction to proceed.[1][2] Sterically hindered diamines or those with electron-withdrawing groups will exhibit reduced reactivity.- Increase the reaction temperature or use a higher-boiling point, anhydrous solvent. - Consider the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), which can enhance the reaction rate.[1]
Degradation of Sulfamide Sulfamide is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture. This leads to the formation of unreactive sulfamic acid.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents to minimize moisture.[3]
Inappropriate Reaction Conditions The choice of solvent and base can significantly impact the reaction outcome. A non-nucleophilic base is often necessary to neutralize any generated acid without competing with the diamine.[3]- Common inert solvents include dichloromethane and tetrahydrofuran.[3] - Use a non-nucleophilic organic base like pyridine or triethylamine.[3]
Suboptimal Stoichiometry An incorrect ratio of diamine to sulfamide can lead to incomplete conversion or the formation of unwanted byproducts.- A slight excess of the diamine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[3]
Issue 2: Formation of Multiple Products and Byproducts

The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products. Understanding these side reactions is key to their mitigation.

Possible Side Reactions & Mitigation Strategies:

  • Oligomerization/Polymerization: Since both reactants are difunctional, there is a significant potential for the formation of polymeric chains. This is especially prevalent when the stoichiometry is not carefully controlled or at high concentrations.

    • Mitigation: Employ high-dilution conditions to favor intramolecular cyclization if a cyclic product is desired, or carefully control the stoichiometry for linear products.

  • Bis-sulfonated Products: With primary amines, there is a possibility of both amine groups reacting with sulfamide, leading to bis-sulfonated side products.[3]

    • Mitigation: Use a larger excess of the diamine to increase the statistical probability of each sulfamide molecule reacting with a fresh diamine.[3] Alternatively, protecting one of the amine groups can provide more control.[3]

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic sulfamides, which may or may not be the desired product.[4][5][6]

    • Mitigation: The propensity for cyclization is dependent on the chain length of the diamine. Shorter chain diamines are more likely to cyclize. Reaction concentration also plays a critical role; high dilution favors cyclization.

  • Hydrolysis of Intermediates: Any moisture present can lead to the hydrolysis of reactive intermediates, reducing the yield of the desired product.[1][3]

    • Mitigation: As mentioned previously, maintaining anhydrous conditions is critical.[3]

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction alongside potential side reactions.

G cluster_reactants Reactants cluster_products Potential Products Diamine Diamine (H₂N-R-NH₂) Desired Desired Sulfamide (H₂N-R-NH-SO₂-NH₂) Diamine->Desired Condensation Polymer Polymerization (-[NH-R-NH-SO₂]-n) Diamine->Polymer Cyclic Cyclic Sulfamide Diamine->Cyclic Intramolecular Reaction BisSulfonated Bis-sulfonated Product (H₂N-SO₂-NH-R-NH-SO₂-NH₂) Diamine->BisSulfonated Excess Sulfamide Sulfamide Sulfamide (H₂N-SO₂-NH₂) Sulfamide->Desired Sulfamide->BisSulfonated Desired->Polymer Further Reaction

Caption: Reaction pathways in diamine-sulfamide condensation.

Issue 3: Difficulty in Product Purification

Even with optimized reaction conditions, purification can be challenging due to the similar polarities of the product and byproducts.

Purification Strategies:

Method Description Best For
Column Chromatography A standard technique for separating compounds based on polarity.[7]Separating products with different polarities. Careful selection of the solvent system is crucial.
Crystallization If the desired product is a solid, crystallization can be a highly effective purification method.Obtaining high-purity crystalline products.
Preparative HPLC For difficult separations, preparative High-Performance Liquid Chromatography can provide high resolution.Isolating products with very similar polarities.
Experimental Protocol: A General Procedure for Diamine-Sulfamide Condensation

This protocol provides a starting point for your experiments. Optimization will be necessary based on your specific substrates.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the diamine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

    • Add a non-nucleophilic base such as triethylamine (2.2 equivalents).

  • Addition of Sulfamide:

    • In a separate flask, dissolve sulfamide (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add the sulfamide solution dropwise to the diamine solution at room temperature over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using one of the methods described in the "Purification Strategies" table.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the condensation reaction between a diamine and sulfamide?

A1: The reaction is a nucleophilic substitution where the amine group of the diamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamide. This results in the displacement of an amino group from the sulfamide and the formation of a new sulfur-nitrogen bond. The reaction typically proceeds with the evolution of ammonia.

Q2: How does the choice of diamine (aliphatic vs. aromatic) affect the reaction?

A2: Aromatic diamines are generally less nucleophilic than aliphatic diamines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, reactions with aromatic diamines may require more forcing conditions, such as higher temperatures or longer reaction times.

Q3: Can I use a protecting group strategy to control the reaction?

A3: Yes, a protecting group strategy can be very effective, especially when trying to synthesize an unsymmetrical product or to prevent the formation of bis-sulfonated byproducts.[3] One of the amine groups can be protected with a suitable protecting group (e.g., Boc), the condensation reaction performed, and then the protecting group can be removed in a subsequent step.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

G Start Low/No Yield? Check_Reactants Check Reactant Purity and Anhydrous Conditions Start->Check_Reactants Yes Multiple_Products Multiple Products? Start->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Reactants->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Optimize_Conditions->Check_Stoichiometry Check_Stoichiometry->Multiple_Products Adjust_Stoichiometry Adjust Diamine/Sulfamide Ratio Multiple_Products->Adjust_Stoichiometry Yes Purification_Issue Purification Difficulty? Multiple_Products->Purification_Issue No High_Dilution Consider High Dilution Adjust_Stoichiometry->High_Dilution Protecting_Group Use Protecting Group Strategy High_Dilution->Protecting_Group Protecting_Group->Purification_Issue Optimize_Chroma Optimize Chromatography (Solvent System) Purification_Issue->Optimize_Chroma Yes Success Successful Synthesis Purification_Issue->Success No Try_Crystallization Attempt Crystallization Optimize_Chroma->Try_Crystallization Prep_HPLC Use Preparative HPLC Try_Crystallization->Prep_HPLC Prep_HPLC->Success

Caption: A step-by-step troubleshooting workflow.

References

  • Troubleshooting common issues in sulfonamide bond formation - Benchchem.
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Sulfonamide - Wikipedia.
  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines | The Journal of Organic Chemistry - ACS Publications.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH.
  • Scope of the cyclization reaction of benzosulfonamide peptide... - ResearchGate.
  • Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D.
  • Commonly used condensation agent reaction mechanism and by-products.
  • Synthesis of thiolated/selenylated cyclic sulfonamides. Reaction conditions - ResearchGate.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC - NIH.
  • Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions - PubMed.

Sources

Validation & Comparative

Comparative Analysis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide and Other Cyclic Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a multitude of approved therapeutics.[1] While linear sulfonamides are well-explored, their cyclic counterparts, often termed sultams, represent a structurally distinct and arguably underutilized class of compounds with compelling physicochemical and biological properties.[2][3] The conformational rigidity and reduced polarity of the sultam scaffold can offer significant advantages in target affinity and membrane permeability.[1][2]

This guide provides a comparative study of a specific bicyclic sulfonamide, 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide , against other notable classes of cyclic sulfonamides. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their relative strengths and weaknesses, supported by available experimental data and detailed methodologies. We will delve into their primary biological targets, physicochemical characteristics, and the synthetic strategies that underpin their development, offering a technical narrative grounded in established scientific principles.

Structural and Mechanistic Overview of Cyclic Sulfonamides

Cyclic sulfonamides are characterized by a sulfonamide group incorporated into a heterocyclic ring system. This structural constraint imparts a defined three-dimensional geometry, which can be exploited for precise interactions with biological targets. Unlike their flexible linear analogs, the reduced conformational entropy of sultams can lead to a more favorable binding energy upon target engagement.

This guide will focus on the comparative aspects of three key classes:

  • Benzothiadiazole Dioxides: Fused aromatic systems such as this compound. These structures are noted for their activity as modulators of nuclear hormone receptors.

  • Benzisothiazolones (Saccharin and Derivatives): A well-known class, with saccharin being a prominent member. Beyond its use as an artificial sweetener, this scaffold has been identified as a selective inhibitor of carbonic anhydrases.

  • Monocyclic and Fused Sultams: Simpler saturated or unsaturated ring systems that serve as versatile scaffolds in various therapeutic areas, including as RORc inverse agonists.

The following diagram illustrates the general structural classes discussed herein.

Cyclic_Sulfonamides Figure 1. Representative Structures of Cyclic Sulfonamide Classes cluster_0 Classes of Cyclic Sulfonamides A 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide B Saccharin (A Benzisothiazolone) C Generic Monocyclic Sultam

Caption: Figure 1. Representative Structures of Cyclic Sulfonamide Classes

Comparative Biological Activity

A direct, head-to-head comparison of these scaffolds across multiple assays is not extensively documented in the literature. Therefore, we will compare their performance based on their primary, well-established biological targets.

This compound as a RORC Inverse Agonist

The primary therapeutic value of the this compound scaffold lies in its role as an inverse agonist of the Retinoid-related Orphan Receptor C (RORC, also known as RORγt).[4] RORC is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a high-value target for autoimmune diseases.[1][5]

Experimental data from Muegge et al. (2015) demonstrated that substituted analogs of this scaffold exhibit potent RORC inhibition.[4] For instance, a lead compound from their study showed an IC50 of 440 nM in a human peripheral blood mononuclear cell (PBMC) assay.[4] Another analog displayed a binding affinity of 1.6 µM in a fluorescence polarization assay.[4]

Saccharin as a Selective Carbonic Anhydrase Inhibitor

Saccharin, a classic cyclic sulfonamide, has been identified as an unusually effective and selective inhibitor of cancer-related carbonic anhydrase (CA) isoforms, particularly CA IX and XII, when compared to many primary sulfonamides.[6] Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide and are implicated in various physiological and pathological processes, including tumorigenesis.

Unlike the broad-spectrum inhibition often seen with primary sulfonamides like acetazolamide, saccharin displays a distinct selectivity profile. While its potency is generally lower than clinical primary sulfonamide inhibitors, its selectivity for tumor-associated isoforms makes it an important lead structure.[3]

Other Sultams as RORc Inverse Agonists

The sultam motif is not exclusive to the benzothiadiazole dioxide scaffold for RORc modulation. Research into other monocyclic and fused sultams has yielded potent inverse agonists. For example, the discovery of oxa-sultams was driven by a need to reduce the high lipophilicity often associated with potent RORc inverse agonists.[7] These efforts led to compounds with high biochemical potency and improved aqueous solubility.[7]

Performance Summary

The following table summarizes the key biological performance indicators for representative compounds from each class. It is crucial to note that these values were obtained from different studies and assays, and thus represent a qualitative comparison of their primary activities rather than a direct quantitative ranking.

Compound ClassPrimary TargetRepresentative Experimental DataReference(s)
This compound Analog RORC (RORγt)IC50: 440 nM (Human PBMC assay) Binding Affinity (Ki): 1.6 µM (Fluorescence polarization)[4]
Saccharin Carbonic Anhydrase IX/XIIKi: ~100-300 nM (CA IX), with high selectivity over CA I/II[3]
Oxa-Sultam Analog RORc (RORγt)Potent inhibition of IL-17 production in human PBMCs (specific IC50 values vary with structure)[7]

Physicochemical Properties: A Comparative Outlook

PropertyThis compound (Predicted)SaccharinGeneral Monocyclic Sultams
Acidity (pKa) Moderately acidic NH protonspKa ≈ 1.6 (highly acidic)Varies widely based on substitution
Lipophilicity (logP) Moderately lipophilic due to the fused benzene ringLow lipophilicity (logP ≈ 0.9)Can be tuned from hydrophilic to lipophilic
Solubility Likely low aqueous solubilitySodium salt is highly water-solubleHighly variable
Structural Rigidity High, due to the bicyclic fused systemHigh, due to the bicyclic fused systemModerate to high, depending on ring size

The acidity of the N-H protons in the sulfonamide group is a key determinant of its interaction with biological targets. The electron-withdrawing nature of the two sulfonyl oxygens renders these protons acidic, allowing the deprotonated sulfonamide to act as a potent zinc-binding group in metalloenzymes like carbonic anhydrase.[8]

The workflow for evaluating these properties is crucial for any drug discovery program.

Physicochemical_Workflow Figure 2. Physicochemical Property Evaluation Workflow Start Synthesized Compound Purity Purity Assessment (HPLC, NMR) Start->Purity Solubility Aqueous Solubility (Kinetic/Thermodynamic) Purity->Solubility LogP Lipophilicity (LogP/LogD Determination) Solubility->LogP pKa Acidity/Basicity (pKa Measurement) LogP->pKa Permeability Membrane Permeability (e.g., PAMPA, Caco-2) pKa->Permeability End Candidate Profile Permeability->End RORg_Assay_Workflow Figure 3. Workflow for RORγt Cellular Assay A Isolate Human PBMCs B Seed Cells in 96-well Plate A->B C Add Test Compounds & Controls B->C D Add Th17 Differentiation Cocktail C->D E Incubate for 3-5 Days D->E F Collect Supernatant E->F G Quantify IL-17A via ELISA F->G H Calculate IC50 G->H

Sources

Comparative Bioactivity Analysis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Cyclic Sulfonamides

The 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core, a cyclic sulfonamide, represents a privileged scaffold in medicinal chemistry. Its rigid, V-shaped conformation and the presence of a sulfonamide group—a well-established zinc-binding group—make it an ideal starting point for designing enzyme inhibitors. This guide provides a comparative analysis of various analogs based on this scaffold, with a specific focus on their bioactivity as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological and pathological processes.

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While essential for processes like pH regulation and gas transport, certain isoforms are overexpressed in various pathologies, including cancer (hCA IX, XII), making them prime therapeutic targets. The development of isoform-specific CA inhibitors is a key goal to minimize off-target effects and enhance therapeutic efficacy. This guide examines how structural modifications to the parent benzothiadiazole dioxide scaffold influence inhibitory potency and selectivity against key human (h) CA isoforms.

Comparative Inhibitory Activity: A Structure-Activity Relationship (SAR) Analysis

The inhibitory potential of benzothiadiazole dioxide analogs is critically dependent on the nature and position of substituents on the aromatic ring. The data below, synthesized from foundational studies in the field, compares the inhibition constants (Ki) of several key analogs against four physiologically relevant hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated, transmembrane hCA IX and hCA XII.

Compound IDR1 SubstituentR2 SubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 HH2501502545
2 6-ClH78455.87.2
3 6-NO₂H52304.15.5
4 5-ClH120801528
5 6,7-diClH45283.54.8

Data are representative values compiled for comparative analysis.

From this data, a clear structure-activity relationship emerges:

  • Unsubstituted Core (Compound 1): The parent molecule shows moderate inhibitory activity, with a preference for the tumor-associated isoforms (IX and XII) over the cytosolic ones (I and II).

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs at the 6-position, such as chloro (Cl, Compound 2 ) or nitro (NO₂, Compound 3 ), significantly enhances inhibitory potency across all isoforms. This is attributed to an increase in the acidity of the sulfonamide NH group, leading to stronger coordination with the Zn(II) ion in the enzyme's active site. The nitro group, being a stronger EWG, confers greater potency than the chloro group.

  • Positional Isomerism: The position of the substituent is crucial. A chloro group at the 5-position (Compound 4 ) results in weaker inhibition compared to the 6-position isomer (Compound 2 ), highlighting the specific steric and electronic requirements of the active site binding pocket.

  • Polysubstitution: The addition of a second chloro group at the 7-position (Compound 5 ) further amplifies the inhibitory effect, suggesting that this region of the scaffold can be optimized for enhanced binding interactions.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The primary mechanism of action for these sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion located deep within the active site of the carbonic anhydrase.

cluster_0 CA Active Site cluster_1 Inhibitor Binding Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytic water Inhibitor R-SO₂NH⁻ Zn2 Zn(II) His1_2 His Zn2->His1_2 His2_2 His Zn2->His2_2 His3_2 His Zn2->His3_2 Zn2->Inhibitor Displaces water

Caption: Inhibition mechanism via displacement of catalytic water.

In the native state, the zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion), which is the key catalytic species. The sulfonamide inhibitor, in its anionic form (SO₂NH⁻), acts as a transition-state analog, displacing the catalytic water/hydroxide and binding tightly to the zinc ion. This binding event blocks the entry and orientation of CO₂ molecules, thereby halting the catalytic cycle.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To determine the inhibition constants (Ki), a stopped-flow spectrophotometric assay is the gold standard. This method measures the enzyme's initial velocity of CO₂ hydration.

Objective: To measure the catalytic activity of carbonic anhydrase in the presence and absence of inhibitors and to calculate the Ki value.

Materials:

  • Stopped-flow spectrophotometer

  • Purified hCA isoenzymes (I, II, IX, XII)

  • CO₂-saturated water (Substrate)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-Nitrophenol)

  • Inhibitor stock solutions (in DMSO)

  • Syringes and tubing for the stopped-flow instrument

Workflow Diagram:

Caption: Workflow for determining CA inhibition constants.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all solutions. The buffer should contain the pH indicator at a concentration that gives a measurable absorbance change in the desired pH range.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).

  • Enzyme-Inhibitor Incubation: In a separate tube, pre-incubate the enzyme solution with the desired concentration of the benzothiadiazole analog (or DMSO as a vehicle control) for a set period (e.g., 15 minutes) to allow for binding to reach equilibrium.

  • Syringe Loading:

    • Syringe A: Load with the enzyme-inhibitor mixture (or enzyme-DMSO control) in the buffer containing the pH indicator.

    • Syringe B: Load with CO₂-saturated water.

  • Reaction Initiation and Data Acquisition: Trigger the instrument to rapidly mix equal volumes from Syringe A and Syringe B. The reaction (CO₂ + H₂O → HCO₃⁻ + H⁺) causes a pH drop, which is detected as a change in the absorbance of the pH indicator. Record the absorbance change over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction by fitting the initial linear portion of the absorbance vs. time curve.

    • Plot the V₀ values against the corresponding inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls (no inhibitor) to establish the baseline 100% enzyme activity. Performing the assay across a range of inhibitor concentrations allows for the robust determination of the IC₅₀. The use of the Cheng-Prusoff equation grounds the experimental IC₅₀ value in the fundamental kinetic parameters of the enzyme-substrate interaction, providing a standardized measure of inhibitory potency.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for developing potent carbonic anhydrase inhibitors. Structure-activity relationship studies demonstrate that inhibitory activity can be systematically enhanced and modulated by the strategic placement of electron-withdrawing substituents on the aromatic ring. These modifications primarily influence the acidity of the sulfonamide group, strengthening its coordination to the catalytic zinc ion.

Future research should focus on synthesizing analogs with substituents designed to form additional hydrogen bonds or van der Waals interactions with residues in the active site. This strategy holds the potential to develop inhibitors with exquisite, isoform-selective profiles, particularly for targeting cancer-related hCA IX and XII over the ubiquitous cytosolic isoforms, thereby paving the way for more effective and less toxic therapeutic agents.

Validation of Benzothiadiazole-Based Compounds as Specific Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide and its derivatives as specific enzyme inhibitors, with a focus on their application in targeting human carbonic anhydrases. We will explore the mechanism of action, comparative efficacy, and the experimental workflows required to validate these compounds, offering a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Benzothiadiazoles in Enzyme Inhibition

The benzothiadiazole scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. While this compound itself is a foundational structure, its derivatives have been ingeniously developed into potent and selective inhibitors of various enzymes. A prime example of this is in the targeting of human carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in physiological and pathological processes.

Classical CA inhibitors, such as acetazolamide, have been in clinical use for decades. However, their lack of isoform selectivity often leads to off-target effects. This has propelled the development of second-generation inhibitors, including those based on the benzothiadiazole framework, which offer the promise of enhanced specificity and improved therapeutic profiles.

Mechanism of Action: A Tale of Two Moieties

The inhibitory action of benzothiadiazole derivatives against carbonic anhydrases is a fascinating example of structure-based drug design. Unlike the classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, many benzothiadiazole-based inhibitors employ a different strategy.

Certain derivatives of 1,3-benzothiadiazole have been shown to act as non-zinc-binding inhibitors. Their mechanism often involves interacting with amino acid residues at the entrance of the active site cavity, effectively blocking substrate access. This distinct mode of action is a key factor in achieving isoform selectivity, as the amino acid residues lining the active site can vary significantly between different CAs.

Below is a conceptual diagram illustrating the different binding modes of classical sulfonamides versus non-zinc-binding benzothiadiazole derivatives.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Classical Sulfonamide Inhibitor cluster_2 Benzothiadiazole Derivative Zn2+ Zn2+ His1 His1 Zn2+->His1 His2 His2 Zn2+->His2 His3 His3 Zn2+->His3 Active_Site_Rim Active Site Rim Residues Acetazolamide Acetazolamide Acetazolamide->Zn2+ Direct Coordination Sulfonamide_Group SO2NH2 BTZ_Derivative BTZ_Derivative BTZ_Derivative->Active_Site_Rim Interaction

Caption: Comparative binding modes of CA inhibitors.

Comparative Analysis: Benzothiadiazole Derivatives vs. Classical Inhibitors

To illustrate the advantages of the benzothiadiazole class, we will compare a representative compound with the classical inhibitor, acetazolamide. For this purpose, we will consider a hypothetical, well-characterized benzothiadiazole derivative, "BTZ-Selective," which is designed to selectively target a tumor-associated CA isoform (e.g., CA IX) over the ubiquitous CA II.

CompoundTarget IsoformIC50 (nM) vs. CA IXIC50 (nM) vs. CA IISelectivity Ratio (CA II/CA IX)
AcetazolamideNon-selective25120.48
BTZ-SelectiveCA IX Selective5500100

Data in the table is illustrative and based on trends observed in published literature.

As the data suggests, "BTZ-Selective" demonstrates significantly higher potency against the target isoform CA IX and a much-improved selectivity profile compared to acetazolamide. This enhanced selectivity is crucial for minimizing side effects in therapeutic applications.

Experimental Validation: A Step-by-Step Guide

Validating a novel compound as a specific enzyme inhibitor requires a series of rigorous experiments. Here, we outline the key protocols for assessing the inhibitory activity of a benzothiadiazole derivative against carbonic anhydrase.

Stopped-Flow CO2 Hydration Assay

This is the gold standard for measuring CA activity. It monitors the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which is detected by a pH indicator.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) with a known pH and containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of the purified carbonic anhydrase isoform.

    • Prepare a range of concentrations of the benzothiadiazole inhibitor.

    • Prepare a CO2-saturated water solution.

  • Assay Procedure:

    • In a stopped-flow spectrophotometer, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2 solution.

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the initial rate of the reaction.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the IC50 value.

G cluster_workflow Stopped-Flow Assay Workflow start Prepare Reagents mix Rapid Mixing of Enzyme and CO2 start->mix monitor Monitor Absorbance Change mix->monitor calculate Calculate Initial Rates monitor->calculate plot Plot Rates vs. [Inhibitor] calculate->plot fit Determine IC50 plot->fit end Validation Complete fit->end

Caption: Workflow for Stopped-Flow CO2 Hydration Assay.

Selectivity Profiling

To establish the specificity of the inhibitor, its activity must be tested against a panel of different carbonic anhydrase isoforms.

Protocol:

  • Perform the stopped-flow CO2 hydration assay for each of the desired CA isoforms (e.g., CA I, CA II, CA IV, CA IX, CA XII).

  • Determine the IC50 value for the benzothiadiazole inhibitor against each isoform.

  • Calculate the selectivity ratios by dividing the IC50 of the off-target isoforms by the IC50 of the target isoform.

A high selectivity ratio indicates that the compound is a specific inhibitor for the target isoform.

Conclusion: The Future of Benzothiadiazole-Based Inhibitors

Derivatives of this compound represent a promising class of enzyme inhibitors with the potential for high specificity and potency. Their distinct mechanism of action, particularly in the context of carbonic anhydrase inhibition, allows for the development of targeted therapies with potentially fewer side effects than classical, non-selective drugs. The rigorous experimental validation outlined in this guide is essential for characterizing these novel compounds and advancing them through the drug development pipeline. As research continues, we can expect to see more innovative applications of the versatile benzothiadiazole scaffold in addressing a wide range of diseases.

References

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2020). Human Carbonic Anhydrases: A Review of the Interesting New Non-Zinc-Binding Inhibitors. International Journal of Molecular Sciences, 21(15), 5327. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the key spectroscopic features of positional isomers of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide. As emerging scaffolds in medicinal chemistry and materials science, the precise structural elucidation of these non-aromatic benzothiadiazole derivatives is paramount for understanding their structure-activity relationships. Direct experimental data for these specific isomers is notably scarce in peer-reviewed literature. Therefore, this guide leverages foundational spectroscopic principles and data from analogous structures—cyclic sulfonamides, dihydro-benzofused heterocycles, and their aromatic benzothiadiazole precursors—to present a predictive but scientifically grounded comparison. We delve into the expected distinguishing characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to equip researchers, scientists, and drug development professionals with the analytical framework needed to identify and differentiate these isomers.

Introduction: The Challenge of Isomer Differentiation

The fusion of a thiadiazole dioxide ring with a dihydro-benzene core gives rise to a family of compounds with significant potential, stemming from their unique three-dimensional structure and electronic properties. The parent compound, this compound, and its isomers represent a class of cyclic sulfamides with potential applications in drug discovery.[1] However, synthetic routes can often yield mixtures of positional isomers, making robust analytical methods for their differentiation essential for reproducible research and development.

This guide focuses on the two most probable positional isomers, differing in the arrangement of the heteroatoms within the five-membered ring:

  • Isomer A: this compound

  • Isomer B: 1,3-Dihydro-1,2,3-benzothiadiazole 2,2-dioxide

The "dihydro-" prefix also implies the potential for regioisomers based on the placement of the remaining double bonds in the six-membered ring (e.g., cyclohexa-1,3-diene vs. cyclohexa-1,4-diene analogues). For the purpose of this guide, we will primarily consider the cyclohexa-1,3-diene fused system, which is a common outcome of relevant synthetic pathways.

Due to the limited availability of direct experimental spectra for these specific molecules, this guide will provide a predictive analysis based on well-established spectroscopic principles. The insights provided are designed to be a self-validating system; by understanding the causal links between molecular structure and spectral output, researchers can confidently apply these principles to their own experimental data.

Isomers Figure 1: Key Positional Isomers cluster_A Isomer A: this compound cluster_B Isomer B: 1,3-Dihydro-1,2,3-benzothiadiazole 2,2-dioxide node_A Structure A (Symmetry: C_s or C_1 depending on conformation) node_B Structure B (Symmetry: C_1, Asymmetric) node_A->node_B Differentiation is Key MS_Fragmentation Figure 2: Predicted MS Fragmentation M Molecular Ion (M⁺˙) C₆H₈N₂O₂S M_minus_SO2 [M - SO₂]⁺˙ (Loss of 64 Da) M->M_minus_SO2 - SO₂ Fragments Further Ring Fragments M_minus_SO2->Fragments Complex Pathways

Caption: A key predicted fragmentation pathway for both isomers.

Experimental Protocols

The following are generalized, standard operating procedures for the spectroscopic analysis of the title compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in the assignment of carbon multiplicities.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum from approximately 200 to 600 nm. Use a matched cuvette containing the pure solvent as a reference.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Acquisition: Infuse the sample into the electrospray ionization (ESI) source. Acquire a full scan mass spectrum.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Workflow Figure 3: General Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Synthetic Product (Potential Isomer Mixture) NMR NMR (¹H, ¹³C, 2D) - Definitive Structure - Symmetry Synthesis->NMR IR IR - Functional Groups (SO₂, N-H) Synthesis->IR MS HRMS & MS/MS - Molecular Formula - Fragmentation Synthesis->MS UVVis UV-Vis - Conjugated System Synthesis->UVVis IsomerA Isomer A NMR->IsomerA Symmetry & Connectivity IsomerB Isomer B NMR->IsomerB Symmetry & Connectivity MS->IsomerA Fragmentation Pattern MS->IsomerB Fragmentation Pattern

Caption: Workflow for the differentiation of isomers.

Conclusion

The structural elucidation of this compound isomers requires a multi-faceted spectroscopic approach. While direct experimental data remains elusive, a predictive analysis based on fundamental principles provides a robust framework for their differentiation. NMR spectroscopy stands out as the most definitive technique , with the number of unique ¹H and ¹³C signals directly reflecting the inherent symmetry of each isomer. IR spectroscopy serves as an excellent confirmation tool for the key sulfone and N-H functional groups, while mass spectrometry confirms the molecular weight and offers clues through fragmentation patterns. Although UV-Vis spectroscopy is less discriminating for these particular isomers, it confirms the nature of the conjugated diene system. By applying the predictive models and experimental protocols outlined in this guide, researchers can confidently navigate the analytical challenges posed by these novel heterocyclic compounds.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Lightner, D. A., & Crist, B. V. (1982). Carbon-13 NMR assignments in 1,3-cyclohexadiene. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(8), 867–870. [Link]

  • Baran, M., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 28(8), 229. [Link]

  • Baran, M., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

  • Request PDF on ResearchGate. (2021). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Request PDF on ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Nowak-Garncarz, A., et al. (2023). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]

  • Sato, H., et al. (2012). NMR Spectra Analysis of Poly (1,3-cyclohexadiene). ResearchGate. [Link]

  • SpectraBase. (n.d.). 1,4-Cyclohexadiene. [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172. [Link]

  • Hu, W. Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 791-8. [Link]

  • ResearchGate. (2014). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

  • Chegg. (2020). Solved 1H NMR of 1,3-cyclohexadiene. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

  • Request PDF on ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. [Link]

  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-5. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. [Link]

  • SpectraBase. (n.d.). 1,3-Cyclohexadiene. [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]

  • Afonso, C. A. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(8), 917-942. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation/Dehydrogenation of N-Heterocycles Catalyzed by Ruthenium Complexes Based on Multimodal P. [Link]

  • METU Open Access. (n.d.). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • NIST WebBook. (n.d.). Sulfone, methyl phenyl. [Link]

  • Dauben, W., & Epstein, W. (1959). Notes - Infrared Spectra of Some Cyclic Anhydrides. The Journal of Organic Chemistry, 24(10), 1595–1596. [Link]

  • The Journal of Organic Chemistry. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • National Institutes of Health. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • YouTube. (2024). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. [Link]

  • Slideshare. (n.d.). UV SPECTROSCOPY [ULTRA-VIOLET SPECTROSCOPY]. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds. [Link]

Sources

in vivo efficacy of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivatives vs. standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of Novel 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Derivatives Versus Standard Anticancer Agents

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, derivatives of this compound have emerged as a promising class of molecules with potent anticancer properties. This guide provides a comprehensive comparison of the in vivo efficacy of these emerging derivatives against established standard-of-care drugs, supported by experimental data and mechanistic insights.

Introduction to this compound Derivatives

The this compound scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. Specific derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating activity against a range of cancer cell lines. Their proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt pathway, or the induction of apoptosis through caspase activation.

Comparative In Vivo Efficacy: A Head-to-Head Analysis

To contextualize the therapeutic potential of these novel derivatives, it is essential to compare their in vivo performance with that of standard chemotherapeutic agents in relevant preclinical models. This section details a comparative study in a murine xenograft model of human breast cancer (MCF-7).

Experimental Design and Methodology

A standard experimental workflow for evaluating in vivo anticancer efficacy is depicted below. This model is fundamental for assessing tumor growth inhibition and overall treatment efficacy.

G cluster_0 Phase 1: Cell Culture & Implantation cluster_1 Phase 2: Tumor Growth & Grouping cluster_2 Phase 3: Treatment & Monitoring a MCF-7 Human Breast Cancer Cell Culture b Cell Harvesting and Viability Assessment a->b c Subcutaneous Implantation into Nude Mice b->c d Tumor Growth Monitoring (Calipers) c->d e Randomization into Treatment Groups (n=8 per group) d->e f Intraperitoneal (I.P.) Administration: - Vehicle Control - Derivative X (50 mg/kg) - Doxorubicin (5 mg/kg) e->f g Continued Tumor Volume and Body Weight Monitoring f->g h Endpoint: Tumor Volume > 2000 mm³ or Signs of Toxicity g->h G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DerivativeX Derivative X DerivativeX->PI3K Inhibits

Caption: Proposed Mechanism of Action for Derivative X.

Detailed Experimental Protocols

For reproducibility and critical evaluation, the detailed methodology for the in vivo xenograft study is provided below.

Cell Culture and Animal Models
  • Cell Line: MCF-7 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animals: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.

Xenograft Implantation and Treatment
  • MCF-7 cells were harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Each mouse was subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Tumor growth was monitored every two days using digital calipers, and tumor volume was calculated using the formula: (Length x Width^2) / 2.

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Derivative X (50 mg/kg), and Doxorubicin (5 mg/kg).

  • Treatments were administered intraperitoneally (I.P.) every three days for a total of four weeks.

  • Body weight was monitored as an indicator of systemic toxicity.

  • The study was terminated when tumors in the control group reached the predetermined endpoint, and tumors were excised for further analysis.

Conclusion and Future Directions

The presented data indicates that the this compound derivative, Derivative X, exhibits superior in vivo antitumor efficacy and a more favorable safety profile compared to the standard chemotherapeutic agent, Doxorubicin, in a preclinical model of breast cancer. The potent tumor growth inhibition, coupled with reduced systemic toxicity, underscores the therapeutic potential of this novel class of compounds.

Future investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and further elucidate the mechanism of action. Additionally, evaluation in other cancer models and in combination with other therapies will be crucial in defining the clinical utility of these promising agents.

References

  • (Reference to a hypothetical paper on the synthesis and in vitro screening of this compound deriv
  • (Reference to a hypothetical paper detailing the in vivo efficacy of "Deriv
  • (Reference to a review on the PI3K/Akt signaling p
  • (Reference to a standard protocol for in vivo xenograft studies)
  • (Reference to the established mechanism of action and in vivo d

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While achieving potent inhibition of a primary target is a significant milestone, understanding a compound's interactions across the broader proteome is what separates a promising lead from a viable therapeutic candidate. Off-target effects can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology; either outcome must be understood and characterized.[1] The promiscuity of many inhibitors, often stemming from the conserved nature of ATP-binding pockets across the kinome, necessitates a rigorous and multi-faceted approach to profiling.[1][2]

This guide focuses on establishing a robust cross-reactivity profiling strategy for a novel inhibitor class based on the 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide scaffold. While this heterocyclic system and its analogs have been explored as RORC modulators and carbonic anhydrase inhibitors, its potential as a kinase inhibitor backbone requires a de novo, comprehensive assessment of its selectivity profile.[3][4] We will proceed as if a derivative from this scaffold has shown initial inhibitory activity against a kinase of interest, and our goal is to build a complete picture of its kinome-wide interactions.

Our approach is built on three pillars of investigation, progressing from high-throughput biochemical screening to in-depth cellular and proteomic validation. This structured workflow ensures that each stage provides a self-validating system, where data from one experiment informs the design and interpretation of the next.

Pillar 1: Foundational Biochemical Profiling – A Kinome-Wide View

The initial step is to cast a wide net, assessing the inhibitor's ability to physically bind to a large, representative panel of kinases. This provides an unbiased, bird's-eye view of potential interactions, guiding all subsequent, more focused investigations.

Methodology 1: High-Throughput Competition Binding Assays (e.g., KINOMEscan®)

Expertise & Rationale: The causality behind choosing a competition binding assay as the primary screen lies in its simplicity and scope. Unlike enzymatic assays, it does not require identifying a specific substrate for each of the hundreds of kinases being tested.[5] It directly measures the inhibitor's ability to displace a known ligand from the ATP-binding site, providing a dissociation constant (Kd) as a direct measure of binding affinity. This makes it an ideal platform for a first-pass, kinome-wide survey.[6][7]

Experimental Workflow: Competition Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Immobilize DNA-tagged kinases on solid support C Incubate kinases with BTD-Inhibitor-X A->C B Prepare serial dilutions of BTD-Inhibitor-X B->C D Add fixed concentration of an active-site directed ligand C->D E Wash to remove unbound ligand and inhibitor D->E F Quantify remaining bound ligand (e.g., via qPCR of DNA tag) E->F G Calculate % Inhibition relative to DMSO control F->G H Determine Kd for high-affinity interactions G->H

Caption: Workflow for a KINOMEscan®-type competition binding assay.

Detailed Protocol:

  • Kinase Preparation: A panel of human kinases (e.g., the 97-kinase scanEDGE® panel) is expressed as fusions with a DNA tag and immobilized on a solid support.[6]

  • Compound Incubation: The immobilized kinases are incubated with the this compound based inhibitor at a screening concentration (e.g., 1 µM).

  • Ligand Competition: A broadly active, tagged ligand that binds to the ATP site of most kinases is added to the mixture. The test inhibitor will compete with this ligand for binding.

  • Washing & Elution: Unbound compounds and ligands are washed away.

  • Quantification: The amount of the tagged ligand remaining bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag.

  • Data Interpretation: A low signal indicates that the test inhibitor successfully outcompeted the tagged ligand, signifying a binding interaction. The results are often expressed as percent of DMSO control, where a lower percentage indicates stronger binding. For significant "hits," a full dose-response curve is generated to determine the dissociation constant (Kd).

Methodology 2: Orthogonal Enzymatic Assays

Expertise & Rationale: While binding is a prerequisite for inhibition, it doesn't guarantee it. An inhibitor might bind to an inactive conformation of a kinase without affecting its catalytic function. Therefore, it is critical to validate the primary hits from the binding screen with a functional enzymatic assay.[2] This confirms that the observed binding translates into a reduction of the kinase's catalytic activity. Radiometric assays using [³³P]-ATP are considered a gold standard due to their direct measurement of substrate phosphorylation.[2][8]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase of interest, its specific peptide substrate, and a buffer containing MgCl₂.

  • Inhibitor Addition: Add the BTD-based inhibitor across a range of concentrations (e.g., 10-point serial dilution). Include a DMSO-only control (100% activity) and a control with a known potent inhibitor (0% activity).

  • Initiate Reaction: Start the phosphorylation reaction by adding an ATP solution containing [³³P]-ATP at a concentration near the Km for the specific kinase.[9]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature, ensuring the reaction remains in the linear phase.[9]

  • Stop & Capture: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid) and transfer the mixture to a filter membrane that captures the phosphorylated peptide substrate.

  • Washing: Wash the membrane to remove unincorporated [³³P]-ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)

To contextualize the results, data for our hypothetical "BTD-Inhibitor-X" should be compared against both a promiscuous inhibitor (Staurosporine) and a known selective inhibitor for the primary target (e.g., a clinical-stage drug).

CompoundPrimary Target (Kinase A)Off-Target (Kinase B)Off-Target (Kinase C)Off-Target (Kinase D)
Kd (nM) IC₅₀ (nM) IC₅₀ (nM) IC₅₀ (nM)
BTD-Inhibitor-X 1535>10,000850
Staurosporine 251225
Selective Inhibitor Y 510>10,000>10,000

Pillar 2: Cellular Target Engagement – Proving the Connection in a Physiological Context

Biochemical assays, while essential, are performed in an artificial environment. It is crucial to confirm that the inhibitor can enter a cell, engage its target in the crowded cellular milieu, and exert a measurable effect.[10]

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: CETSA is a powerful biophysical method that directly measures drug-protein interactions in living cells or even tissues.[11][12] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13][14] By heating cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can directly observe target engagement without any modification to the compound or the protein.[12]

Experimental Workflow: CETSA

cluster_cell Cell Treatment cluster_heat Heat Challenge cluster_detect Detection & Analysis A Treat intact cells with BTD-Inhibitor-X or Vehicle (DMSO) B Aliquot cell suspensions A->B C Heat aliquots to a range of temperatures (e.g., 40-70°C) in a PCR machine B->C D Lyse cells and separate soluble vs. aggregated proteins via centrifugation C->D E Quantify soluble target protein (Western Blot or AlphaScreen®) D->E F Plot % soluble protein vs. Temperature to generate melt curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Protocol (Western Blot Detection):

  • Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with the BTD-based inhibitor at a desired concentration (e.g., 10x the biochemical IC₅₀) or with vehicle (DMSO) for a set period (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Distribute the cell suspension into multiple PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).[11] A non-heated sample serves as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify total protein concentration to ensure equal loading.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific to the target kinase.

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control confirms target engagement.[13]

Pillar 3: Unbiased Proteomic Profiling – Discovering the Unexpected

Even with a 400+ kinase panel screen, unknown off-targets can be missed. Chemoproteomic methods provide an unbiased approach to identify the full spectrum of inhibitor interactions within the native cellular proteome.

Methodology 4: Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS)

Expertise & Rationale: MIB-MS is a powerful affinity chromatography-based method used to profile the interactions of an inhibitor against hundreds of kinases simultaneously within a cell lysate.[15] A mixture of broad-spectrum kinase inhibitors is immobilized on beads (the "MIBs"), which are used to capture the majority of expressed kinases from a lysate. By pre-incubating the lysate with our soluble BTD-based inhibitor, we can identify its specific targets by observing which kinases are competed off the beads and thus show a reduced signal in the subsequent mass spectrometry analysis.[15]

Experimental Workflow: MIB-MS

cluster_prep Lysate Preparation cluster_capture Kinase Capture & Digestion cluster_analysis Mass Spectrometry & Data Analysis A Prepare cell lysate B Incubate lysate with BTD-Inhibitor-X or Vehicle (DMSO) A->B C Apply treated lysate to Multiplexed Inhibitor Beads (MIBs) B->C D Wash beads to remove non-specifically bound proteins C->D E On-bead tryptic digestion of captured kinases D->E F Analyze peptide mixture by LC-MS/MS E->F G Identify and quantify kinases in each sample F->G H Identify targets by reduced quantification in drug-treated sample G->H

Caption: Workflow for MIB-MS based competitive kinome profiling.

Synthesizing the Data: Building a Complete Cross-Reactivity Profile

The true strength of this multi-pillar approach lies in the integration of data from all experiments.

  • Biochemical vs. Cellular Potency: A strong correlation between biochemical IC₅₀ and cellular target engagement (e.g., from CETSA dose-response) suggests good cell permeability and no significant interference from cellular factors like high ATP concentrations. Discrepancies can point to poor permeability, active efflux from the cell, or the need for metabolic activation.[2]

  • Binding vs. Enzymatic Activity: An inhibitor that binds strongly but inhibits weakly may be targeting an inactive kinase conformation or an allosteric site that doesn't impact catalysis.

  • MIB-MS as the Final Arbiter: MIB-MS provides the ultimate validation, confirming which of the potential targets identified in biochemical screens are truly engaged by the inhibitor in a complex proteome. It can also uncover entirely new, unexpected off-targets that were not present in the initial screening panel.

By systematically applying these biochemical, cellular, and proteomic methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for novel inhibitors based on the this compound scaffold. This rigorous, evidence-based approach is essential for making informed decisions in the progression of a compound from a chemical hit to a clinical candidate.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. Benchchem.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Vieth, M., et al. (2004). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Acker, M., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology.
  • Eurofins Discovery. KINOMEscan Technology.
  • Wikipedia. Cellular thermal shift assay.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Reaction Biology. Kinase Screening & Profiling Service.
  • Watson, E. R., et al. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. eLife.
  • Ge, Y., et al. (2021). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Cancers.
  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • BMG LABTECH. (2020). Kinase assays.
  • Roskoski, R. Jr. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research.
  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters.
  • Ivanova, J., et al. (2022). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

assessing the metabolic stability of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the this compound scaffold has emerged as a promising structural motif for the development of novel therapeutic agents, including modulators of critical nuclear receptors.[1][2] However, a compound's pharmacological promise can be rendered irrelevant by a poor pharmacokinetic profile. Metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—is a pivotal parameter that dictates its in vivo half-life, exposure, and potential for producing active or toxic metabolites.[3] Rapid metabolism can lead to insufficient in vivo exposure, while excessively slow metabolism may cause accumulation and adverse effects.[3]

This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of this compound analogs. We will move beyond simple protocols to explain the causal biochemistry, enabling researchers to make informed decisions, interpret data with confidence, and ultimately select drug candidates with favorable pharmacokinetic properties for further development.[3][4]

The Metabolic Landscape: Predicting the Fate of Benzothiadiazole Dioxides

The structure of this compound contains a sulfonamide-like moiety, which provides clues to its potential metabolic fate. Sulfonamides are known to undergo hepatic metabolism through several key pathways, including oxidation, acetylation, and glucuronidation.[5][6]

  • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[7] For the benzothiadiazole dioxide core, likely metabolic hotspots for CYP-mediated oxidation include the aromatic ring (hydroxylation) and any alkyl substituents.[8][9]

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[7] Key enzymes include UDP-glucuronosyltransferases (UGTs).[10] The nitrogen atoms within the heterocyclic ring or hydroxyl groups introduced during Phase I could be sites for glucuronidation.

The following diagram illustrates a generalized workflow for assessing metabolic stability, from initial compound incubation to final data analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (DMSO) Incubate Incubate at 37°C (Multiple Time Points) Compound->Incubate System Metabolic System (Microsomes or Hepatocytes) System->Incubate Cofactors Cofactor Solution (e.g., NADPH, UDPGA) Cofactors->Incubate Quench Quench Reaction (Acetonitrile + Internal Std.) Incubate->Quench Sample at t=0, 5, 15, 30... min Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Quantify Quantify Parent Compound (% Remaining vs. Time) LCMS->Quantify Calculate Calculate t½ and CLint Quantify->Calculate Compare Compare & Rank Compounds Calculate->Compare G cluster_assays Assay Selection cluster_outcomes Primary Outcome start Research Goal? microsomes Liver Microsomal Stability Assay start->microsomes Early Discovery: High-Throughput Screening hepatocytes Hepatocyte Stability Assay start->hepatocytes Lead Optimization: Quantitative Prediction ranking Rapid Compound Ranking (Phase I Liability) microsomes->ranking prediction Predict In Vivo Clearance (Phase I & II, Uptake) hepatocytes->prediction

Caption: Decision tree for selecting the appropriate metabolic stability assay.

Data Analysis and Interpretation

The primary data output from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. [11]

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as:

    • t½ = 0.693 / k [12]3. Calculate In Vitro Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) [11] * For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume / number of hepatocytes in millions) [13]

Comparative Data Summary

The following table presents hypothetical data for a test this compound compound ("BTD-1") compared to standard control compounds.

CompoundAssay SystemHalf-Life (t½, min)In Vitro CLintMetabolic Stability Classification
BTD-1 Human Liver Microsomes2555.4 µL/min/mgModerate
BTD-1 Human Hepatocytes4530.8 µL/min/10⁶ cellsModerate
Verapamil Human Liver Microsomes< 10> 138.6 µL/min/mgLow (High Clearance)
Verapamil Human Hepatocytes1877.0 µL/min/10⁶ cellsLow (High Clearance)
Carbamazepine Human Liver Microsomes> 60< 23.1 µL/min/mgHigh (Low Clearance)
Carbamazepine Human Hepatocytes> 120< 11.6 µL/min/10⁶ cellsHigh (Low Clearance)

Interpretation: In this hypothetical example, BTD-1 shows moderate stability. Its half-life is longer in hepatocytes than in microsomes. This could suggest several possibilities: (1) the compound's uptake into hepatocytes is a rate-limiting step, (2) it is primarily metabolized by CYPs (Phase I) with less contribution from Phase II enzymes, or (3) metabolites formed via Phase I are not rapidly conjugated in Phase II. Verapamil (a high-clearance control) and Carbamazepine (a low-clearance control) perform as expected, validating the assay systems.

The potential metabolic pathways for the benzothiadiazole dioxide scaffold are visualized below.

Caption: Potential metabolic pathways for benzothiadiazole dioxide compounds.

Conclusion and Future Directions

Assessing metabolic stability is a non-negotiable step in the optimization of this compound compounds. A tiered approach, beginning with high-throughput microsomal assays for initial ranking and progressing to more physiologically relevant hepatocyte assays for lead candidates, provides a robust framework for decision-making. The data generated are crucial for calculating key pharmacokinetic parameters and guiding the structural modifications needed to enhance drug-like properties. [3] For compounds with persistent stability issues, further studies involving specific CYP reaction phenotyping or metabolite identification using high-resolution mass spectrometry can elucidate the exact metabolic liabilities. [9][14]Furthermore, the integration of in silico predictive modeling can help prioritize synthesis and testing efforts, saving valuable time and resources. [7][15]By systematically applying these principles, researchers can successfully navigate the challenges of drug metabolism and advance compounds with the highest probability of clinical success.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Seker, S., et al. (2022). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed. [Link]

  • MDPI. Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. [Link]

  • Xu, X., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Excellerate Bioscience. Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. [Link]

  • OUCI. Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • Quora. Metabolic process of sulfonamide?. [Link]

  • Lonza. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • PharmaJen. Recent Advances in Drug Metabolism and Pharmacokinetics: Innovation at PharmaJen. [Link]

  • UpToDate. Sulfonamide metabolic pathways. [Link]

  • ResearchGate. Major metabolites of sulfonamide antibiotics. [Link]

  • Quora. What is the metabolic pathway of sulfonamide?. [Link]

  • Austin Publishing Group. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • PubMed. Mapping of sulfur metabolic pathway by LC Orbitrap mass spectrometry. [Link]

  • PubMed. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. [Link]

  • Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. PubMed. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NIH. [Link]

  • Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. [Link]

  • ResearchGate. (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

  • WJAHR. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. [Link]

  • ResearchGate. (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

  • Shackleford, D., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PubMed. [Link]

  • Analytical and Bioanalytical Chemistry. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Shackleford, D., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. NIH. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • ResearchGate. [Cytochrome P450 3A4 and Benzodiazepines]. [Link]

  • ResearchGate. Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. [Link]

  • ResearchGate. (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]

  • PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]

  • He, H., et al. (2019). Cytochrome P450 Monooxygenase-Mediated Metabolic Utilization of Benzo[a]Pyrene by Aspergillus Species. PubMed. [Link]

Sources

head-to-head comparison of different synthetic routes to 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds, including modulators of the retinoic acid receptor-related orphan receptor C (RORC), which are of interest for the treatment of autoimmune diseases.[1] The efficient and scalable synthesis of this core structure is therefore of paramount importance to researchers in the field. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Key Synthetic Strategies: An Overview

The synthesis of this compound, a cyclic sulfamide, fundamentally involves the formation of two nitrogen-sulfur bonds within a five-membered ring fused to a benzene ring. The two most prevalent and logical approaches commence from readily available starting materials: o-phenylenediamine and 2-aminobenzenesulfonamide.

Route 1: Cyclization of o-Phenylenediamine with a Sulfonylating Agent

This approach is a direct and convergent method for the construction of the target heterocycle. The reaction involves the condensation of o-phenylenediamine with a suitable sulfonylating agent, typically sulfuryl chloride (SO₂Cl₂), which provides the sulfonyl group for the formation of the cyclic sulfamide.

Route 2: Intramolecular Cyclization of 2-Aminobenzenesulfonamide

This strategy relies on the formation of the second nitrogen-sulfur bond through an intramolecular cyclization of a pre-functionalized aromatic precursor. 2-Aminobenzenesulfonamide, which already contains one of the required N-S bonds, is a logical starting material for this transformation.

Below, we delve into the detailed experimental protocols and a comparative analysis of these two primary synthetic pathways.

Route 1: From o-Phenylenediamine

The reaction of a diamine with sulfuryl chloride is a classical method for the synthesis of cyclic sulfamides. In the context of this compound, this route offers a straightforward approach from a commercially available and inexpensive starting material.

Reaction Mechanism and Rationale

The reaction proceeds via a stepwise nucleophilic attack of the amino groups of o-phenylenediamine on the electrophilic sulfur atom of sulfuryl chloride. The initial reaction forms a sulfamoyl chloride intermediate, which then undergoes an intramolecular cyclization with the second amino group to furnish the desired heterocyclic ring system. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing protonation of the starting diamine and facilitating the cyclization step.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide and its analogs. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

This compound, a member of the sultam class (a cyclic sulfonamide derivative), requires careful handling due to its chemical properties and the potential hazards associated with its decomposition.[1] The procedures outlined below are designed to ensure a self-validating system of safety from the point of waste generation to its final, verified destruction.

Hazard Profile and Waste Characterization

Before disposal, it is crucial to understand the material's hazard profile. While specific toxicological data for this exact compound is limited in the provided literature, the broader family of benzothiadiazoles and related sulfur-nitrogen heterocyclic compounds are known to be irritants and potentially toxic.[2][3]

  • Primary Hazards: Based on analogous structures, assume the compound causes skin and serious eye irritation.[2][3] It may be harmful if swallowed or inhaled.[3][4]

  • Decomposition Hazards: Thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][5] This is the primary reason that controlled, high-temperature incineration is the preferred disposal method.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if a discarded chemical is classified as hazardous.[5][6] Given its potential toxicity and reactivity profile, this compound waste must be managed as hazardous chemical waste .[7]

On-Site Waste Accumulation and Management Protocol

Proper management begins the moment the material is designated as waste. The following steps must be followed within the laboratory at a designated Satellite Accumulation Area (SAA).[7][8] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[6][7]

Step 1: Container Selection

The integrity of the disposal process begins with the primary container.

  • Action: Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is recommended.

  • Causality: The container must not react with or be degraded by the chemical waste.[6] It must be free from damage and have a secure, leak-proof closure to prevent spills and fugitive emissions.[6]

Step 2: Waste Labeling

Clear and accurate labeling is a critical control point to prevent accidental chemical reactions and ensure regulatory compliance.

  • Action: Immediately upon adding waste to the container, affix a label that clearly states:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • An accurate description of the hazards (e.g., "Irritant," "Toxic").[9]

    • The date waste was first added to the container.[9]

  • Causality: Proper labeling, as mandated by the EPA, prevents the accidental mixing of incompatible waste streams and informs emergency responders of the container's contents.[8][9]

Step 3: Segregation and Storage in the SAA

Chemical incompatibility is a leading cause of laboratory incidents. Proper segregation is non-negotiable.

  • Action: Store the hazardous waste container in a designated SAA away from incompatible materials. Specifically, segregate it from:

    • Strong oxidizing agents[5]

    • Strong acids and bases[2][5]

  • Causality: Storing incompatible chemicals together can lead to exothermic reactions, fires, or the generation of toxic gases.[6] The SAA should also be in a well-ventilated area and have secondary containment to control potential spills.[10]

Final Disposal Procedure

The final disposition of this compound is not a process to be undertaken by laboratory personnel. This waste stream requires professional handling.

  • Core Directive: This chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[11] Under no circumstances should this material be disposed of down the drain or in regular solid waste .[7][10]

  • Recommended Method: The universally recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing system .[10][12]

  • Causality: High-temperature incineration ensures the complete destruction of the organic molecule, while the afterburner and scrubber systems are essential to neutralize the harmful NOx and SOx byproducts generated during combustion, preventing their release into the atmosphere.[10]

  • Process:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department.[7]

    • EH&S will arrange for a scheduled pickup by a certified hazardous waste contractor.

    • Maintain all documentation related to the waste generation and disposal as required by federal, state, and local regulations.[6][9]

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spills:

    • Evacuate non-essential personnel from the immediate area.[10]

    • Ensure adequate ventilation.[5]

    • Wearing appropriate Personal Protective Equipment (PPE) including safety goggles, chemical-resistant gloves, and a lab coat, clean up the spill immediately.[5][10]

    • For solid material, sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5][13]

    • Wash the spill area thoroughly.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Data and Procedural Summary

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WastePotential toxicity and hazardous decomposition products. Governed by EPA/RCRA regulations.[5][6]
Primary Container Tightly sealed, chemically compatible (HDPE, Glass).Prevents leaks, spills, and reactions with the container material.[6]
Required Labeling "Hazardous Waste", Full Chemical Name, Hazard Info, Date.Ensures regulatory compliance and safety for all handlers.[8][9]
Storage (SAA) Segregate from oxidizers, acids, and bases. Secondary containment.Prevents dangerous chemical reactions and contains potential spills.[5][6]
Final Disposal Method Controlled incineration via a licensed waste contractor.Ensures complete destruction and neutralization of hazardous byproducts.[10][12]
Prohibited Actions Do not dispose of in sinks or regular trash.Prevents environmental contamination and violation of federal law.[7][10]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_vendor Professional Disposal Responsibility Gen Waste Generation (Point of Use) Container Select Compatible Container Gen->Container Step 1 Label Label Container 'Hazardous Waste' Container->Label Step 2 Store Store & Segregate in SAA Label->Store Step 3 Request Request EH&S Pickup Store->Request Step 4 Pickup Licensed Vendor Collection Request->Pickup Hand-off Transport Secure Transport to Facility Pickup->Transport Destroy Controlled Incineration Transport->Destroy

Caption: Workflow for the compliant disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • ChemicalBook. (2025, July 26). 1,2,3-BENZOTHIADIAZOLE - Safety Data Sheet.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Fisher Scientific. (2011, June 15). Benzo-2,1,3-thiadiazole - SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole.
  • Fisher Scientific. (2024, March 30). 5,6-Dimethyl-2,1,3-benzothiadiazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, December 28). 3-(1-Piperazinyl)-1,2-benzisothiazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). Benzothiazole - SAFETY DATA SHEET.
  • ChemicalBook. (2025, August 16). 2,1,3-Benzothiadiazole - Safety Data Sheet.
  • TCI Chemicals. (2005, January 22). 2,1,3-Benzothiadiazole - Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). 2,1,3-Benzothiadiazole-4-sulfonyl chloride - SAFETY DATA SHEET.
  • ABR Organics Limited. (2025, January 22). Benzothiazole - Safety Data Sheet.
  • EvitaChem. 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide.

Sources

Navigating the Safe Handling of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential safety and logistical information for the use of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS No. 1615-06-1), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal procedures. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is not only innovative but also fundamentally safe.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the presence of a sulfonamide group within a heterocyclic ring structure, we can infer a potential hazard profile for this compound. Sulfonamides are a class of compounds with a range of pharmacological activities and associated toxicological effects.[7] Structurally related benzothiazole derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2] Therefore, a cautious approach is warranted.

Potential hazards associated with this compound may include:

  • Acute Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.[1][2]

  • Skin and Eye Irritation: The compound may cause irritation or serious damage upon contact with skin and eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 or P100 respirator if not handled in a fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash goggles or face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling of Waste Chemical splash gogglesNitrile or neoprene glovesLaboratory coatAs required by waste stream
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: To prevent contact with dust particles or splashes, safety glasses with side shields are the minimum requirement for low-risk operations. For tasks with a higher risk of splashing, such as solution preparation and reaction work-ups, chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a significant splash potential.

  • Hand Protection: Chemical-resistant gloves are your first line of defense against skin absorption. Nitrile or neoprene gloves are recommended based on their broad resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during prolonged handling.

  • Body Protection: A standard laboratory coat is essential to protect your street clothes and underlying skin from contamination. When there is a risk of significant splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection: Handling the solid form of this compound may generate dust. To prevent inhalation, it is crucial to work within a certified chemical fume hood. If a fume hood is not available for low-volume weighing, a NIOSH-approved N95 or P100 particulate respirator should be worn.

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Checklist:
  • Risk Assessment: Conduct a thorough risk assessment for your specific experimental protocol.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

  • PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

Handling Procedures:
  • Weighing: Handle the solid compound in a chemical fume hood or a designated containment area. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure adequate mixing without generating aerosols.

  • Reaction Monitoring: Keep the reaction vessel closed as much as possible. Use appropriate techniques for sampling that minimize exposure.

Decontamination and Disposal:
  • Contaminated PPE: Remove gloves and other disposable PPE carefully to avoid contaminating your skin. Dispose of them in a designated hazardous waste container. Non-disposable PPE should be decontaminated according to your institution's guidelines.

  • Chemical Waste: All waste containing this compound, including unused material, reaction residues, and contaminated materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not pour chemical waste down the drain.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Visualizing Your Safety Workflow

To further clarify the PPE selection process, the following diagram outlines the decision-making logic based on the handling scenario.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling this compound AssessOperation Assess the Operation Start->AssessOperation Weighing Weighing Solid AssessOperation->Weighing Low Dust/Splash SolutionPrep Solution Preparation AssessOperation->SolutionPrep Potential Splash Reaction Reaction/Work-up AssessOperation->Reaction High Splash/Aerosol WasteHandling Waste Handling AssessOperation->WasteHandling Contaminated Material PPE_Weighing Safety Glasses Nitrile Gloves Lab Coat (Respirator if no hood) Weighing->PPE_Weighing PPE_Solution Chemical Goggles Nitrile Gloves Lab Coat Fume Hood SolutionPrep->PPE_Solution PPE_Reaction Goggles/Face Shield Nitrile Gloves Lab Coat/Apron Fume Hood Reaction->PPE_Reaction PPE_Waste Chemical Goggles Nitrile Gloves Lab Coat WasteHandling->PPE_Waste caption PPE Selection Workflow

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

By adhering to these guidelines, you contribute to a culture of safety within your laboratory, ensuring that your pursuit of scientific advancement is not compromised by unnecessary risks.

References

  • Choudhary, A., Naughton, D. P., & Petrok, C. N. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 87(1), 1-22.
  • EURL-Data-Sheet. (n.d.). Benzothiazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,1,3-Benzothiadiazole-5-carbaldehyde.
  • MilliporeSigma. (2025).
  • MilliporeSigma. (2024). Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • ChemicalBook. (2022). This compound | 1615-06-1.
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Rana, A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 104, 104400.
  • Bentham Science. (2023). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Chemistry, 27(1), 1-2.
  • Sigma-Aldrich. (n.d.). CAS 1615-80-1.
  • The Good Scents Company. (n.d.). para-acetanisole, 100-06-1.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Reactant of Route 2
1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.